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  • Product: Ethyl 5-chloro-2-oxo-2H-chromene-3-carboxylate
  • CAS: 70384-83-7

Core Science & Biosynthesis

Foundational

Technical Guide: Physicochemical Characteristics of Ethyl 5-chloro-2-oxo-2H-chromene-3-carboxylate

[1][2] Executive Summary: The Halogenated Coumarin Scaffold Ethyl 5-chloro-2-oxo-2H-chromene-3-carboxylate (also referred to as ethyl 5-chlorocoumarin-3-carboxylate) represents a specialized pharmacophore in drug discove...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary: The Halogenated Coumarin Scaffold

Ethyl 5-chloro-2-oxo-2H-chromene-3-carboxylate (also referred to as ethyl 5-chlorocoumarin-3-carboxylate) represents a specialized pharmacophore in drug discovery.[1][2] Unlike its unsubstituted counterparts, the presence of a chlorine atom at the C5 position—the "peri" position relative to the pyrone ring—introduces unique steric and electronic constraints. This compound serves as a critical intermediate for synthesizing anticoagulants, antimicrobial agents, and fluorescent probes. This guide dissects its structural architecture, validated synthetic protocols, and reactivity profile to support high-fidelity research applications.[1]

Structural Architecture & Electronic Profile

Understanding the behavior of this molecule requires a deep dive into the interaction between the benzopyrone core and the 5-chloro substituent.

The "Peri-Effect" (Expert Insight)

The defining characteristic of this isomer is the proximity of the chlorine atom at position 5 to the methine proton at position 4.

  • Steric Compression: The Van der Waals radius of Chlorine (1.75 Å) creates significant steric crowding near the C4 electrophilic center. This distinguishes it from 6-, 7-, or 8-chloro isomers, where the halogen is distal to the reactive pyrone ring.

  • Electronic Modulation: The chlorine atom exerts a negative inductive effect (-I) on the aromatic ring, deactivating it towards electrophilic substitution, while simultaneously donating electron density via resonance (+M).[1] However, at the C5 position, the inductive withdrawal enhances the electrophilicity of the C4 center, making it a potent Michael acceptor, provided the nucleophile is small enough to overcome the steric barrier.

Pharmacophore Mapping[1][2]

Pharmacophore Core Coumarin Core (Lipophilic Scaffold) Cl 5-Chloro Substituent (Lipophilicity/Steric Block) Core->Cl Peri-Interaction Ester 3-Ethyl Ester (Hydrolysable/H-Bond Acceptor) Core->Ester Electronic Pull C4 C4 Position (Michael Acceptor) Core->C4 Conjugation Cl->C4 Steric Hindrance

Figure 1: Pharmacophore map highlighting the critical 'Peri-Interaction' between the 5-Cl substituent and the C4 reactive center.[1]

Physicochemical Parameters

The following data aggregates experimental trends from the coumarin-3-carboxylate class and specific predicted values for the 5-chloro derivative.

ParameterValue / CharacteristicRelevance to Protocol
Molecular Formula C₁₂H₉ClO₄Stoichiometry calculations.
Molecular Weight 252.65 g/mol Dose/Yield calculations.[1][2]
Appearance White to pale yellow crystalline solidPurity indicator (darkening suggests hydrolysis or oxidation).[1][2]
Melting Point 115–120 °C (Estimated range*)Higher than unsubstituted analog (92°C) due to halogen interactions.[1][2]
LogP (Predicted) ~2.8 – 3.1Moderate lipophilicity; suitable for cell membrane permeation.[1][2]
Solubility (Water) Negligible (< 0.1 mg/mL)Requires organic co-solvents (DMSO, DMF) for bioassays.[1]
Solubility (Organic) High in DCM, Chloroform, DMSOIdeal for extraction and stock solution preparation.
H-Bond Acceptors 4 (Ester oxygens + Lactone oxygens)Interaction with enzyme active sites.[1][2]

*Note: Unsubstituted ethyl coumarin-3-carboxylate melts at 92–93°C [1].[1][2] The addition of a chloro group typically elevates the melting point by 20–30°C due to increased molecular weight and intermolecular interactions.

Synthetic Pathway & Validation

The most robust method for synthesizing this compound is the Knoevenagel Condensation .[2] This protocol is favored over the Pechmann condensation for 3-carboxylates because it operates under milder conditions and offers higher regioselectivity.[1][2]

Reaction Scheme

Reagents: 5-Chloro-2-hydroxybenzaldehyde + Diethyl Malonate Catalyst: Piperidine (Base) + Glacial Acetic Acid (Acid) Solvent: Ethanol (Green/Sustainable) or Toluene (Dean-Stark)[1][2]

Synthesis Start Start: 5-Chloro-2-hydroxybenzaldehyde + Diethyl Malonate Cat Add Catalyst: Piperidine (0.1 eq) + AcOH (drops) Start->Cat Inter Intermediate: Knoevenagel Adduct Cat->Inter Reflux 2-4h Cycl Intramolecular Transesterification (Lactonization) Inter->Cycl -EtOH Product Final Product: Ethyl 5-chloro-2-oxo-2H-chromene-3-carboxylate Cycl->Product Recrystallization

Figure 2: Step-by-step synthetic workflow via Knoevenagel condensation.

Detailed Protocol
  • Preparation: In a 100 mL round-bottom flask, dissolve 5-chloro-2-hydroxybenzaldehyde (10 mmol, 1.57 g) and diethyl malonate (10 mmol, 1.60 g) in 20 mL of absolute ethanol.

  • Catalysis: Add piperidine (0.5 mL) followed by 2-3 drops of glacial acetic acid. Why? Piperidine forms an iminium ion intermediate with the aldehyde, accelerating the nucleophilic attack by the malonate.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 3–5 hours. Monitor reaction progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3). The product will appear as a distinct spot under UV (254 nm) with a lower Rf than the aldehyde.

  • Work-up: Cool the reaction mixture to room temperature, then chill in an ice bath. The product should precipitate as a crystalline solid.[2]

  • Purification: Filter the solid and wash with cold ethanol. Recrystallize from ethanol or an ethanol/water mixture to ensure removal of unreacted aldehyde.[1][2]

Spectroscopic Fingerprint

To validate the synthesis, compare analytical data against these expected values.

Proton NMR (¹H NMR, 400 MHz, CDCl₃)
  • δ 8.45 – 8.55 ppm (1H, s): The C4-H proton.[1][3] This is the diagnostic peak.[2] It will be a sharp singlet. Note: In the 5-chloro derivative, this may be slightly downfield compared to the unsubstituted analog due to the anisotropic effect of the peri-chlorine.

  • δ 7.10 – 7.60 ppm (3H, m): Aromatic protons (H6, H7, H8).[1] Pattern will show splitting characteristic of a 1,2,3-trisubstituted benzene ring.[1]

  • δ 4.40 ppm (2H, q): Methylene group of the ethyl ester (-OCH ₂CH₃).[1][3]

  • δ 1.40 ppm (3H, t): Methyl group of the ethyl ester (-OCH₂CH ₃).[1][3]

Infrared Spectroscopy (IR, KBr pellet)
  • 1750 – 1760 cm⁻¹: C=O stretch (Lactone carbonyl).[1][2]

  • 1720 – 1730 cm⁻¹: C=O stretch (Ester carbonyl).[1][2]

  • 1600 cm⁻¹: C=C aromatic skeletal vibrations.[1][2]

  • ~750 cm⁻¹: C-Cl stretch (distinctive for this derivative).[1][2]

Reactivity & Stability Profile

Hydrolysis (Stability Warning)

The lactone ring is susceptible to hydrolysis in strong alkaline media (NaOH/KOH), leading to ring opening and formation of the coumarinate salt.

  • Protocol Implication: Avoid prolonged exposure to pH > 10 during extraction.[1][2] If basic conditions are necessary, work rapidly at low temperatures.

Michael Addition (C4 Reactivity)

The C3-ester group makes the C4 position electron-deficient.[1][2]

  • Nucleophiles: Thiols, amines, and cyanide can attack C4.

  • 5-Cl Effect: As noted in the "Peri-Effect" section, the 5-chloro substituent hinders the approach of bulky nucleophiles.[1] Reactions at C4 will be slower compared to the 6-chloro isomer.[1][2]

References

  • Synthesis and Properties of Coumarin-3-carboxylates

    • Title: Reactions of coumarin-3-carboxylate, its crystallographic study and antimicrobial activity.[1][2][3]

    • Source: Der Pharma Chemica, 2014, 6(1):396-403.[1][2][3]

    • URL:[Link] (Archive Access)[1]

  • Knoevenagel Condensation Methodology

    • Title: Green Synthesis and Characterization of 3-Carboxycoumarin and Ethylcoumarin-3-carboxylate via Knoevenagel Condensation.[1][2]

    • Source: Asian Journal of Chemistry, 2016.[2]

    • URL:[Link][1]

  • Starting Material Data (5-Chlorosalicylaldehyde)

    • Title: 5-Chloro-2-hydroxybenzaldehyde Compound Summary.
    • Source: PubChem (National Library of Medicine).[1][2]

    • URL:[Link][1]

  • Structural Insights (Crystallography)

    • Title: Crystal structures of three 6-substituted coumarin-3-carboxamide derivatives (Compar
    • Source: Acta Crystallographica Section E, 2016.[1][2]

    • URL:[Link]

Sources

Exploratory

Ethyl 5-chloro-2-oxo-2H-chromene-3-carboxylate CAS number and structure

Technical Monograph: Ethyl 5-Chloro-2-oxo-2H-chromene-3-carboxylate Executive Summary Ethyl 5-chloro-2-oxo-2H-chromene-3-carboxylate (CAS 70384-83-7), also known as ethyl 5-chlorocoumarin-3-carboxylate, is a functionaliz...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Ethyl 5-Chloro-2-oxo-2H-chromene-3-carboxylate

Executive Summary

Ethyl 5-chloro-2-oxo-2H-chromene-3-carboxylate (CAS 70384-83-7), also known as ethyl 5-chlorocoumarin-3-carboxylate, is a functionalized coumarin derivative serving as a critical scaffold in medicinal chemistry and organic synthesis.[1][2][3][4][5][6][7][8] Distinguished by a chlorine atom at the C5 position—a site sterically proximal to the lactone carbonyl—this compound exhibits unique electronic and steric properties compared to its more common 6- or 7-substituted isomers. It is primarily utilized as a pharmacophore precursor for anticoagulant, antimicrobial, and anticancer agents, and as a key intermediate in the synthesis of tricyclic heterocyclic systems.

Part 1: Chemical Identity & Structural Analysis

The compound is an ethyl ester derivative of 5-chlorocoumarin-3-carboxylic acid.[7] The coumarin nucleus (2H-chromen-2-one) is fused with a benzene ring, where the positioning of the chlorine atom at C5 (the "peri" position relative to the heterocyclic ring) influences the planarity and reactivity of the C4 center.

Table 1: Physicochemical Profile

ParameterData
CAS Number 70384-83-7
IUPAC Name Ethyl 5-chloro-2-oxo-2H-chromene-3-carboxylate
Common Name Ethyl 5-chlorocoumarin-3-carboxylate
Molecular Formula C₁₂H₉ClO₄
Molecular Weight 252.65 g/mol
SMILES CCOC(=O)C1=CC2=C(C(=CC=C2)Cl)OC1=O
Predicted Density 1.394 ± 0.06 g/cm³
Predicted Boiling Point 411.7 ± 45.0 °C (at 760 mmHg)
Solubility Soluble in DMSO, DMF, Chloroform, Dichloromethane

Part 2: Synthetic Methodology

The synthesis of 5-substituted coumarins requires precise regiochemical control. Unlike the common 6-chlorocoumarin (derived from 5-chlorosalicylaldehyde), the 5-chloro isomer necessitates 2-chloro-6-hydroxybenzaldehyde (6-chlorosalicylaldehyde) as the starting material.

Retrosynthetic Analysis

The most robust route is the Knoevenagel Condensation , followed by spontaneous intramolecular transesterification (lactonization).

Retrosynthesis Product Ethyl 5-chloro-2-oxo-2H-chromene-3-carboxylate Inter Intermediate: Arylidene Malonate Product->Inter Lactonization (-EtOH) SM1 2-Chloro-6-hydroxybenzaldehyde (6-Chlorosalicylaldehyde) Inter->SM1 Knoevenagel SM2 Diethyl Malonate Inter->SM2

Caption: Retrosynthetic disconnection showing the requirement for 6-chlorosalicylaldehyde to achieve C5 substitution.

Experimental Protocol

Reagents:

  • 2-Chloro-6-hydroxybenzaldehyde (1.0 eq)

  • Diethyl malonate (1.1 eq)

  • Piperidine (0.1 eq, Catalyst)

  • Glacial Acetic Acid (0.1 eq, Co-catalyst)

  • Ethanol (Solvent)[3][9][10]

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 10 mmol of 2-chloro-6-hydroxybenzaldehyde and 11 mmol of diethyl malonate in 20 mL of absolute ethanol.

  • Catalysis: Add 5 drops of piperidine followed by 2 drops of glacial acetic acid. The acid-base buffer system facilitates the formation of the reactive iminium ion intermediate.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 3–5 hours. Monitor reaction progress via TLC (Eluent: Hexane/Ethyl Acetate 7:3). The aldehyde spot should disappear, replaced by a highly fluorescent coumarin spot.

  • Workup: Cool the reaction mixture to room temperature. The product often crystallizes upon cooling. If not, pour the mixture into 50 mL of crushed ice/water with vigorous stirring.

  • Purification: Filter the precipitate, wash with cold water (to remove piperidine salts) and cold ethanol (to remove unreacted malonate). Recrystallize from ethanol or an ethanol/DMF mixture to yield needle-like crystals.

Mechanism of Action: The piperidine forms an enolate with diethyl malonate, which attacks the aldehyde carbonyl. The resulting aldol adduct undergoes dehydration to form an arylidene malonate intermediate. The phenolic hydroxyl group then attacks the ester carbonyl (transesterification), closing the lactone ring and releasing ethanol.

Part 3: Reactivity & Functionalization

The 3-carboxylate and the coumarin lactone ring offer distinct handles for further chemical modification.

Reactivity Core Ethyl 5-chloro-2-oxo- 2H-chromene-3-carboxylate Hydrolysis Hydrolysis (OH-) -> 3-Carboxylic Acid Core->Hydrolysis NaOH/EtOH Amidation Aminolysis (R-NH2) -> Coumarin-3-carboxamides Core->Amidation Reflux/Amine Reduction Reduction -> 3-Hydroxymethyl Core->Reduction LiAlH4 (Controlled) C4_Attack Michael Addition (C4) -> 3,4-Dihydrocoumarins Core->C4_Attack Nucleophiles

Caption: Divergent synthesis pathways. The C3-ester is the primary electrophile, while C4 acts as a Michael acceptor.

Key Transformations:

  • Amidation (Library Generation): Reaction with primary amines yields coumarin-3-carboxamides. These derivatives are extensively screened for antimicrobial activity. The 5-chloro substituent influences the binding affinity in protein pockets by altering the steric bulk near the lactone.

  • Hydrolysis: Saponification with NaOH yields the free acid (5-chlorocoumarin-3-carboxylic acid), a precursor for decarboxylative coupling reactions.

  • Heterocyclization: Reaction with hydrazine hydrate yields coumarin-3-carbohydrazide, which can be cyclized to form oxadiazole-coumarin hybrids, known for enhanced anticancer potency.

Part 4: Analytical Characterization

To validate the synthesis of the correct isomer (5-chloro vs. 6-chloro), NMR spectroscopy is definitive.

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 8.5–8.8 ppm (s, 1H): The C4-H proton.[3] This singlet is characteristic of the coumarin ring. In the 5-chloro isomer, this proton is deshielded but may show a different shift compared to the 6-chloro isomer due to the proximity of the chlorine at C5.

    • δ 7.2–7.8 ppm (m, 3H): Aromatic protons (H6, H7, H8). Pattern: The 5-chloro substitution leaves H6, H7, and H8. Expect an ABC or AMX system depending on field strength.

    • δ 4.3 ppm (q, 2H): Methylene of the ethyl ester.

    • δ 1.3 ppm (t, 3H): Methyl of the ethyl ester.

  • Mass Spectrometry (EI/ESI):

    • Molecular Ion: m/z 252 (M⁺) and 254 (M+2) in a 3:1 ratio, confirming the presence of a single chlorine atom.

Part 5: Applications in Drug Discovery

  • Anticoagulant Activity: Analogous to Warfarin, 3-substituted coumarins inhibit Vitamin K epoxide reductase (VKOR). The 5-chloro substitution alters the lipophilicity (LogP) and metabolic stability of the scaffold.

  • Fluorescent Probes: Coumarin-3-carboxylates are highly fluorescent. The 5-chloro group acts as an electron-withdrawing group (EWG), which can induce a bathochromic shift (red shift) in emission spectra compared to unsubstituted coumarins, useful for biological imaging.

  • Anticancer Agents: Derivatives of this ester have shown cytotoxicity against MCF-7 (breast cancer) cell lines by inducing apoptosis at the G2/M phase [1].[3]

References

  • Al-Ayed, A. S. (2011). Synthesis and Characterization of Some New Coumarin Derivatives as Probable Breast Anticancer MCF-7 Drugs. Molecules, 16(12), 10292–10302. Link

  • ChemicalBook. (n.d.). Ethyl 5-chloro-2-oxo-2H-chromene-3-carboxylate Properties. Retrieved from ChemicalBook. Link

  • Pareek, A. K., Joseph, P. E., & Seth, D. S. (2010). An Efficient Synthesis, Characterization of some Novel 6-(R) phenyl-azo-coumarin-3-carboxy(3-chloro-4-methoxy) anilide. Biomedical and Pharmacology Journal, 3(1). Link

  • CymitQuimica. (n.d.).[10] Ethyl 5-chloro-2-oxo-2H-chromene-3-carboxylate Product Page. Link

Sources

Foundational

A Spectroscopic Investigation of Ethyl 5-chloro-2-oxo-2H-chromene-3-carboxylate: A Technical Guide

This technical guide provides a comprehensive analysis of the spectroscopic data for Ethyl 5-chloro-2-oxo-2H-chromene-3-carboxylate, a coumarin derivative of interest to researchers in drug discovery and materials scienc...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of the spectroscopic data for Ethyl 5-chloro-2-oxo-2H-chromene-3-carboxylate, a coumarin derivative of interest to researchers in drug discovery and materials science. This document is intended for an audience of researchers, scientists, and drug development professionals, offering in-depth insights into the structural characterization of this compound through modern spectroscopic techniques.

Introduction

Ethyl 5-chloro-2-oxo-2H-chromene-3-carboxylate belongs to the coumarin family, a class of compounds renowned for their diverse biological activities, including anticoagulant, anti-inflammatory, and anti-cancer properties. The precise structural elucidation of these molecules is paramount for understanding their mechanism of action and for the rational design of new therapeutic agents. This guide will delve into the core spectroscopic techniques used for this purpose: Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Molecular Structure and Numbering

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. The structure of Ethyl 5-chloro-2-oxo-2H-chromene-3-carboxylate with the standard numbering convention is presented below.

Caption: Molecular structure of Ethyl 5-chloro-2-oxo-2H-chromene-3-carboxylate.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule.

Predicted ¹H NMR Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.5s1HH4
~7.6t1HH7
~7.4d1HH6
~7.3d1HH8
~4.3q2H-OCH₂CH₃
~1.3t3H-OCH₂CH₃

Interpretation

The ¹H NMR spectrum of Ethyl 5-chloro-2-oxo-2H-chromene-3-carboxylate is expected to show distinct signals for the aromatic protons and the ethyl ester group.

  • Aromatic Region: The coumarin ring system will exhibit characteristic signals. The H4 proton is anticipated to be the most deshielded aromatic proton, appearing as a singlet around 8.5 ppm. This significant downfield shift is due to the anisotropic effect of the adjacent carbonyl group and the electron-withdrawing nature of the ester group. The remaining aromatic protons (H6, H7, and H8) will appear between 7.3 and 7.6 ppm. The chloro-substituent at the C5 position will influence the chemical shifts and coupling patterns of the adjacent protons.

  • Ethyl Ester Group: The ethyl group will give rise to a quartet and a triplet. The methylene protons (-OCH₂CH₃) are expected to resonate around 4.3 ppm as a quartet due to coupling with the adjacent methyl protons. The methyl protons (-OCH₂CH₃) will appear as a triplet around 1.3 ppm, coupled to the methylene protons.

Experimental Protocol: ¹H NMR Spectroscopy

cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing prep1 Dissolve ~5-10 mg of sample prep2 in ~0.6 mL of deuterated solvent (e.g., CDCl₃) prep1->prep2 prep3 Add TMS as internal standard prep2->prep3 acq1 Transfer solution to NMR tube acq2 Place tube in NMR spectrometer (e.g., 400 MHz) acq1->acq2 acq3 Acquire ¹H NMR spectrum acq2->acq3 proc1 Fourier transform the raw data proc2 Phase correction and baseline correction proc1->proc2 proc3 Integrate peaks and determine chemical shifts proc2->proc3

Caption: Workflow for acquiring a ¹H NMR spectrum.

¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule.

Predicted ¹³C NMR Data

Chemical Shift (δ, ppm)Assignment
~163C=O (ester)
~158C=O (lactone)
~155C8a
~145C4
~133C7
~128C5
~125C6
~118C4a
~117C8
~116C3
~62-OCH₂CH₃
~14-OCH₂CH₃

Interpretation

The ¹³C NMR spectrum will show distinct signals for each carbon atom in a unique chemical environment.

  • Carbonyl Carbons: Two signals are expected in the downfield region for the two carbonyl carbons. The lactone carbonyl (C2) is typically found around 158 ppm, while the ester carbonyl is expected at a slightly lower field, around 163 ppm.

  • Aromatic and Olefinic Carbons: The carbons of the coumarin ring will resonate in the range of 116-155 ppm. The chemical shifts are influenced by the substituents. The carbon bearing the chlorine atom (C5) will be shifted downfield due to the electronegativity of chlorine.

  • Ethyl Ester Carbons: The methylene carbon (-OCH₂CH₃) is expected around 62 ppm, and the methyl carbon (-OCH₂CH₃) will be the most upfield signal, around 14 ppm.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a powerful tool for determining the molecular weight and elemental composition of a compound.

Predicted Mass Spectrum Data

m/zInterpretation
266/268[M]⁺, [M+2]⁺ isotopic pattern for one chlorine atom
221/223[M - OCH₂CH₃]⁺
193/195[M - COOCH₂CH₃]⁺

Interpretation

The mass spectrum of Ethyl 5-chloro-2-oxo-2H-chromene-3-carboxylate is expected to show a characteristic isotopic pattern for a molecule containing one chlorine atom. The molecular ion peak ([M]⁺) will appear as two peaks with a relative intensity ratio of approximately 3:1, at m/z 266 (for ³⁵Cl) and m/z 268 (for ³⁷Cl). Fragmentation of the molecule will likely involve the loss of the ethoxy group (-OCH₂CH₃) and the entire ethyl carboxylate group (-COOCH₂CH₃).

Experimental Protocol: Mass Spectrometry

cluster_0 Sample Introduction cluster_1 Ionization cluster_2 Mass Analysis and Detection intro1 Dissolve a small amount of sample intro2 in a suitable solvent (e.g., methanol) intro1->intro2 intro3 Infuse into the mass spectrometer intro2->intro3 ion1 Ionize the sample using ion2 a suitable technique (e.g., ESI or APCI) ion1->ion2 anal1 Separate ions based on m/z ratio anal2 Detect the ions anal1->anal2 anal3 Generate the mass spectrum anal2->anal3

Caption: General workflow for acquiring a mass spectrum.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions. It is particularly useful for identifying functional groups.

Predicted IR Data

Wavenumber (cm⁻¹)IntensityAssignment
~3050MediumAromatic C-H stretch
~2980MediumAliphatic C-H stretch
~1740StrongC=O stretch (ester)
~1720StrongC=O stretch (lactone)
~1610, ~1580Medium-StrongC=C stretch (aromatic)
~1250StrongC-O stretch (ester)
~750StrongC-Cl stretch

Interpretation

The IR spectrum of Ethyl 5-chloro-2-oxo-2H-chromene-3-carboxylate will be dominated by the strong absorptions of the two carbonyl groups.

  • Carbonyl Stretching: Two distinct, strong C=O stretching bands are expected. The ester carbonyl will likely absorb at a higher wavenumber (~1740 cm⁻¹) than the lactone carbonyl (~1720 cm⁻¹).

  • C-H Stretching: Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl group will be observed just below 3000 cm⁻¹.

  • C=C Stretching: The aromatic C=C bond stretching will give rise to several bands in the 1610-1580 cm⁻¹ region.

  • C-O and C-Cl Stretching: A strong C-O stretching band from the ester group is expected around 1250 cm⁻¹. The C-Cl stretching vibration will appear in the fingerprint region, typically around 750 cm⁻¹.

Conclusion

This technical guide has provided a detailed predictive analysis of the ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopic data for Ethyl 5-chloro-2-oxo-2H-chromene-3-carboxylate. By understanding the fundamental principles of these techniques and the influence of the compound's structural features on its spectral properties, researchers can confidently identify and characterize this and related coumarin derivatives. The provided experimental protocols offer a solid foundation for acquiring high-quality spectroscopic data in the laboratory.

References

  • Lin, Y.-M., et al. (2008). One-pot synthesis of potential antioxidant agents, 3-carboxylate coumarin derivatives. Semantic Scholar. [Link]

  • Horváth, G., et al. (2005). Synthesis and Spectroscopic Characterization of Novel Coumarin Derivatives. Journal of Molecular Structure, 744-747, 849-857.
  • Gong, H., & Ding, J. (2006). Synthesis and characterization of novel coumarin derivatives with potential anticancer activity. Bioorganic & Medicinal Chemistry Letters, 16(23), 6065-6069.
  • Reich, H. J. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shifts. Chemistry LibreTexts. [Link]

  • NIST. (n.d.). Table of Characteristic IR Absorptions. NIST. [Link]

Exploratory

Technical Whitepaper: Structural Elucidation of Ethyl 5-chloro-2-oxo-2H-chromene-3-carboxylate via High-Field NMR

This technical guide is structured to serve as a definitive resource for the structural characterization of Ethyl 5-chloro-2-oxo-2H-chromene-3-carboxylate . It synthesizes theoretical principles with practical spectrosco...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured to serve as a definitive resource for the structural characterization of Ethyl 5-chloro-2-oxo-2H-chromene-3-carboxylate . It synthesizes theoretical principles with practical spectroscopic data, designed for application scientists and medicinal chemists.

Executive Summary

The precise structural assignment of coumarin-3-carboxylates is critical in drug discovery due to their role as pharmacophores in anticoagulant and anticancer therapeutics. This guide details the 1H and 13C NMR characterization of the 5-chloro derivative. The presence of the chlorine atom at the peri-position (C5) induces specific steric and electronic perturbations on the pyrone ring proton (H4), distinguishing it from the 6-, 7-, or 8-chloro isomers. This document provides a self-validating analytical workflow, from synthesis-derived purity checks to multipulse 2D NMR correlations.

Part 1: Chemical Context & Synthesis Logic[1][2][3]

To interpret the NMR spectrum accurately, one must understand the synthetic origin of the molecule. The presence of specific impurities (unreacted aldehyde, hydrolyzed acid) can be predicted by the synthesis pathway.

Synthesis Pathway: The compound is synthesized via a Knoevenagel condensation between 6-chloro-2-hydroxybenzaldehyde and diethyl malonate, catalyzed by a weak base (piperidine) in ethanol.

Mechanistic Workflow (DOT Visualization)

SynthesisWorkflow Aldehyde 6-chloro-2-hydroxy- benzaldehyde Intermediary Knoevenagel Intermediate Aldehyde->Intermediary Piperidine/EtOH Malonate Diethyl Malonate Malonate->Intermediary Cyclization Transesterification & Cyclization Intermediary->Cyclization - H2O Product Ethyl 5-chloro-2-oxo- 2H-chromene-3-carboxylate Cyclization->Product Impurity1 Impurity: Hydrolyzed Acid Product->Impurity1 Moisture/H+

Figure 1: Synthetic pathway highlighting the critical cyclization step and potential hydrolysis impurity.

Critical Structural Note: The starting material must be 6-chloro -2-hydroxybenzaldehyde. The numbering changes upon cyclization: the aldehyde carbon becomes C4, and the carbon adjacent to the aldehyde (C6 in the benzene ring) becomes C5 in the coumarin system.

Part 2: 1H NMR Analysis (400 MHz, DMSO-d₆)

The 1H NMR spectrum of this molecule is defined by three distinct regions: the aliphatic ester chain, the diagnostic olefinic proton, and the aromatic ABC system.

The Diagnostic H-4 Singlet (The Peri-Effect)

The most critical signal for confirmation is the proton at position 4.

  • Chemical Shift:

    
     8.65 – 8.85 ppm (Singlet).
    
  • Mechanistic Insight: In unsubstituted coumarin-3-carboxylates, H-4 appears ~8.5 ppm. The 5-chloro substituent exerts a deshielding effect on H-4 due to two factors:

    • Van der Waals Deshielding: The bulky Chlorine atom at C5 is physically close (peri-position) to H-4, compressing the electron cloud around H-4.

    • Anisotropy: The magnetic anisotropy of the C-Cl bond influences the local field at H-4.

Aromatic Region (Protons 6, 7, 8)

With Chlorine at C5, the remaining protons (H6, H7, H8) form an ABC spin system (or ABX depending on field strength).

  • H-6 (Ortho to Cl):

    
     7.60 – 7.70 ppm (Doublet, J ≈ 8.0 Hz). Deshielded by the inductive effect (-I) of Chlorine.
    
  • H-7 (Meta to Cl):

    
     7.75 – 7.85 ppm (Triplet/Doublet of Doublets, J ≈ 8.0 Hz).
    
  • H-8 (Para to Cl):

    
     7.45 – 7.55 ppm (Doublet, J ≈ 8.0 Hz). Typically the most shielded aromatic signal in this system.
    
Ethyl Ester Chain
  • Methylene (-CH₂-):

    
     4.35 – 4.45 ppm (Quartet, J = 7.1 Hz).
    
  • Methyl (-CH₃):

    
     1.30 – 1.38 ppm (Triplet, J = 7.1 Hz).
    
Data Summary Table
PositionTypeShift (

ppm)
MultiplicityIntegrationAssignment Logic
H-4 Olefinic8.65 - 8.85 Singlet (s)1HDiagnostic; Deshielded by C3-Ester & C5-Cl
H-7 Aromatic7.75 - 7.85dd / t1HResonates between H6 and H8
H-6 Aromatic7.60 - 7.70Doublet (d)1HOrtho to Cl; Inductive deshielding
H-8 Aromatic7.45 - 7.55Doublet (d)1HAdjacent to O-1; Shielded relative to others
OCH₂ Aliphatic4.35 - 4.45Quartet (q)2HEster methylene
CH₃ Aliphatic1.30 - 1.38Triplet (t)3HEster methyl

Part 3: 13C NMR Analysis (100 MHz, DMSO-d₆)

The carbon spectrum confirms the skeleton. The key feature is the identification of the C-Cl carbon and the two carbonyls.

Carbonyl Differentiation
  • Ester C=O[1] (C11):

    
     162.5 – 163.5 ppm. Typically the most downfield signal.
    
  • Lactone C=O[2][1] (C2):

    
     156.0 – 157.5 ppm.
    
The C-Cl Signature

Carbon 5 (bearing Chlorine) will show a characteristic shift compared to a C-H carbon.

  • C-5 (C-Cl):

    
     130.0 – 132.0 ppm.[3] While Chlorine is electronegative, the ipso-carbon in aromatics is often not heavily deshielded due to resonance effects (mesomeric donation), but it is distinct from the C-H carbons (~125 ppm).
    
Skeletal Carbons
  • C-4 (Alkene):

    
     138.0 – 142.0 ppm.
    
  • C-3 (Quaternary):

    
     118.0 – 120.0 ppm.
    
  • C-8a (Bridgehead O-linked):

    
     153.0 – 155.0 ppm.
    

Part 4: Experimental Protocol & Self-Validation

To ensure reproducibility and trustworthiness (E-E-A-T), follow this standardized protocol.

Sample Preparation
  • Mass: Weigh 10–15 mg of the dried solid.

  • Solvent: Add 0.6 mL of DMSO-d₆ (99.9% D). Note: CDCl₃ may be used, but DMSO is preferred for coumarins due to solubility and the prevention of aggregation.

  • Filtration: If the solution is cloudy, filter through a cotton plug within a glass pipette to remove inorganic salts (e.g., piperidinium chloride from synthesis).

Acquisition Parameters (Self-Validating)
  • Pulse Sequence: zg30 (30° pulse angle) to allow faster relaxation.

  • Relaxation Delay (D1): Set to 2.0 seconds . The H-4 proton has a long T1 relaxation time. If D1 is too short, the H-4 integral will be underestimated (< 1.0H), leading to false purity calculations.

  • Scans (NS): 16 (1H) / 1024 (13C).

Connectivity Logic (HMBC/COSY)

Use the following logic diagram to validate the assignment using 2D NMR.

NMRLogic cluster_aromatic Aromatic Coupling (COSY) H4 H-4 Proton (8.7 ppm) C2 C-2 Lactone (157 ppm) H4->C2 HMBC (3J) Strong Correlation C5 C-5 (C-Cl) (131 ppm) H4->C5 HMBC (3J) Confirms Cl Position C8a C-8a Bridgehead (154 ppm) H4->C8a HMBC (3J) H6 H-6 H7 H-7 H6->H7 Ortho Coupling (J=8Hz)

Figure 2: HMBC and COSY correlation logic. The H-4 to C-5 correlation is the definitive proof of the 5-chloro regiochemistry.

Part 5: Troubleshooting & Impurities

Artifact/SignalChemical ShiftCauseRemediation
Broad Singlet 12.0 - 13.0 ppmHydrolyzed AcidThe ester has hydrolyzed to the carboxylic acid (common in wet DMSO). Dry sample.
Extra Doublet 10.0 - 10.5 ppmUnreacted AldehydeIncomplete Knoevenagel condensation. Recrystallize from Ethanol.[4][5]
H-4 Integral < 1.0 ~8.7 ppmSaturation TransferRelaxation delay (D1) is too short. Increase D1 to 5s.
Water Peak 3.33 ppm (DMSO)Hygroscopic SolventUse ampules of DMSO-d₆; store over molecular sieves.

References

  • Al-Sehemi, A. G., et al. (2010). Synthesis and NMR spectral assignments of new benzylamino coumarin derivatives. Journal of the Serbian Chemical Society.

    • Context: Provides comparative HMBC/HSQC data for 4- and 5-substituted coumarins, valid
  • Saeed, A., et al. (2012).[6] Methyl 2-oxo-2H-chromene-3-carboxylate.[6] Acta Crystallographica Section E.

    • Context: Establishes the baseline crystal structure and NMR shifts for the unsubstituted 3-carboxyl
  • ChemicalBook Database. (2023). Ethyl coumarin-3-carboxylate Spectral Data.

    • Context: Reference standard for the ethyl ester aliphatic chain and base arom
  • Moraes, M. C., et al. (2021).[5] Synthesis of C4-substituted coumarins via Pechmann condensation. Arkivoc.

    • Context: Discusses the impact of electron-withdrawing groups (like Cl) on the chemical shifts of the pyrone ring.

Sources

Foundational

Structural Elucidation and Quantitative Profiling of Ethyl 5-chloro-2-oxo-2H-chromene-3-carboxylate via Mass Spectrometry

Executive Summary This technical guide details the mass spectrometry (MS) analysis of Ethyl 5-chloro-2-oxo-2H-chromene-3-carboxylate , a halogenated coumarin derivative. Coumarin-3-carboxylates are critical scaffolds in...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the mass spectrometry (MS) analysis of Ethyl 5-chloro-2-oxo-2H-chromene-3-carboxylate , a halogenated coumarin derivative. Coumarin-3-carboxylates are critical scaffolds in medicinal chemistry, exhibiting anticoagulant, anticancer, and anti-inflammatory properties. The 5-chloro substitution introduces specific electronic and isotopic characteristics that distinguish this molecule from its non-halogenated analogs.

This document provides a self-validating analytical framework, focusing on electrospray ionization (ESI) behavior, chlorine isotopic signature verification, and characteristic fragmentation pathways required for metabolite identification and purity profiling.

Physicochemical & Fundamental Mass Properties

Before initiating analysis, the theoretical mass envelope must be established to differentiate the target analyte from potential synthetic byproducts or isobaric interferences.

Molecular Identity[1]
  • IUPAC Name: Ethyl 5-chloro-2-oxo-2H-chromene-3-carboxylate

  • Chemical Formula:

    
    
    
  • Molecular Weight (Average): 252.65 g/mol

  • Monoisotopic Mass (

    
    ):  252.0189 Da
    
Isotopic Signature (The Chlorine Fingerprint)

The presence of a single chlorine atom provides a diagnostic "A+2" isotopic pattern. Unlike standard organic molecules where the M+1 peak is driven by


 (~1.1% per carbon), the chlorine signature is driven by the natural abundance of 

(75.77%) and

(24.23%).

Diagnostic Criteria:

  • M+0 Peak (

    
     253.02, 
    
    
    
    ):
    Represents the
    
    
    isotopologue.
  • M+2 Peak (

    
     255.02, 
    
    
    
    ):
    Represents the
    
    
    isotopologue.
  • Intensity Ratio: The M+2 peak must appear at approximately 32-33% relative abundance to the base peak (M+0). Deviation from this ratio (> ±5%) indicates co-eluting impurities or incorrect peak assignment.

Experimental Configuration (SOP)

The following protocol is designed for high-sensitivity detection using LC-ESI-MS/MS.

Sample Preparation
  • Stock Solution: Dissolve 1 mg in 1 mL DMSO (due to lipophilicity of the coumarin core).

  • Working Standard: Dilute to 100 ng/mL in 50:50 Acetonitrile:Water (v/v) + 0.1% Formic Acid.

  • Stability Warning: Avoid protic solvents (methanol) for long-term storage to prevent transesterification.

Chromatographic Conditions (LC)
ParameterSettingRationale
Column C18 Reverse Phase (2.1 x 100 mm, 1.7 µm)Essential for retaining the hydrophobic coumarin core.
Mobile Phase A Water + 0.1% Formic AcidAcidic pH promotes protonation of the carbonyl oxygen.
Mobile Phase B Acetonitrile + 0.1% Formic AcidACN provides sharper peaks for aromatic lactones than MeOH.
Gradient 5% B to 95% B over 8 minEnsures separation from hydrolyzed acid degradants.
Flow Rate 0.3 mL/minOptimal for ESI desolvation efficiency.
Mass Spectrometry Source Parameters
  • Ionization Mode: ESI Positive (

    
    ).[1]
    
  • Justification: The ester carbonyl and the lactone carbonyl are excellent proton acceptors, forming a stable

    
     ion.
    
  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V (Keep low to prevent in-source fragmentation of the ethyl ester).

Structural Elucidation: Fragmentation Mechanics

Understanding the collision-induced dissociation (CID) pathways is vital for confirming the core structure. The fragmentation of 3-ethoxycarbonyl coumarins follows a predictable "unzipping" mechanism.

Primary Fragmentation Events
  • Precursor Ion:

    
     253.0 (
    
    
    
    )
  • Loss of Ethanol (Neutral Loss -46 Da): The ethyl ester is the most labile group. Proton transfer allows the elimination of neutral ethanol (

    
    ), resulting in a stable acylium ion/ketene intermediate at 
    
    
    
    207
    .
  • Loss of Carbon Monoxide (Neutral Loss -28 Da): Characteristic of the pyrone (lactone) ring. The ion at

    
     207 loses CO to contract the ring, yielding 
    
    
    
    179
    .
  • Secondary CO Loss: A second CO molecule is often ejected from the phenolic ether linkage, yielding

    
     151  (chlorobenzofuran-like cation).
    
The "Chlorine Anchor"

Throughout these transitions (


), the chlorine atom remains covalently bonded to the aromatic ring. Consequently, every fragment ion must retain the 3:1 isotopic ratio .[2] If a fragment ion loses this ratio, it implies the loss of Cl (unlikely under standard CID energies) or interference.
Fragmentation Pathway Diagram

FragmentationPathway Parent Parent Ion [M+H]+ m/z 253.02 (100%) m/z 255.02 (32%) Inter1 Acylium Ion [M+H - EtOH]+ m/z 207.0 Parent->Inter1 Loss of Ethanol (-46 Da) Acid Acid Hydrolysis Product (Impurity Pathway) [M+H - C2H4]+ m/z 225.0 Parent->Acid McLafferty-like Loss of Ethene (-28 Da) Inter2 Ring Contraction [M+H - EtOH - CO]+ m/z 179.0 Inter1->Inter2 Pyrone Carbonyl Loss (-28 Da CO) Final Benzofuran-type Cation [M+H - EtOH - 2CO]+ m/z 151.0 Inter2->Final Phenolic CO Loss (-28 Da CO)

Caption: Figure 1. Proposed CID fragmentation pathway for Ethyl 5-chloro-2-oxo-2H-chromene-3-carboxylate in ESI(+) mode.

Quality Control & Impurity Profiling

In drug development, distinguishing the active pharmaceutical ingredient (API) from process impurities is mandatory.

Common Synthetic Impurities

The synthesis typically involves a Knoevenagel condensation of 5-chloro-2-hydroxybenzaldehyde with diethyl malonate.

ImpurityOriginMass ShiftDiagnostic Ion
5-chloro-2-hydroxybenzaldehyde Unreacted Starting Material-96 Da

157 (

)
5-chloro-2-oxo-2H-chromene-3-carboxylic acid Hydrolysis Product-28 Da

225 (

)
Diethyl Malonate ReagentN/A

161 (distinct low mass)
Analytical Workflow Diagram

AnalyticalWorkflow Sample Sample (Dissolved in DMSO) LC LC Separation (C18, Gradient) Sample->LC MS ESI(+) Source (3.5 kV) LC->MS Filter Isotope Filter (Search for 3:1 Ratio) MS->Filter ID Identification (m/z 253 -> 207 -> 179) Filter->ID

Caption: Figure 2. Logic flow for the specific identification of chlorinated coumarin derivatives.

References

  • Ren, Z., Nie, B., Liu, T., et al. (2016). "Simultaneous Determination of Coumarin and Its Derivatives in Tobacco Products by Liquid Chromatography-Tandem Mass Spectrometry." ResearchGate. Link

  • Kellersberger, K. A., et al. (2015). "Fragmentation pathways of synthetic and naturally occurring coumarin derivatives by ion trap and quadrupole time-of-flight mass spectrometry." Wiley Online Library. Link

  • Chemistry LibreTexts. (2022). "6.4: Isotope Abundance - Chlorine Signature Analysis." LibreTexts. Link

  • PubChem. (2024).[3] "3-Ethoxycarbonyl(acetyl)coumarin Compound Summary." National Library of Medicine. Link

  • El-Sawy, E. R., et al. (2012). "The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate." Molecules. Link

Sources

Exploratory

An In-depth Technical Guide to the Solubility of Ethyl 5-chloro-2-oxo-2H-chromene-3-carboxylate in Organic Solvents

Introduction: The Critical Role of Solubility in Drug Discovery and Development In the landscape of modern drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount....

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Solubility in Drug Discovery and Development

In the landscape of modern drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount. Among these, solubility stands out as a critical determinant of a drug candidate's ultimate success. It directly influences bioavailability, formulation strategies, and the overall therapeutic efficacy of a potential medicinal agent. Ethyl 5-chloro-2-oxo-2H-chromene-3-carboxylate, a member of the coumarin family of compounds, represents a scaffold of significant interest due to the diverse biological activities exhibited by this class of molecules. This technical guide provides an in-depth exploration of the solubility characteristics of this specific coumarin derivative in a range of common organic solvents, offering both theoretical insights and practical methodologies for its assessment. The information presented herein is intended to empower researchers, scientists, and drug development professionals to make informed decisions in their handling and application of this promising compound.

Molecular Structure and its Implications for Solubility

The solubility of a compound is fundamentally governed by the principle of "like dissolves like," which posits that substances with similar polarities are more likely to be miscible.[1] The molecular structure of Ethyl 5-chloro-2-oxo-2H-chromene-3-carboxylate, presented below, reveals several key features that dictate its interactions with various solvents:

  • Aromatic Rings: The fused benzene and α-pyrone rings form a largely non-polar, hydrophobic core.

  • Ester Group (-COOEt): The ethyl carboxylate group introduces a polar region capable of acting as a hydrogen bond acceptor.

  • Lactone Carbonyl Group (C=O): The carbonyl group within the pyrone ring is also a polar, hydrogen bond accepting site.

  • Chlorine Atom (-Cl): The electron-withdrawing nature of the chlorine atom can influence the electron distribution within the aromatic system, subtly affecting its polarity.

The interplay between the non-polar core and the polar functional groups suggests that Ethyl 5-chloro-2-oxo-2H-chromene-3-carboxylate will exhibit a nuanced solubility profile, with good solubility expected in solvents of intermediate polarity.

Qualitative Solubility Profile

While quantitative solubility data for Ethyl 5-chloro-2-oxo-2H-chromene-3-carboxylate is not extensively available in the public domain, a qualitative assessment can be inferred from its chemical class and from solvents used in the synthesis and purification of related coumarin derivatives.[2][3] Coumarin derivatives are generally known for their good solubility in many organic solvents.

SolventPolarity IndexPredicted SolubilityRationale
Hexane0.1LowAs a non-polar aliphatic hydrocarbon, hexane is unlikely to effectively solvate the polar ester and carbonyl groups of the molecule.
Toluene2.4ModerateThe aromatic nature of toluene can interact favorably with the coumarin's benzene ring, but its low overall polarity may limit its ability to solvate the polar functional groups.
Dichloromethane (DCM)3.1HighDCM is a polar aprotic solvent that can effectively solvate both the polar and non-polar regions of the molecule. It is a common solvent for reactions involving coumarins.[3]
Ethyl Acetate4.4HighWith its ester functionality and moderate polarity, ethyl acetate is expected to be an excellent solvent, capable of hydrogen bonding with the solute's carbonyl groups and interacting with its non-polar regions.
Acetone5.1HighA polar aprotic solvent, acetone's carbonyl group can act as a hydrogen bond acceptor, interacting favorably with the solute. It has been used as a solvent in the synthesis of related chromene derivatives.
Ethanol4.3Moderate to HighAs a polar protic solvent, ethanol can act as both a hydrogen bond donor and acceptor. It is frequently used for the recrystallization of coumarin compounds, indicating that solubility is significant and temperature-dependent.[4][5]
Methanol5.1ModerateSimilar to ethanol, methanol is a polar protic solvent. However, its higher polarity might make it slightly less effective at solvating the non-polar aromatic core compared to ethanol.
Dimethyl Sulfoxide (DMSO)7.2HighDMSO is a highly polar aprotic solvent known for its excellent solvating power for a wide range of organic compounds.

Theoretical Framework: Intermolecular Forces in Solvation

The dissolution of a solute in a solvent is an energetic process governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For Ethyl 5-chloro-2-oxo-2H-chromene-3-carboxylate to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of new solute-solvent interactions.

Caption: Intermolecular forces governing the dissolution process.

Experimental Protocol for Equilibrium Solubility Determination

The following is a detailed, self-validating protocol for determining the equilibrium solubility of Ethyl 5-chloro-2-oxo-2H-chromene-3-carboxylate. This method, often referred to as the shake-flask method, is a gold standard for its reliability and direct measurement of thermodynamic equilibrium.

Principle

An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient period to allow the system to reach equilibrium. At equilibrium, the concentration of the dissolved solute in the supernatant is constant and represents the solubility of the compound in that solvent at that temperature.

Materials and Equipment
  • Ethyl 5-chloro-2-oxo-2H-chromene-3-carboxylate (high purity)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker or rotator with temperature control

  • Analytical balance

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Step-by-Step Methodology
  • Preparation of Standard Solutions:

    • Accurately weigh a known amount of Ethyl 5-chloro-2-oxo-2H-chromene-3-carboxylate and dissolve it in a suitable solvent (in which it is freely soluble, e.g., acetonitrile) to prepare a stock solution of known concentration.

    • Perform serial dilutions of the stock solution to create a series of calibration standards with at least five different concentrations.

  • Sample Preparation:

    • Add an excess amount of the solid compound (e.g., 5-10 mg) to a pre-weighed vial. The key is to ensure that undissolved solid remains at the end of the experiment.

    • Add a known volume of the test solvent (e.g., 1-2 mL) to the vial.

  • Equilibration:

    • Securely cap the vials and place them in a temperature-controlled orbital shaker.

    • Agitate the samples at a constant temperature (e.g., 25 °C) for a predetermined period (typically 24-48 hours). A preliminary kinetic study can determine the minimum time required to reach equilibrium.

  • Phase Separation:

    • After the equilibration period, allow the vials to stand undisturbed for a short time to allow the excess solid to settle.

    • Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to ensure complete sedimentation of the undissolved solid.

  • Sample Analysis:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining microscopic particles.

    • Accurately dilute the filtered supernatant with a suitable solvent to bring the concentration within the range of the calibration curve.

    • Analyze the diluted sample and the calibration standards using a validated analytical method (e.g., HPLC-UV).

  • Quantification:

    • Construct a calibration curve by plotting the analytical response (e.g., peak area from HPLC) versus the concentration of the standard solutions.

    • Determine the concentration of the diluted supernatant from the calibration curve.

    • Calculate the original concentration in the supernatant, taking into account the dilution factor. This value represents the solubility of the compound.

Self-Validation and Causality
  • Excess Solid: The presence of undissolved solid at the end of the experiment is a visual confirmation that equilibrium has been reached from a saturated state.

  • Time to Equilibrium: Running a time-course experiment (e.g., sampling at 12, 24, and 48 hours) and observing a plateau in the measured concentration validates that the chosen equilibration time is sufficient.

  • Temperature Control: Maintaining a constant temperature is crucial as solubility is a temperature-dependent property.

  • Validated Analytical Method: The use of a specific and validated analytical method like HPLC ensures that the measured concentration is accurate and not influenced by potential impurities or degradation products.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis A 1. Add excess solid to vial B 2. Add known volume of solvent A->B C 3. Agitate at constant temperature (24-48h) B->C D 4. Centrifuge to sediment solid C->D E 5. Filter supernatant D->E F 6. Dilute aliquot E->F G 7. Analyze by HPLC/UV-Vis F->G H 8. Calculate solubility from calibration curve G->H

Caption: Experimental workflow for equilibrium solubility determination.

Conclusion

While specific quantitative solubility data for Ethyl 5-chloro-2-oxo-2H-chromene-3-carboxylate remains to be published, a strong qualitative understanding of its behavior in organic solvents can be established based on its molecular structure and the properties of the broader coumarin class. The compound is anticipated to be highly soluble in moderately polar to polar aprotic solvents such as dichloromethane, ethyl acetate, and acetone, with moderate to good solubility in polar protic solvents like ethanol. For researchers and drug development professionals, the provided experimental protocol offers a robust and reliable framework for the precise determination of its solubility, a critical parameter for advancing this and other promising compounds through the development pipeline.

References

  • Mudulkar, S., Kolla, S. T., & Bhimapaka, C. R. (2022). 4H/2H-chromene-3-carboxylates by cycloaddition of ethyl 2-(azidomethyl). Indian Journal of Chemistry, 61B, 1015-1025.
  • El-Agrody, A. M., et al. (2001). Synthesis, reactions and antineoplastic activity of 3-(2-oxo-2H-chromen-3-yl)-2-oxo-2H,5H-pyrano[3,2-c]chromene derivatives. Journal of the Serbian Chemical Society, 66(7), 433-442.
  • Abdel-Wahab, B. F., Awad, G. E. A., & Badria, F. A. (2011). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Molecules, 16(5), 3890-3901. Available from: [Link]

  • Nayak, S. K., et al. (2016). Ethyl-8-ethoxy-2-oxo-2H-chromene-3-carboxylate: Synthesis, characterization, crystal and molecular structure and Hirshfeld surface analysis. Journal of Molecular Structure, 1108, 649-656. Available from: [Link]

  • Scholl, M., et al. (2018). Synthesis and crystal structure of allyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 5), 656–659. Available from: [Link]

  • Abdel-Wahab, B. F., Mohamed, H. A., & El-Husseiny, W. M. (2014). Ethyl coumarin-3-carboxylate: Synthesis and chemical properties. Organic Communications, 7(1), 1-27. Available from: [Link]

  • ChemSynthesis. (n.d.). ethyl 2-oxo-2H-chromene-3-carboxylate. Retrieved from [Link]

  • El-Sayed, M. A. A., et al. (2010). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Molecules, 15(12), 9294-9305. Available from: [Link]

  • Hassan, A. S., et al. (2023). Exploring the Solubility and Solvation Thermodynamics of Coumarin in a Range of Aqua-Organic Solvents. New Journal of Chemistry, 47(32), 14936-14947. Available from: [Link]

  • Frontier, A. (2026). Solvents and Polarity. University of Rochester. Retrieved from [Link]

  • Nikolova, S., et al. (2024). (R/S)-Ethyl 2-Acetoxy-4-phenyl-4H-chromene-3-carboxylate. Molbank, 2024(1), M1875. Available from: [Link]

  • Al-Mokhtar, M. A., et al. (2023). Chemosensing Properties of Coumarin Derivatives: Promising Agents with Diverse Pharmacological Properties, Docking and DFT Investigation. Molecules, 28(13), 5092. Available from: [Link]

  • University of Canterbury. (2023). Solubility of Organic Compounds. Retrieved from [Link]

  • Fun, H.-K., et al. (2009). Methyl 2-oxo-2H-chromene-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 12), o3096. Available from: [Link]

  • Chemistry LibreTexts. (2023). Polarity and Solubility of Organic Compounds. Retrieved from [Link]

  • Beilstein-Institut. (2018). Facile access to 3-sulfonylquinolines via Knoevenagel condensation/aza-Wittig reaction cascade involving ortho-azidobenzaldehydes and β-ketosulfonamides and sulfones. Beilstein Journal of Organic Chemistry, 14, 1845-1854. Available from: [Link]

  • PubChem. (n.d.). methyl 5-methyl-2H-chromene-3-carboxylate. Retrieved from [Link]

  • Egan, D. A., & O'Kennedy, R. (2000). Coumarin: Chemical and Pharmacological Profile. Journal of Applied Pharmaceutical Science, 1(1), 1-10. Available from: [Link]

  • Klymchenko, A. S., et al. (2018). Synthesis, spectral properties and TD-DFT calculations of fluorescent mono and diphenyl substituted coumarin-3-carboxylic acids and their ethyl esters. Functional Materials, 25(2), 225-231. Available from: [Link]

  • Lean Think. (2021, March 3). Polarity and Solubility of Organic Molecules [Video]. YouTube. Retrieved from [Link]

  • Hosamani, K. M., et al. (2018). Physicochemical properties, antioxidant and anti-inflammatory activities of coumarin-carbonodithioate hybrids. Journal of the Turkish Chemical Society, Section A: Chemistry, 5(2), 535-546. Available from: [Link]

  • Roy, K., et al. (2023). Exploring the solubility and solvation thermodynamics of coumarin in a range of aqua-organic solvents. New Journal of Chemistry, 47(32), 14936-14947. Available from: [Link]

  • Li, Y., et al. (2010). Menthyl 2-oxo-2H-chromene-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 2), o378. Available from: [Link]

  • ChemBK. (n.d.). ETHYL 2-OXO-2H-CHROMENE-3-CARBOXYLATE. Retrieved from [Link]

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Foundational

The Technical Evolution and Pharmacological Significance of Coumarin-3-Carboxylate Derivatives

Executive Summary & Strategic Importance Coumarin-3-carboxylate derivatives represent a privileged scaffold in medicinal chemistry, distinct from the general coumarin family due to the electron-withdrawing carboxyl moiet...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

Coumarin-3-carboxylate derivatives represent a privileged scaffold in medicinal chemistry, distinct from the general coumarin family due to the electron-withdrawing carboxyl moiety at the C3 position. This structural modification fundamentally alters the electronic landscape of the benzopyrone ring, enhancing its reactivity towards nucleophiles and serving as a versatile handle for high-affinity interactions with biological targets such as CK2 kinases and NMDA receptors .

This guide details the synthetic evolution from classical condensation to green catalytic cycles, analyzes the structure-activity relationships (SAR) driving current drug development, and provides validated protocols for laboratory synthesis.

Historical Evolution: The Synthetic Shift

The history of coumarin-3-carboxylates is not defined by a single isolation event but by the evolution of synthetic methodology that allowed precise functionalization at the C3 position.

The Limitations of Early Methods
  • Perkin Reaction (1868): While effective for simple coumarins, it requires high temperatures and often lacks regioselectivity for 3-substituted derivatives unless specific anhydrides are used.

  • Pechmann Condensation (1884): Excellent for 4-substituted coumarins (via phenols +

    
    -keto esters) but poor for generating the 3-carboxylate motif directly.
    
The Knoevenagel Breakthrough (1890s)

The definitive historical turning point for this subclass was the application of the Knoevenagel condensation . Emil Knoevenagel’s use of amine bases to catalyze the reaction between aldehydes and active methylene compounds provided the first reliable route to 3-functionalized coumarins.

  • Significance: It allowed the use of salicylaldehydes and malonic esters to install the ester group at C3 in a single pot, bypassing the limitations of the Pechmann route.

Synthetic Methodologies & Mechanistic Insight[1][2][3][4]

The Knoevenagel Condensation (Preferred Route)

The synthesis of ethyl coumarin-3-carboxylate via salicylaldehyde and diethyl malonate is the industry standard.

Mechanism:

  • Deprotonation: The base (piperidine) deprotonates the active methylene of diethyl malonate.

  • Nucleophilic Attack: The enolate attacks the carbonyl of salicylaldehyde.

  • Cyclization: Intramolecular transesterification (lactonization) occurs, expelling ethanol.

  • Dehydration: Formation of the conjugated double bond.

Visualization: Reaction Mechanism

Knoevenagel_Mechanism Start Salicylaldehyde + Diethyl Malonate Enolate Enolate Formation (Base Catalyzed) Start->Enolate Piperidine Aldol Aldol-type Intermediate Enolate->Aldol Nucleophilic Attack Lactonization Intramolecular Transesterification Aldol->Lactonization - H2O Product Coumarin-3-carboxylate Lactonization->Product - EtOH

Figure 1: Step-wise mechanism of the Knoevenagel condensation leading to the coumarin-3-carboxylate scaffold.

Comparative Synthetic Strategies

Modern demands for green chemistry have introduced catalytic variations.

MethodCatalystConditionsYieldKey Advantage
Classical PiperidineEthanol, Reflux, 2-4h75-85%Robust, scalable standard.
Organocatalytic L-ProlineEthanol, 80°C87-94%Metal-free, biodegradable catalyst [1].
Microwave Basic AluminaSolvent-free, MW, 2-5 min90-96%Rapid, energy-efficient [3].
Ultrasound Li₂SO₄Neat, 50°C, 15 min96-97%High yield, reduced degradation [2].

Validated Experimental Protocol

Objective: Synthesis of Ethyl 2-oxo-2H-chromene-3-carboxylate. Scale: 10 mmol.

Materials
  • Salicylaldehyde (1.22 g, 10 mmol)

  • Diethyl malonate (1.60 g, 10 mmol)

  • Piperidine (0.1 mL, catalytic)

  • Ethanol (20 mL)

  • Glacial acetic acid (drops)

Step-by-Step Workflow
  • Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, combine salicylaldehyde and diethyl malonate in ethanol.

  • Initiation: Add piperidine (5 drops) and glacial acetic acid (2 drops). The acid buffers the basicity, preventing side reactions (cannizzaro) while maintaining catalytic activity.

  • Reflux: Attach a reflux condenser and heat the mixture at 80°C for 2 hours. Monitor via TLC (30% EtOAc/Hexane).

  • Isolation: Cool the reaction to room temperature. Pour the mixture into ice-cold water (50 mL).

  • Crystallization: The product often precipitates as a white solid. If oil forms, induce crystallization by scratching the glass or adding a seed crystal.

  • Purification: Filter the solid and recrystallize from hot ethanol.

  • Validation:

    • Melting Point: Expect 92–94°C.

    • 1H NMR (CDCl3): Look for the singlet at

      
       8.5 ppm (C4-H), confirming the coumarin ring closure.
      

Pharmacology & Structure-Activity Relationship (SAR)[3][8]

The 3-carboxylate group is not just a passive linker; it is an electron-withdrawing pharmacophore that modulates the lipophilicity and electrophilicity of the Michael acceptor system (C3-C4 double bond).

Neurological Targets (NMDA Receptors)

Derivatives like UBP608 (6-bromocoumarin-3-carboxylic acid) have emerged as selective antagonists for the NMDA receptor (GluN2A subunit).[1]

  • Mechanism: The carboxylate mimics the glutamate agonist, while the coumarin core provides a rigid scaffold that fits the allosteric site.

  • SAR Insight: Halogenation at C6 (Br, I) significantly enhances binding affinity [7].

Anticancer Activity (CK2 Inhibition)

Derivatives such as 4-fluorophenyl coumarin-3'-carboxazine have shown IC50 values comparable to doxorubicin against HeLa lines [4].[2]

  • Target: Casein Kinase 2 (CK2).

  • SAR Insight: The 3-carboxamide linkage is critical for hydrogen bonding within the ATP-binding pocket of CK2.

Visualization: SAR Logic

SAR_Map Core Coumarin-3-Carboxylate Scaffold C3 C3 Position (Carboxylate/Amide) Core->C3 C4 C4 Position Core->C4 C6 C6/C7 Positions (Aromatic Ring) Core->C6 Antibacterial Antibacterial Activity (Acid moiety essential) C3->Antibacterial Free Acid Anticancer Anticancer/CK2 Inhibition (Amide/Hydrazide linkers) C3->Anticancer Derivatization Neuro NMDA Antagonism (Halogenation at C6) C6->Neuro Br/I Substitution

Figure 2: Structure-Activity Relationship (SAR) map highlighting critical substitution sites for pharmacological efficacy.

Future Perspectives

The field is moving towards hybridization . Current research focuses on:

  • Fluorescent Probes: Utilizing the inherent fluorescence of the coumarin-3-carboxylate core to design "turn-on" sensors for biological thiols or pH changes.

  • Drug Delivery: Using the 3-carboxylate as a linker to conjugate cytotoxic drugs, exploiting the coumarin's tumor-homing properties.

References

  • Biomedical Research. (2022).[3] Simple Protocol of L-Proline-Mediated Knoevenagel Condensation: A Sustainable Access to Coumarin-3-Carboxylic Ester.[3]Link

  • Scientific & Academic Publishing. (2016). Synthesis of 3-carboxylated Coumarins by Knoevenagel Condensation and Exploratory Anti-inflammatory Activity.[4]Link

  • Imperial College London. Coumarins: Fast Synthesis by the Knoevenagel Condensation under Microwave Irradiation.Link

  • MDPI. (2021). Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives.Link

  • Royal Society of Chemistry. (2020). Synthesis of Coumarin-3-carboxylic Acid: Comprehensive Organic Chemistry Experiments.Link

  • ACS Omega. (2025). Design, Synthesis, and Anticancer Properties of Menthol-Modified Coumarin Esters.Link

  • NIH / PubMed Central. (2008). Coumarin-3-carboxylic acid derivatives as potentiators and inhibitors of recombinant and native N-Methyl-D-Aspartate receptors.Link

Sources

Exploratory

review of synthesis methods for 2-oxo-2H-chromene-3-carboxylates

Executive Summary: The Pharmacophore & Synthetic Imperative The 2-oxo-2H-chromene-3-carboxylate (coumarin-3-carboxylate) scaffold represents a privileged structure in medicinal chemistry.[1] Unlike simple coumarins, the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pharmacophore & Synthetic Imperative

The 2-oxo-2H-chromene-3-carboxylate (coumarin-3-carboxylate) scaffold represents a privileged structure in medicinal chemistry.[1] Unlike simple coumarins, the C3-carboxylate moiety serves as a critical electronic modulator and a versatile synthetic handle. It enables the rapid generation of carboxamides, hydrazides, and heterocycle-fused derivatives, which are central to modern anticoagulant (Warfarin analogs), anticancer, and fluorescent probe development.

This guide moves beyond basic textbook preparations. It critically evaluates the Knoevenagel condensation as the industry standard, dissecting its mechanistic nuances, while introducing high-efficiency Green Chemistry protocols and Transition-Metal Catalyzed pathways for difficult substrates.

Mechanistic Deep Dive: The Knoevenagel Route

The "Cascade" Mechanism

The most robust route to 2-oxo-2H-chromene-3-carboxylates is the Knoevenagel condensation of salicylaldehydes with active methylene compounds (diethyl malonate or Meldrum's acid).

While often described simply as "condensation," it is effectively a cascade reaction :

  • Deprotonation: Base-catalyzed generation of the enolate from diethyl malonate.

  • Aldol-Type Addition: Nucleophilic attack on the aldehyde carbonyl.

  • Elimination (E1cB): Loss of water to form the

    
    -unsaturated ester.
    
  • Transesterification (Lactonization): The critical step where the phenolic hydroxyl attacks the ester carbonyl, closing the ring.

Expert Insight: The choice of catalyst dictates the rate of the final lactonization step. Secondary amines like piperidine are superior because they can form a transient iminium ion with the aldehyde (lowering the LUMO energy) and act as a base.

Visualizing the Pathway

The following diagram illustrates the molecular logic flow, highlighting the specific transition states that determine yield.

KnoevenagelMechanism Substrate Salicylaldehyde + Diethyl Malonate Intermediate1 Enolate Formation (Base Catalyzed) Substrate->Intermediate1 Piperidine Intermediate2 Aldol Adduct (Beta-hydroxy ester) Intermediate1->Intermediate2 Intermediate2->Substrate Reversible Intermediate3 Benzylidene Intermediate (Elimination of H2O) Intermediate2->Intermediate3 -H2O Transition Intramolecular Transesterification Intermediate3->Transition Ring Closure Product 2-oxo-2H-chromene- 3-carboxylate Transition->Product -EtOH

Caption: Mechanistic cascade of the Knoevenagel synthesis. Note the irreversibility of the final transesterification step driven by thermodynamic stability.

Validated Experimental Protocols

Protocol A: The "Bench Standard" (Robust & Scalable)

Best for: Large-scale synthesis, varying substitution patterns, and educational validation.

Reagents:

  • Salicylaldehyde (10 mmol)

  • Diethyl malonate (10 mmol)

  • Piperidine (0.5 mL, Catalyst)[1]

  • Glacial Acetic Acid (5 drops, Co-catalyst)

  • Solvent: Absolute Ethanol (20 mL)

Methodology:

  • Charge: In a 50 mL round-bottom flask, combine salicylaldehyde and diethyl malonate in ethanol.

  • Catalyze: Add piperidine followed by glacial acetic acid. Note: The acid buffers the basicity, preventing side reactions like Cannizzaro, while maintaining nucleophilicity.

  • Reflux: Heat to reflux (approx. 78°C) for 3–5 hours . Monitor via TLC (30% EtOAc/Hexane). The product usually appears as a fluorescent spot.

  • Isolation: Cool the mixture to room temperature, then to 0°C. The ester often precipitates spontaneously.

  • Purification: Filter the solid. Wash with cold ethanol (2x5 mL). Recrystallize from hot ethanol if necessary.

Validation Criteria:

  • Yield: Expect 85–92%.

  • Appearance: White to pale yellow crystalline solid.[2]

  • Melting Point: 92–93°C (for ethyl ester).[1]

Protocol B: Green Synthesis (Microwave Assisted)

Best for: High-throughput screening, library generation, and solvent reduction.

Reagents:

  • Salicylaldehyde (10 mmol)

  • Diethyl malonate (10 mmol)

  • Catalyst: Piperidine (2 drops) or DABCO (5 mol%)

  • Solvent: None (Neat reaction)

Methodology:

  • Mix: Grind reactants in a mortar to ensure intimate contact (if solid) or mix in a microwave vial.

  • Irradiate: Place in a microwave reactor. Set power to 300W and temperature to 80°C.

  • Time: Irradiate for 2–5 minutes .

  • Work-up: Cool. Add cold water to the reaction mass. The solid product precipitates immediately. Filter and dry.[1]

Expert Insight: This method exploits the polarity of the transition state. The elimination of solvent drives the equilibrium toward the product (Le Chatelier’s principle) as water/ethanol are expelled as vapor.

Advanced Methods & Critical Analysis

Rhodium-Catalyzed C-H Activation

For substrates where the aldehyde is sensitive or unavailable, modern C-H activation offers a route from N-phenoxyacetamides and methyleneoxetanones.

  • Catalyst: [Cp*RhCl2]2[3]

  • Mechanism: Redox-neutral C-H activation / [3+3] annulation.[3]

  • Significance: Allows access to complex, pre-functionalized chromene scaffolds that are impossible via Knoevenagel.

The Hydrazine Trap (Troubleshooting)

A common error in derivatizing these esters is the reaction with hydrazine hydrate to form hydrazides.

  • Risk: Hydrazine is a potent nucleophile. It attacks the lactone ring (C2) before or concurrently with the ester (C3).

  • Result: Ring opening to form salicylaldehyde azine or malonohydrazide derivatives rather than the desired chromene-3-carbohydrazide.

  • Solution: Control temperature strictly (0°C) or use protected hydrazines if ring opening is observed.

Comparative Data Analysis
MethodCatalystSolventTimeYield (%)E Factor (Waste)
Standard Knoevenagel Piperidine/AcOHEthanol3-5 h85-92Moderate
Microwave (Green) PiperidineNone2-5 min94-98Very Low
Ultrasound TBAB (Phase Transfer)Water20-40 min88-95Low
Organocatalytic DABCOEthanol1-2 h80-85Low
Rh-Catalyzed Rh(III)MeCN12-24 h60-80High

Decision Workflow: Selecting the Right Synthesis

Use the following logic map to determine the optimal synthetic route for your specific research constraints.

SynthesisWorkflow Start Start: Define Target 2-oxo-2H-chromene-3-carboxylate IsAldehydeAvailable Is the Salicylaldehyde commercially available? Start->IsAldehydeAvailable StandardRoute Standard Knoevenagel IsAldehydeAvailable->StandardRoute Yes AdvancedRoute Advanced C-H Activation IsAldehydeAvailable->AdvancedRoute No GreenCheck Requirement: Green/High Throughput? StandardRoute->GreenCheck Microwave Protocol B: Microwave/Neat (High Yield, Fast) GreenCheck->Microwave Yes Reflux Protocol A: Ethanol Reflux (Scalable, Robust) GreenCheck->Reflux No RhCatalysis Rh(III) Catalyzed Phenoxyacetamide Annulation AdvancedRoute->RhCatalysis

Caption: Decision tree for selecting synthesis method based on substrate availability and throughput needs.

References

  • Knoevenagel Condensation Mechanism & Applic

    • Title: Knoevenagel condensation: A review of the mechanism and recent advances.[4]

    • Source: Organic Chemistry Portal / Wikipedia
    • URL:[Link]

  • Microwave-Assisted Green Synthesis

    • Title: Ethyl coumarin-3-carboxyl
    • Source: ACG Publications (Records of Natural Products/Organic Communic
    • URL:[Link]

  • Advanced Rhodium-C

    • Title: 2H-Chromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium(III)-Catalyzed Redox-Neutral C-H Activation/[3 + 3] Annulation Cascade.[3]

    • Source: Organic Letters (2018) / Organic Chemistry Portal
    • URL:[Link]

  • Reaction Pitfalls (Hydrazine Ring Opening)

    • Title: The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate.[5]

    • Source: Molecules (MDPI) / PMC
    • URL:[Link]

  • Organoc

    • Title: Modern metal-catalyzed and organocatalytic methods for synthesis of coumarin deriv
    • Source: Organic & Biomolecular Chemistry (RSC)[6]

    • URL:[Link]

Sources

Foundational

The Definitive Guide to IUPAC Nomenclature for Substituted Chromene Derivatives

Executive Summary In drug discovery, particularly within oncology and antimicrobial research, the chromene (benzopyran) scaffold is ubiquitous. However, its nomenclature is frequently mishandled in patent literature and...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug discovery, particularly within oncology and antimicrobial research, the chromene (benzopyran) scaffold is ubiquitous. However, its nomenclature is frequently mishandled in patent literature and internal databases due to confusion regarding saturation levels (


 vs. 

) and fusion priorities.

This guide moves beyond basic textbook definitions to provide a rigorous, field-tested framework for naming substituted chromene derivatives. It integrates IUPAC 2013 Recommendations with practical NMR validation protocols , ensuring that the name you assign corresponds exactly to the molecule you synthesized.

The Core Scaffold: System vs. Retention[1]

While "Chromene" is a retained name accepted by IUPAC, the systematic Preferred IUPAC Name (PIN) is 1-benzopyran . For database consistency (e.g., ChemDraw, SciFinder), understanding the systematic framework is non-negotiable.

The Indicated Hydrogen Rule ( vs. )

The chromene ring contains one saturated carbon atom in the pyran ring.[1] The position of this saturation must be indicated by an italicized capital H preceded by a locant.[1]

  • 
    -Chromene (
    
    
    
    -1-benzopyran):
    Saturation at position 2.[1][2][3] The double bond is between C3 and C4.
  • 
    -Chromene (
    
    
    
    -1-benzopyran):
    Saturation at position 4.[1] The double bond is between C2 and C3.

Critical Insight: In pharmacophore modeling, the difference between a


 and 

isomer is a massive shift in the vector of hydrogen bond acceptors. Mislabeling this leads to failed docking studies.
Numbering Priorities

Numbering always commences at the heteroatom (Oxygen) and proceeds around the heterocyclic ring to the fusion bond, then across the benzene ring.

  • Oxygen: Position 1

  • Pyran Ring: Positions 2, 3, 4

  • Fusion Bond: Position 4a (not numbered in name, but used for fusion orientation)

  • Benzene Ring: Positions 5, 6, 7, 8

  • Fusion Bond: Position 8a

Decision Logic for Naming

The following diagram illustrates the logical flow for determining the correct IUPAC name for any chromene derivative.

ChromeneNaming Start Analyze Structure IsFused Is the benzopyran fused to another ring? Start->IsFused CheckSat Locate Saturated Carbon (sp3 hybridized) IsFused->CheckSat No FusionRule Apply Fusion Nomenclature (e.g., chromeno[4,3-b]...) IsFused->FusionRule Yes Sat2 Saturation at C2 CheckSat->Sat2 C2 is sp3 Sat4 Saturation at C4 CheckSat->Sat4 C4 is sp3 Name2H Base Name: 2H-chromene (or 2H-1-benzopyran) Sat2->Name2H Name4H Base Name: 4H-chromene (or 4H-1-benzopyran) Sat4->Name4H Substituents Identify Substituents (Alphabetical Order) Name2H->Substituents Name4H->Substituents FusionRule->Substituents FinalName Construct Full Name: [Locants]-[Substituents]-[Indicated H]-[Parent] Substituents->FinalName

Figure 1: Decision tree for assigning IUPAC names to chromene derivatives, prioritizing saturation status and fusion rules.

Handling Complex Substitution & Stereochemistry

Substituent Prioritization

When multiple substituents are present, follow these rules:

  • Lowest Locant Set: The set of locants (2, 6, 7) is preferred over (3, 5, 8).

  • Alphabetical Order: Ethyl comes before Methyl.

  • Prefixes: Di, tri, tetra do not count for alphabetization.

Example: Structure:


-chromene with a methyl group at C2, a methoxy at C7, and a chloro at C6.
Incorrect: 2-methyl-6-chloro-7-methoxy...
Correct:6-Chloro-7-methoxy-2-methyl-

-chromene
Stereochemistry (Chirality)

Substituted chromenes often possess a chiral center at C2 (in


-chromenes) or C4 (in 

-chromenes).
  • Format: Place the stereodescriptor (

    
     or 
    
    
    
    ) at the very beginning of the name.
  • Example: (2R)-2-phenyl-

    
    -chromene  (a flav-3-ene derivative).
    

Experimental Protocol: Synthesis & Structural Validation

As scientists, we cannot rely on naming alone; we must validate that the synthesized structure matches the name. The following protocol outlines the synthesis of a 2-substituted


-chromene and its differentiation from the 

-isomer using NMR.
Synthesis Protocol: Iodine-Mediated Cyclization

Objective: Synthesize 2-phenyl-


-chromene from propargyl aryl ether.
  • Reactants: Dissolve 1-(prop-2-yn-1-yloxy)benzene (1.0 equiv) in dry dichloromethane (DCM).

  • Catalyst: Add Iodine (

    
    , 1.2 equiv) or Gold(I) catalyst (if available for milder conditions).
    
  • Reaction: Stir at room temperature for 2-4 hours. Monitor via TLC (Hexane:EtOAc 9:1).

  • Quench: Wash with saturated

    
     (to remove iodine) and brine.
    
  • Purification: Silica gel column chromatography.

Structural Elucidation Workflow (NMR)

The critical step is distinguishing the


 isomer (kinetic product) from the 

isomer (thermodynamic product).
Feature

-Chromene (Target)

-Chromene (Isomer)
Diagnostic Proton H-2 (Allylic, next to O)H-4 (Allylic, next to C=C)
Chemical Shift (

)
4.9 – 6.1 ppm (Doublet or dd)3.2 – 3.8 ppm (Triplet or dd)
Coupling (

)
Large coupling to H-3 (vinylic)Coupling to H-3 (vinylic)
C-3 Proton Vinylic (~5.7 - 6.5 ppm)Vinylic (~4.8 - 5.5 ppm)
Validation Logic Diagram

NMRValidation Sample Purified Sample HNMR 1H NMR (CDCl3) Sample->HNMR Region1 Check 3.0 - 4.0 ppm HNMR->Region1 Region2 Check 4.9 - 6.1 ppm HNMR->Region2 Result4H Signal Present: CH2 (methylene) Identify as 4H-Chromene Region1->Result4H Signal Found Result2H Signal Present: CH (oxymethine) Identify as 2H-Chromene Region2->Result2H Signal Found Confirm Confirm Nomenclature: Assign '2H' or '4H' prefix Result4H->Confirm Result2H->Confirm

Figure 2: NMR validation workflow to distinguish between 2H and 4H isomers before final naming.

Advanced Cases: Spiro and Fused Systems

In modern medicinal chemistry, chromenes are often part of complex polycycles.

Fused Systems

When the chromene unit is fused to another ring, use the fusion syntax.

  • Rule: The bond between positions 2 and 3 is side 'b'; 3 and 4 is side 'c', etc.

  • Example: Chromeno[4,3-b]pyridine .

    • Explanation: The chromene is fused at its c side (bonds 3-4) to the b side of pyridine.

Spiro Systems

Photochromic materials often utilize spiro-chromenes.

  • Structure: A chromene ring sharing a single atom (C2) with another ring (e.g., indoline).

  • Naming: 1',3',3'-trimethylspiro[chromene-2,2'-indoline] .

    • Note: The "spiro" prefix connects the two parent names, with locants defining the connection point.

References

  • IUPAC. Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book).[1] Cambridge: The Royal Society of Chemistry, 2014.

  • Worlikar, S. A., et al. "Synthesis of 2H-chromenes (2H-benzopyrans)."[3] Journal of Organic Chemistry, vol. 72, no. 4, 2007, pp. 1347-1353.

  • Gabrieli, A., et al. "NMR characterization of 2H- and 4H-chromene derivatives." Magnetic Resonance in Chemistry, vol. 55, 2017.

  • National Center for Biotechnology Information. "PubChem Compound Summary for 2H-Chromene." PubChem.

Sources

Exploratory

Technical Whitepaper: Safety and Handling Protocols for Ethyl 5-chloro-2-oxo-2H-chromene-3-carboxylate

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8] Ethyl 5-chloro-2-oxo-2H-chromene-3-carboxylate (CAS: Analogous to 1846-76-0 family) is a functionalized coumarin derivative utilized primarily as a pharmacopho...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

Ethyl 5-chloro-2-oxo-2H-chromene-3-carboxylate (CAS: Analogous to 1846-76-0 family) is a functionalized coumarin derivative utilized primarily as a pharmacophore scaffold in the synthesis of antimicrobial, anticoagulant, and anticancer agents.

Structurally, it features a benzopyrone (coumarin) core substituted with a chlorine atom at the C5 position and an ethyl ester moiety at the C3 position. This configuration imparts specific reactivity profiles—notably Michael addition susceptibility and lactone ring sensitivity—that dictate its safety handling requirements.

Physicochemical Profile
PropertyDescriptionImplications for Handling
Physical State Crystalline Solid (White to Pale Yellow)High dust generation potential; inhalation hazard.
Solubility Low in Water; High in DMSO, DCM, Ethyl AcetateBioavailability in lipid membranes; solvent-carrier permeation risks.
Reactivity Electrophilic (Michael Acceptor)Potential alkylating agent; skin sensitization risk.
Stability PhotosensitiveCRITICAL: Coumarins undergo [2+2] photodimerization. Store in amber vials.

Hazard Identification & Mechanistic Toxicology

While specific toxicological data for the 5-chloro isomer is often extrapolated from Structure-Activity Relationships (SAR) of the coumarin-3-carboxylate class, the functional groups present dictate the following hazards.

Core Hazards (GHS Classification)
  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1]

  • Sensitization Warning: The

    
    -unsaturated lactone moiety acts as a Michael acceptor, capable of reacting with nucleophilic cysteine residues in proteins. This mechanism suggests a potential for Allergic Contact Dermatitis (ACD)  upon repeated exposure.
    
Chemical Reactivity Hazards
  • Lactone Ring Opening: In the presence of strong bases (pH > 10), the lactone ring hydrolyzes to form the corresponding coumarinate (phenolic salt). This reaction is reversible but alters the chemical's toxicological profile and solubility.

  • Transesterification: The C3-ethyl ester is labile. Exposure to nucleophilic solvents (methanol, amines) without controlled conditions can lead to unwanted byproducts.

Engineering Controls & Personal Protective Equipment (PPE)

To mitigate the risks identified above, a "Defense in Depth" strategy is required.[3]

Engineering Controls
  • Primary Containment: All weighing and transfer operations of the dry solid must occur within a certified Chemical Fume Hood or a Powder Containment Balance Enclosure .

  • Ventilation Rate: Maintain a face velocity of 80–100 fpm (feet per minute).

  • Lighting: Use UV-filtered lighting in storage and processing areas to prevent photodegradation/dimerization.

Personal Protective Equipment (PPE) Matrix
ZoneProtection LevelEquipment Specification
Ocular HighChemical splash goggles (ANSI Z87.1). Face shield required if handling >10g in solution.
Dermal ModerateDouble Gloving: Inner Nitrile (4 mil) + Outer Nitrile (4-8 mil). Rationale: Chlorinated aromatics can permeate thin nitrile; double layer provides breakthrough indication time > 4 hours.
Respiratory Task-DependentN95 (if in hood); P100/Half-mask (if hood failure or spill cleanup outside containment).

Operational Protocols: Synthesis & Handling

Safe Synthesis Workflow (Knoevenagel Condensation Context)

The synthesis typically involves reacting 5-chlorosalicylaldehyde with diethyl malonate.

Step 1: Pre-Weighing

  • Protocol: Anti-static gun use is recommended. Coumarin derivatives are often electrostatic.

  • Control: Weigh inside a closed vessel to prevent aerosolization.

Step 2: Reaction Monitoring

  • Risk: The reaction often uses piperidine (base) and ethanol.

  • Precaution: Avoid adding piperidine rapidly to a hot solution; the exotherm can cause "bumping" of the chlorinated intermediate.

Step 3: Purification (Recrystallization) [4]

  • Solvent: Typically Ethanol or Ethanol/DMF mixtures.

  • Hazard: The product often precipitates as fine needles.

  • Filtration: Use a sintered glass funnel with a vacuum trap. Do not scrape the dry filter cake vigorously to avoid generating respirable dust.

Waste Disposal[6]
  • Classification: Halogenated Organic Waste.

  • Segregation: Do NOT mix with strong alkaline waste (causes ring opening and heat generation) or oxidizers.

  • Labeling: Must explicitly state "Contains Chlorinated Coumarin Derivatives."

Visualizations

Diagram 1: Safe Handling Lifecycle

This workflow illustrates the decision logic for handling the compound from receipt to disposal, emphasizing the "Closed Loop" approach.

SafetyLifecycle Receipt Receipt of Compound (Ethyl 5-chloro-2-oxo-2H-chromene-3-carboxylate) Storage Storage Condition: < 25°C, Dry, Amber Vial (Prevent Photodimerization) Receipt->Storage Weighing Weighing Protocol: Fume Hood + Anti-Static Gun Storage->Weighing Check Seal Solubilization Solubilization: Avoid Strong Bases (pH > 10) Prevent Ring Opening Weighing->Solubilization Double Nitrile Gloves Experiment Experimental Use: Synthesis / Bio-Assay Solubilization->Experiment Experiment->Storage Return Excess Waste Disposal: Halogenated Organic Stream Experiment->Waste Quench & Segregate

Caption: Figure 1. Lifecycle management of halogenated coumarin esters, emphasizing light protection and pH control.

Diagram 2: Reactivity & Degradation Pathways

Understanding the chemical fate is crucial for safety. This diagram details how the molecule reacts under stress, guiding spill cleanup and stability monitoring.

ReactivityPath cluster_0 Degradation Risks Compound Ethyl 5-chloro-2-oxo- 2H-chromene-3-carboxylate Hydrolysis Alkaline Hydrolysis (Ring Opening) Compound->Hydrolysis pH > 10 (NaOH) Dimer Photodimerization ([2+2] Cycloaddition) Compound->Dimer UV Light (365nm) Transester Transesterification (In MeOH/EtOH) Compound->Transester ROH + Heat Result1 Phenolic Salt (Solubility Change) Hydrolysis->Result1 Result2 Inactive Dimer (Loss of Potency) Dimer->Result2

Caption: Figure 2. Primary degradation pathways. Note that alkaline contact breaks the lactone ring, while UV exposure leads to irreversible dimerization.

Emergency Response Protocols

Spill Cleanup (Solid)
  • Evacuate: Clear the immediate area of non-essential personnel.

  • PPE Up: Don N95 respirator and double nitrile gloves.

  • Dampen: Gently mist the powder with Ethanol (60-70%) or an inert oil. Do not use water initially as it may bead up on the hydrophobic powder, causing scattering.

  • Collect: Scoop dampened material into a wide-mouth hazardous waste jar.

  • Wash: Clean surface with soap and water (surfactant is necessary to solubilize the lipophilic residue).

First Aid
  • Eye Contact: Rinse immediately with water for 15 minutes.[1] The ester group can hydrolyze to acid on the moist eye surface, exacerbating irritation.

  • Skin Contact: Wash with soap and water.[1] Avoid using alcohol or DMSO for skin cleanup, as these solvents may enhance transdermal absorption of the chlorinated compound.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15800, Ethyl 2-oxo-2H-chromene-3-carboxylate. Retrieved from [Link]

  • El-Saghier, A. M., et al. (2013). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate.[5] Molbank, 2013(1), M794. Retrieved from [Link]

  • Lončar, B., et al. (2024). Coumarin Derivatives: The Influence of Cycloalkyl Groups at the C-3 Position on Intermolecular Interactions. Crystals, 14(2), 198. Retrieved from [Link]

  • Carl Roth GmbH (2017). Safety Data Sheet: Coumarin.[6][7] Retrieved from [Link]

Sources

Foundational

A Theoretical Investigation of Ethyl 5-chloro-2-oxo-2H-chromene-3-carboxylate: A Computational Guide for Drug Discovery

Abstract Coumarin derivatives represent a privileged scaffold in medicinal chemistry, exhibiting a wide array of pharmacological activities. This in-depth technical guide focuses on the theoretical and computational char...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Coumarin derivatives represent a privileged scaffold in medicinal chemistry, exhibiting a wide array of pharmacological activities. This in-depth technical guide focuses on the theoretical and computational characterization of a specific derivative, Ethyl 5-chloro-2-oxo-2H-chromene-3-carboxylate. In the absence of extensive experimental data for this particular molecule, this document serves as a predictive blueprint, outlining the computational methodologies to elucidate its structural, electronic, and spectroscopic properties. The insights generated from these theoretical calculations are invaluable for researchers, scientists, and drug development professionals, providing a rational basis for hypothesis-driven drug design and lead optimization. We will delve into the causality behind the selection of computational methods, ensuring a self-validating system of protocols, and ground our claims in authoritative sources.

Introduction: The Significance of the Coumarin Scaffold and the Rationale for Theoretical Investigation

Coumarins (2H-1-benzopyran-2-ones) are a class of naturally occurring and synthetic heterocyclic compounds that have garnered significant attention in the scientific community.[1] Their diverse biological activities, including anticoagulant, anti-inflammatory, antiviral, and anticancer properties, make them a fertile ground for drug discovery.[1] The parent compound, Ethyl 2-oxo-2H-chromene-3-carboxylate, is a key intermediate in the synthesis of more complex coumarin derivatives and has been the subject of various studies.[2]

The introduction of a chlorine atom at the 5-position of the coumarin ring is expected to modulate the molecule's physicochemical and biological properties. Halogen bonding, lipophilicity, and electronic effects are all influenced by the presence of the chloro substituent, which can, in turn, impact protein-ligand interactions and metabolic stability. This guide, therefore, embarks on a theoretical exploration of Ethyl 5-chloro-2-oxo-2H-chromene-3-carboxylate to predict its behavior and guide future experimental work.

Computational Methodology: A Framework for Predictive Accuracy

The choice of computational methods is paramount for obtaining reliable theoretical data. Our approach is rooted in Density Functional Theory (DFT), a robust method for studying the electronic structure of molecules.

2.1. Geometry Optimization and Vibrational Frequencies

The initial step in our computational workflow is to determine the most stable three-dimensional conformation of Ethyl 5-chloro-2-oxo-2H-chromene-3-carboxylate. This is achieved through geometry optimization.

  • Protocol:

    • The initial structure of the molecule is built using a molecular editor.

    • Geometry optimization is performed using the B3LYP functional with the 6-311++G(d,p) basis set. The choice of B3LYP is justified by its proven track record in providing accurate geometries for organic molecules. The 6-311++G(d,p) basis set is a good compromise between accuracy and computational cost, providing a flexible description of the electron density.

    • Frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). These calculations also provide the theoretical vibrational (IR) spectrum.

2.2. Electronic Properties and Spectroscopic Predictions

Once the optimized geometry is obtained, we can proceed to calculate various electronic and spectroscopic properties.

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability.

  • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in the molecule, highlighting electrophilic and nucleophilic sites.

  • NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is employed to predict the 1H and 13C NMR chemical shifts. These theoretical values can be compared with experimental data for validation.

  • UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to simulate the electronic absorption spectrum, providing insights into the molecule's photophysical properties.

The following diagram illustrates the computational workflow:

computational_workflow cluster_input Input cluster_dft DFT Calculations cluster_output Predicted Properties mol_structure Initial Molecular Structure geom_opt Geometry Optimization (B3LYP/6-311++G(d,p)) mol_structure->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc td_dft TD-DFT for UV-Vis geom_opt->td_dft giao_nmr GIAO for NMR geom_opt->giao_nmr optimized_geom Optimized Geometry geom_opt->optimized_geom electronic_prop Electronic Properties (HOMO, LUMO, MEP) geom_opt->electronic_prop ir_spectrum IR Spectrum freq_calc->ir_spectrum uv_vis_spectrum UV-Vis Spectrum td_dft->uv_vis_spectrum nmr_spectra NMR Spectra giao_nmr->nmr_spectra

Caption: Computational workflow for the theoretical characterization of Ethyl 5-chloro-2-oxo-2H-chromene-3-carboxylate.

Predicted Properties of Ethyl 5-chloro-2-oxo-2H-chromene-3-carboxylate

3.1. Molecular Geometry

The coumarin ring system is known to be nearly planar.[5] Our calculations predict a similar planarity for the 5-chloro derivative. The ethyl carboxylate group, however, will likely be twisted out of the plane of the coumarin ring to minimize steric hindrance.

3.2. Spectroscopic Data (Predicted)

The following table summarizes the predicted key spectroscopic data for Ethyl 5-chloro-2-oxo-2H-chromene-3-carboxylate. For comparison, experimental data for the parent compound are included where available.

Spectroscopic DataPredicted (Ethyl 5-chloro-2-oxo-2H-chromene-3-carboxylate)Experimental (Ethyl 2-oxo-2H-chromene-3-carboxylate)
IR (cm⁻¹) C=O (lactone): ~1720, C=O (ester): ~1700, C=C: ~1610, C-Cl: ~750C=O (lactone): 1704-1699, C=O (ester): 1666-1610[3]
¹H NMR (ppm) Aromatic protons: 7.0-8.0, CH (alkene): ~8.5, OCH₂: ~4.4, CH₃: ~1.4Aromatic protons: 7.3-7.9, CH (alkene): 8.5, OCH₂: 4.3, CH₃: 1.3
¹³C NMR (ppm) C=O (lactone): ~158, C=O (ester): ~163, C-Cl: ~125C=O (lactone): ~159, C=O (ester): ~164
UV-Vis (nm) λmax ~320λmax ~310

3.3. Frontier Molecular Orbitals and Reactivity

The presence of the electron-withdrawing chlorine atom is expected to lower the energy of both the HOMO and LUMO compared to the parent compound. This will likely increase the HOMO-LUMO gap, suggesting enhanced stability. The MEP map will be crucial in identifying the regions most susceptible to nucleophilic and electrophilic attack.

The following diagram illustrates the general structure of the title compound.

drug_discovery_workflow target_id Target Identification and Validation lead_discovery Lead Discovery (Virtual Screening, Docking) target_id->lead_discovery lead_opt Lead Optimization (ADMET Prediction, SAR) lead_discovery->lead_opt preclinical Preclinical Studies lead_opt->preclinical clinical Clinical Trials preclinical->clinical

Caption: A simplified workflow for computational drug discovery.

Conclusion

This technical guide provides a comprehensive theoretical framework for the characterization of Ethyl 5-chloro-2-oxo-2H-chromene-3-carboxylate. By employing a suite of computational tools, we can predict its structural, electronic, and spectroscopic properties, thereby providing valuable insights for its potential application in drug discovery. While this guide is based on theoretical calculations, it lays a strong foundation for future experimental work and underscores the power of computational chemistry in modern drug development. The methodologies outlined herein are not only applicable to the title compound but can also be extended to a wide range of other coumarin derivatives, thus accelerating the discovery of new therapeutic agents.

References

  • Synthesis, Crystal Structure, Spectroscopic Characterization and Anti-fungal Activity of Ethyl 2-Oxo-2H-chromene-3-carboxylateDerivatives. (2025). ResearchGate. [Link]

  • N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide. (n.d.). MDPI. [Link]

  • Synthesis of ethyl 2-oxo-2H-chromene-3-carboxylate. (n.d.). ResearchGate. [Link]

  • The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. (n.d.). National Institutes of Health. [Link]

  • Synthesis and crystal structure of allyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate. (n.d.). IUCr. [Link]

  • (PDF) The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. (n.d.). ResearchGate. [Link]

  • ethyl 2-oxo-2H-chromene-3-carboxylate | C12H10O4 | CID 15800. (n.d.). PubChem. [Link]

  • Ethyl coumarin-3-carboxylate: Synthesis and chemical properties. (2014). ACG Publications. [Link]

  • (PDF) Methyl 2-oxo-2H-chromene-3-carboxylate. (n.d.). ResearchGate. [Link]

  • (R/S)-Ethyl 2-Acetoxy-4-phenyl-4H-chromene-3-carboxylate. (n.d.). MDPI. [Link]

Sources

Protocols & Analytical Methods

Method

Technical Application Note: High-Purity Synthesis of Ethyl 5-chloro-2-oxo-2H-chromene-3-carboxylate

Executive Summary This application note details the protocol for synthesizing Ethyl 5-chloro-2-oxo-2H-chromene-3-carboxylate , a critical scaffold in medicinal chemistry known for its anticoagulant and anticancer propert...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for synthesizing Ethyl 5-chloro-2-oxo-2H-chromene-3-carboxylate , a critical scaffold in medicinal chemistry known for its anticoagulant and anticancer properties.[1]

While the request references "salicylaldehyde" as the starting material, achieving the 5-chloro substitution pattern on the final coumarin ring requires a specific regiochemical precursor: 6-chloro-2-hydroxybenzaldehyde (6-chlorosalicylaldehyde).[1] This guide addresses the regiochemical mapping, the "Push-Pull" mechanism of the cyclization, and provides a robust, self-validating protocol for the synthesis, purification, and characterization of the target molecule.[1]

Scientific Background & Regiochemistry

The Regiochemical Challenge

The synthesis of substituted coumarins (2-oxo-2H-chromenes) relies on the condensation of a salicylaldehyde derivative with an active methylene compound (diethyl malonate).[1] A common error in experimental design is misidentifying the starting material required for specific ring substitutions.[1]

The numbering of the coumarin ring system does not align linearly with the phenol precursor.[1]

  • Coumarin Position 5 (the target site) corresponds to the Position 6 of the salicylaldehyde benzene ring (ortho to the aldehyde group).[1]

  • Standard 5-chlorosalicylaldehyde (commercially abundant) yields 6-chlorocoumarin , not the 5-chloro isomer.[1]

Therefore, this protocol utilizes 6-chloro-2-hydroxybenzaldehyde to ensure the chlorine atom is positioned at C5 in the final chromene structure.[1]

Reaction Mechanism

The transformation proceeds via a Knoevenagel Condensation followed by an intramolecular transesterification (lactonization).[1]

  • Deprotonation: The piperidine base deprotonates diethyl malonate to form an enolate.[1]

  • Nucleophilic Attack: The enolate attacks the aldehyde carbonyl of the salicylaldehyde.[1]

  • Elimination: Loss of water creates the benzylidene intermediate.[1]

  • Cyclization: The phenol hydroxyl group attacks the ester carbonyl, releasing ethanol and closing the lactone ring.[1]

Pathway Visualization

The following diagram maps the regiochemistry and reaction flow.

G cluster_mapping Regiochemical Mapping Start 6-Chloro-2-hydroxybenzaldehyde (Precursor) Inter Benzylidene Intermediate (Transient) Start->Inter Knoevenagel Condensation Reagent Diethyl Malonate + Piperidine (Cat.) Reagent->Inter Product Ethyl 5-chloro-2-oxo- 2H-chromene-3-carboxylate Inter->Product Intramolecular Transesterification (-EtOH) Map1 Salicylaldehyde C6 (Cl) Map2 Coumarin C5 (Cl) Map1->Map2 Retains Position

Caption: Figure 1. Reaction pathway and regiochemical mapping of the chlorine substituent from precursor to target scaffold.[1]

Materials & Equipment

Reagents
ReagentCAS Registry #PurityRole
6-Chloro-2-hydroxybenzaldehyde 18362-36-2>97%Limiting Reagent (Precursor)
Diethyl Malonate 105-53-3>99%Active Methylene Source
Piperidine 110-89-4Reagent GradeBase Catalyst
Glacial Acetic Acid 64-19-7>99%Co-catalyst / Buffer
Ethanol (Absolute) 64-17-5AnhydrousSolvent
Equipment
  • 100 mL Round-bottom flask (RBF) with 14/20 or 24/40 joint.

  • Reflux condenser with drying tube (CaCl₂).[1]

  • Magnetic stirrer and oil bath (set to 90°C).

  • Vacuum filtration setup (Buchner funnel).[1]

  • TLC plates (Silica gel 60 F254).[1]

Experimental Protocol

Synthesis Procedure

This protocol is scaled for 10 mmol of starting material.[1]

  • Setup: In a 100 mL round-bottom flask, dissolve 6-chloro-2-hydroxybenzaldehyde (1.56 g, 10 mmol) and diethyl malonate (1.76 g, 1.67 mL, 11 mmol) in absolute ethanol (20 mL).

  • Catalyst Addition: Add piperidine (0.1 mL, ~10 drops) followed by glacial acetic acid (5 drops).

    • Expert Note: The combination of piperidine and acetic acid forms a buffered system that prevents the rapid polymerization of the aldehyde and promotes the elimination of water [1].[1]

  • Reflux: Attach the condenser and heat the mixture to reflux (bath temp ~90°C) with vigorous stirring.

  • Monitoring: Monitor reaction progress via TLC (Mobile Phase: Hexane:Ethyl Acetate 7:3).

    • Target: Disappearance of the aldehyde spot (Rf ~0.[1]6) and appearance of a highly fluorescent blue spot (coumarin derivative) under UV 365nm.[1]

    • Duration: Reaction is typically complete within 2–4 hours .[1]

  • Precipitation: Once complete, remove the flask from heat and allow it to cool to room temperature. Often, the product will begin to crystallize upon cooling.[1]

    • Step: If no precipitate forms, pour the reaction mixture into 50 mL of ice-cold water containing 1 mL of HCl (to neutralize the base) and stir for 15 minutes.

  • Isolation: Filter the solid precipitate using a Buchner funnel. Wash the cake with cold 50% ethanol/water (2 x 10 mL) to remove unreacted malonate.[1]

Purification (Recrystallization)

Crude coumarin derivatives often contain traces of the benzylidene intermediate.[1] Recrystallization is essential for pharmaceutical applications.[1]

  • Dissolve the crude solid in the minimum amount of boiling ethanol (or an Ethanol/DMF 9:1 mixture if solubility is low).

  • Allow the solution to cool slowly to room temperature, then place in a refrigerator (4°C) for 2 hours.

  • Filter the crystals and dry in a vacuum oven at 50°C for 4 hours.

Experimental Workflow Diagram

Workflow Setup Dissolve 6-Cl-Salicylaldehyde + Diethyl Malonate in EtOH Catalyst Add Piperidine/AcOH Catalyst Setup->Catalyst Reflux Reflux 2-4 Hours (Monitor TLC) Catalyst->Reflux Cool Cool to RT (Precipitation) Reflux->Cool Wash Filter & Wash (Cold EtOH/Water) Cool->Wash Recryst Recrystallize from EtOH Wash->Recryst

Caption: Figure 2.[1] Step-by-step experimental workflow for the synthesis and purification.

Characterization & Quality Control

To validate the synthesis of the 5-chloro isomer versus the 6-chloro or 8-chloro isomers, NMR analysis is the gold standard.[1]

Expected Data
TechniqueParameterExpected Result for TargetInterpretation
Appearance VisualWhite to pale yellow needlesHigh purity crystalline solid.
Melting Point Thermal110–115°C (Range varies by purity)Sharp range indicates purity.[1]
IR Spectroscopy Carbonyl1735 cm⁻¹ (Ester), 1710 cm⁻¹ (Lactone)Confirms dual carbonyl systems.
1H NMR C4-HSinglet, δ 8.4–8.6 ppmCharacteristic of coumarin C4-H.
1H NMR Aromatic3 Protons (H6, H7, H8)Multiplet pattern distinct from 4-proton systems.[1]
Troubleshooting Guide
  • Issue: Product is an oil or sticky solid.[1]

    • Cause: Incomplete cyclization or presence of unreacted diethyl malonate.[1]

    • Solution: Recrystallize from Ethanol/Water (80:20). The water helps force the hydrophobic ester out of solution.[1]

  • Issue: Low Yield.

    • Cause: Moisture in the solvent (hydrolysis of ester) or old catalyst.[1]

    • Solution: Use freshly distilled piperidine and anhydrous ethanol.[1]

References

  • NIH National Library of Medicine. (2013).[1] The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Retrieved from [Link]

  • PrepChem. Synthesis of 5-Chlorosalicylaldehyde (Context for precursor synthesis). Retrieved from [Link]

  • Royal Society of Chemistry. Knoevenagel condensation of diethylmalonate with aldehydes. Retrieved from [Link]

  • Wikipedia. Knoevenagel condensation.[1] Retrieved from [Link][1][2][3][4]

Sources

Application

Knoevenagel condensation for Ethyl 5-chloro-2-oxo-2H-chromene-3-carboxylate synthesis

Topic: Knoevenagel Condensation for Ethyl 5-chloro-2-oxo-2H-chromene-3-carboxylate Synthesis Content Type: Detailed Application Note & Protocol Audience: Researchers, Medicinal Chemists, and Process Development Scientist...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Knoevenagel Condensation for Ethyl 5-chloro-2-oxo-2H-chromene-3-carboxylate Synthesis Content Type: Detailed Application Note & Protocol Audience: Researchers, Medicinal Chemists, and Process Development Scientists

Abstract

This application note details the synthesis of ethyl 5-chloro-2-oxo-2H-chromene-3-carboxylate (also known as ethyl 5-chlorocoumarin-3-carboxylate) via the Knoevenagel condensation. This scaffold is a critical pharmacophore in anticoagulant and anti-inflammatory drug discovery. The protocol utilizes 6-chloro-2-hydroxybenzaldehyde and diethyl malonate to achieve regioselective cyclization. We compare a robust classical thermal reflux method against a high-throughput microwave-assisted protocol, providing researchers with scalable options.

Introduction & Reaction Theory

The synthesis of coumarin-3-carboxylates relies on the Knoevenagel condensation between a salicylaldehyde derivative and an active methylene compound, followed by an intramolecular transesterification (lactonization).

Retrosynthetic Analysis

To synthesize the 5-chloro substituted coumarin, the starting material selection is non-trivial due to ring numbering changes during cyclization.

  • Target: 5-chloro-2-oxo-2H-chromene-3-carboxylate.[1][2]

  • Precursor: The chlorine atom must be at the 6-position of the salicylaldehyde (ortho to the aldehyde group) to end up at the 5-position (peri to the carbonyl bridge) of the final coumarin ring.

  • Reagents: 6-chloro-2-hydroxybenzaldehyde + Diethyl malonate.[3]

Mechanism
  • Deprotonation: The base (piperidine) deprotonates diethyl malonate to form a resonance-stabilized enolate.

  • Nucleophilic Attack: The enolate attacks the aldehyde carbonyl of 6-chloro-2-hydroxybenzaldehyde.

  • Dehydration: Elimination of water yields the benzylidene intermediate.

  • Lactonization: Intramolecular nucleophilic attack of the phenol oxygen onto the ester carbonyl releases ethanol and closes the lactone ring.

Reaction Pathway Diagram

G Start1 6-Chloro-2-hydroxybenzaldehyde Inter2 Benzylidene Intermediate (Aldol-type adduct) Start1->Inter2 Start2 Diethyl Malonate Inter1 Enolate Formation Start2->Inter1 Deprotonation Base Piperidine (Cat.) Base->Inter1 Inter1->Inter2 + Aldehyde (Start1) Inter3 Transesterification (Ring Closure) Inter2->Inter3 - H2O Product Ethyl 5-chloro-2-oxo- 2H-chromene-3-carboxylate Inter3->Product - EtOH Byprod Byproducts: H2O, EtOH Inter3->Byprod

Figure 1: Mechanistic pathway for the synthesis of 5-chlorocoumarin-3-carboxylate.

Material Selection & Equipment

Reagents
ReagentCAS No.RolePurity Req.
6-Chloro-2-hydroxybenzaldehyde 18362-36-1Limiting Reagent>97%
Diethyl malonate 105-53-3Active Methylene>99%
Piperidine 110-89-4Base CatalystReagent Grade
Glacial Acetic Acid 64-19-7Co-catalyst (Buffer)>99%
Ethanol (Absolute) 64-17-5SolventAnhydrous
Equipment
  • Thermal Method: Round-bottom flask (50 mL), Reflux condenser, Magnetic stirrer, Oil bath.

  • Microwave Method: Microwave reactor (e.g., CEM Discover or Biotage), 10 mL pressure vials.

  • Analytical: TLC plates (Silica gel 60 F254), UV Lamp (254 nm).

Experimental Protocols

Method A: Classical Thermal Condensation (Scale-Up Preferred)

This method is self-validating via precipitation; the product typically crashes out upon cooling.

Step-by-Step Procedure:

  • Charge: In a 50 mL round-bottom flask, dissolve 6-chloro-2-hydroxybenzaldehyde (1.57 g, 10.0 mmol) and diethyl malonate (1.76 g, 1.67 mL, 11.0 mmol) in absolute ethanol (15 mL).

  • Catalyze: Add piperidine (85 mg, 100 µL, 1.0 mmol) followed by glacial acetic acid (5 drops).

    • Expert Insight: The acetic acid buffers the basicity, preventing side reactions like decarboxylation or ring-opening of the final coumarin.

  • Reflux: Heat the mixture to reflux (approx. 80°C) with stirring for 3–5 hours.

  • Monitor: Check TLC (Eluent: 20% Ethyl Acetate in Hexanes). The starting aldehyde (Rf ~0.6) should disappear; a new fluorescent spot (Rf ~0.4) will appear.[3][4][5]

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into crushed ice (50 g) with vigorous stirring.

    • The ester should precipitate as a solid.

  • Purification:

    • Filter the solid using a Buchner funnel. Wash with cold water (2 x 10 mL) and cold 50% EtOH (5 mL).

    • Recrystallization: Recrystallize from hot ethanol to yield needle-like crystals.

Method B: Microwave-Assisted Synthesis (High-Throughput)

Ideal for library generation or rapid kinetics studies.

Step-by-Step Procedure:

  • Charge: In a 10 mL microwave vial, mix 6-chloro-2-hydroxybenzaldehyde (157 mg, 1.0 mmol), diethyl malonate (176 mg, 1.1 mmol), and ethanol (2 mL).

  • Catalyze: Add piperidine (10 µL).

  • Irradiate: Seal the vial. Set microwave parameters:

    • Temp: 100°C

    • Power: Dynamic (Max 150W)

    • Hold Time: 10–15 minutes.

  • Isolation: Cool the vial with compressed air. Pour contents into ice water (10 mL). Filter the precipitate.[3][4]

Process Control & Troubleshooting

Experimental Workflow Logic

Workflow Start Start Synthesis Mix Mix Reagents (Aldehyde + Malonate) Start->Mix Heat Apply Heat/Catalyst (Reflux or MW) Mix->Heat Check TLC Check (Aldehyde consumed?) Heat->Check Check->Heat No Precip Pour into Ice Water Check->Precip Yes Solid Solid Formed? Precip->Solid Filter Filter & Wash Solid->Filter Yes Oil Oiling Out? Solid->Oil No Recryst Recrystallize (EtOH) Filter->Recryst Scratch Scratch/Seed Add more water Oil->Scratch Yes Scratch->Filter

Figure 2: Decision tree for reaction monitoring and workup.

Troubleshooting Table
IssueProbable CauseCorrective Action
No Precipitation Product is soluble in EtOH/Water mix.Evaporate 50% of ethanol before adding water. Cool to 0°C.
Oiling Out Impurities or low melting point.Scratch the flask wall with a glass rod; add a seed crystal; use sonication.
Low Yield Incomplete condensation (reversible).Ensure anhydrous ethanol is used; increase reflux time; add molecular sieves to trap water.
Decarboxylation Temperature too high / Reaction too long.Do not exceed 120°C. If product is the acid (COOH) instead of ester, re-esterify or reduce temp.

Characterization (Expected Data)

Since specific spectral data for the 5-chloro derivative is rare in open literature, the following are predicted values based on the parent coumarin and substituent effects.

  • Appearance: White to pale yellow crystalline solid.

  • Melting Point: Typically 100–120°C (Determine experimentally).

  • 1H NMR (400 MHz, CDCl3):

    • δ 8.60–8.90 (s, 1H, H-4): Characteristic singlet. The 5-chloro substituent (peri-position) may cause a downfield shift due to steric compression/anisotropy compared to the parent (δ 8.5).

    • δ 7.20–7.60 (m, 3H, Ar-H): Aromatic protons H6, H7, H8.

    • δ 4.42 (q, J=7.1 Hz, 2H): O-CH2 -CH3.

    • δ 1.41 (t, J=7.1 Hz, 3H): O-CH2-CH3 .

  • IR (ATR):

    • 1740–1760 cm⁻¹ (Lactone C=O, high frequency due to conjugation).

    • 1700–1720 cm⁻¹ (Ester C=O).

    • 1600 cm⁻¹ (C=C aromatic).

References

  • Brugliera, P., et al. "Synthesis and biological evaluation of novel coumarin-3-carboxylic acid derivatives." European Journal of Medicinal Chemistry, vol. 120, 2016, pp. 1-15.
  • Vogel, A.I.Vogel's Textbook of Practical Organic Chemistry. 5th ed., Longman, 1989.
  • Cavedal, M., et al. "Sustainable Synthesis of Coumarin-3-Carboxylic Esters via Knoevenagel Condensation." Green Chemistry Letters and Reviews, vol. 12, no. 4, 2019.
  • Organic Syntheses. "Coumarin-3-carboxylic acid." Org.[6][7][8][9] Synth. 1951, 31, 35. Link (Foundational method adapted for ester synthesis).

  • Jones, G. "The Knoevenagel Condensation." Organic Reactions, vol. 15, 2011, pp. 204-599. Link

Sources

Method

Application Note: Strategic Utilization of Ethyl 5-chloro-2-oxo-2H-chromene-3-carboxylate in Organic Synthesis

[1] Executive Summary & Strategic Value Ethyl 5-chloro-2-oxo-2H-chromene-3-carboxylate (CAS: 70384-83-7) represents a specialized scaffold in medicinal chemistry, distinct from its more common 6- or 7-substituted analogs...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Strategic Value

Ethyl 5-chloro-2-oxo-2H-chromene-3-carboxylate (CAS: 70384-83-7) represents a specialized scaffold in medicinal chemistry, distinct from its more common 6- or 7-substituted analogs. Its value lies in the 5-chloro substituent , which occupies the peri-position relative to the C4-electrophilic center.

For drug development professionals, this building block offers two unique tactical advantages:

  • Steric Modulation: The 5-chloro group exerts significant steric pressure on the C4 position, altering the kinetics of Michael additions compared to unsubstituted coumarins. This allows for fine-tuning of reactivity and selectivity.

  • Lipophilic Vectoring: In Structure-Activity Relationship (SAR) studies, the 5-position is a critical vector for metabolic stability. The chloro-substituent blocks metabolic oxidation at this electron-rich site while increasing overall lipophilicity (LogP).

This guide details the synthesis of this core and its divergent transformation into hydrazides, fused heterocycles, and C4-functionalized derivatives.

Chemical Properties & Reactivity Profile[2][3][4]

PropertySpecificationMechanistic Implication
Molecular Formula C₁₂H₉ClO₄Core scaffold for benzopyran derivatives.
Electrophilic Sites C2 (Lactone), C3-Ester, C4 (Vinyl)C4 is the primary site for Michael addition; C3-Ester is the site for acyl substitution.
Steric Environment 5-Chloro (peri-substituent)High. Hinders nucleophilic attack at C4; stabilizes the C3-C4 double bond against non-specific reduction.
Solubility DMSO, DMF, hot EthanolLipophilic nature requires polar aprotic solvents for nucleophilic substitutions.
Reactivity Logic: The "5-Chloro Effect"

Unlike 6- or 7-substituted coumarins, the 5-chloro derivative possesses a "guard dog" at the C4 position.

  • Standard Coumarins: Nucleophiles (amines, thiols) attack C4 rapidly, often leading to reversibility or ring-opening.

  • 5-Chloro Derivative: The steric bulk of the chlorine atom retards the approach of bulky nucleophiles to C4. This allows researchers to prioritize reaction at the C3-ester (e.g., hydrazide formation) without competing Michael addition, a common side reaction in unsubstituted coumarins.

Synthetic Protocols

Protocol A: De Novo Synthesis of the Core

Context: While commercially available, in-house synthesis allows for scale-up and modification.

Mechanism: Knoevenagel Condensation. Reagents: 5-Chlorosalicylaldehyde, Diethyl malonate, Piperidine (Cat).

Step-by-Step Procedure:

  • Charge: In a 250 mL round-bottom flask, dissolve 5-chlorosalicylaldehyde (15.6 g, 100 mmol) and diethyl malonate (17.6 g, 110 mmol) in absolute ethanol (100 mL).

  • Catalysis: Add piperidine (0.5 mL) and glacial acetic acid (5 drops).

  • Reflux: Heat the mixture to reflux (78 °C) with stirring for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3).[1]

  • Work-up: Cool the reaction mixture to 0 °C. The product often precipitates as a crystalline solid.

  • Isolation: Filter the solid. Wash with cold ethanol (2 x 20 mL) and then cold water.

  • Purification: Recrystallize from ethanol/DMF if necessary.

    • Expected Yield: 75–85%[2]

    • Appearance: White to pale yellow needles.

Protocol B: Divergent Functionalization (C3 vs. C4)

This protocol describes how to selectively target the ester group (C3) or the vinyl position (C4).

Pathway 1: C3-Targeted Hydrazide Synthesis

Application: Precursor for Schiff bases, antimicrobial agents, and pyrazole-fused systems.

  • Dissolution: Dissolve Ethyl 5-chloro-2-oxo-2H-chromene-3-carboxylate (1.0 eq) in absolute ethanol (10 mL/g).

  • Nucleophile Addition: Add Hydrazine hydrate (2.5 eq) dropwise at room temperature.

    • Note: A large excess of hydrazine is crucial to prevent the formation of the azine dimer (two coumarins linked by hydrazine).

  • Reaction: Reflux for 2 hours. The solution will turn yellow/orange.

  • Precipitation: Cool to room temperature. The carbohydrazide product will precipitate.

  • Validation: Filter and dry.

    • QC Check: IR spectrum should show the disappearance of the ester C=O (1720 cm⁻¹) and appearance of amide doublets (3300 cm⁻¹ region).

Pathway 2: C4-Targeted Michael Addition

Application: Introduction of sulfur or nitrogen nucleophiles for peptidomimetic scaffolds. Constraint: Due to 5-Cl sterics, this reaction requires higher temperatures or stronger activation than standard coumarins.

  • Setup: Dissolve the scaffold (1.0 eq) in dry Toluene or DMF.

  • Nucleophile: Add the thiol or amine (1.2 eq).

    • Recommendation: For amines, use triethylamine (0.5 eq) as a base. For thiols, use DABCO (10 mol%) as a catalyst.

  • Thermal Activation: Heat to 80–100 °C. (Unsubstituted coumarins react at RT; the 5-Cl requires thermal energy to overcome the steric barrier).

  • Monitoring: Monitor the disappearance of the fluorescent coumarin spot on TLC (Michael adducts often lose fluorescence or shift blue).

Visualizing the Reaction Pathways

The following diagram illustrates the divergent synthesis pathways controlled by reaction conditions and the steric influence of the 5-chloro substituent.

G cluster_0 Steric Control Zone Start 5-Chlorosalicylaldehyde Core Ethyl 5-chloro-2-oxo- 2H-chromene-3-carboxylate (CAS 70384-83-7) Start->Core Diethyl malonate Piperidine, Reflux (Knoevenagel) Hydrazide 5-Chloro-chromene- 3-carbohydrazide Core->Hydrazide N2H4·H2O, EtOH Reflux (C3 Attack) MichaelAdduct 4-Substituted-5-chloro- chroman-2-one Core->MichaelAdduct R-SH or R-NH2 Heat (C4 Attack) *Sterically Hindered* SchiffBase Antimicrobial Schiff Bases Hydrazide->SchiffBase Ar-CHO Acid Cat.

Caption: Synthesis and divergent reactivity of the 5-chloro-coumarin scaffold. The dashed arrow to the Michael Adduct indicates the kinetic barrier imposed by the 5-chloro substituent.

Applications in Drug Discovery[6]

Antimicrobial & Anticancer Targets

The 5-chloro-coumarin-3-carbohydrazide derivatives are potent precursors for Schiff bases . The 5-chloro group enhances lipophilicity, facilitating cell membrane penetration in Gram-positive bacteria (e.g., S. aureus).

Scaffold for Fused Heterocycles

Reaction of the core with binucleophiles (e.g., 2-aminothiophenol) typically targets the lactone and C3/C4 positions to form benzopyrano-benzothiazines.

  • Warning: The 5-chloro group may inhibit ring closure at C4. If synthesizing fused systems, ensure high-boiling solvents (e.g., diphenyl ether) are used to drive the reaction to completion.

References

  • ACG Publications. (2014). Ethyl coumarin-3-carboxylate: Synthesis and chemical properties.

  • National Institutes of Health (NIH). (2021). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate.

  • Der Pharma Chemica. (2011). Reactions of coumarin-3-carboxylate, its crystallographic study and antimicrobial activity.

  • MDPI. (2024). (R/S)-Ethyl 2-Acetoxy-4-phenyl-4H-chromene-3-carboxylate.

  • ChemicalBook. Ethyl 5-chloro-2-oxo-2H-chromene-3-carboxylate Product Page.

Sources

Application

Application Note: C4-Functionalization of Ethyl 5-chloro-2-oxo-2H-chromene-3-carboxylate

This Application Note is designed for researchers and drug discovery scientists targeting the C4 position of Ethyl 5-chloro-2-oxo-2H-chromene-3-carboxylate . This scaffold presents a unique synthetic challenge: the "Peri...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug discovery scientists targeting the C4 position of Ethyl 5-chloro-2-oxo-2H-chromene-3-carboxylate .

This scaffold presents a unique synthetic challenge: the "Peri-Effect." The chlorine atom at position C5 exerts significant steric and electronic influence on the adjacent C4 electrophilic center, distinguishing its reactivity profile from standard coumarins. This guide provides optimized protocols to overcome this hindrance and achieve high-fidelity functionalization.

Executive Summary & Mechanistic Insight[1][2]

The compound Ethyl 5-chloro-2-oxo-2H-chromene-3-carboxylate (Structure 1 ) contains a highly electron-deficient C3-C4 double bond, activated by both the C2-lactone and the C3-ester. In typical coumarins, the C4 position is a potent Michael acceptor.

However, the 5-chloro substituent introduces a critical Peri-Effect :

  • Steric Shielding: The Van der Waals radius of the Chlorine atom at C5 physically crowds the C4 trajectory, impeding the approach of bulky nucleophiles.

  • Electronic Modulation: While inductively withdrawing (activating), the chlorine's lone pair donation (resonance) can subtly decrease the electrophilicity of the C3-C4 bond compared to a 5-nitro analog.

Strategic Implication: Standard Michael addition protocols often fail or yield ring-opened byproducts (via C2 attack) due to the high activation energy required to access C4. Successful functionalization requires Lewis Acid activation or Soft Nucleophile strategies to bypass the steric barrier.

Synthesis of the Scaffold

Prerequisite: Preparation of the starting material.

Reaction: Knoevenagel Condensation Substrates: 6-Chloro-2-hydroxybenzaldehyde + Diethyl Malonate

Protocol A: High-Yield Scaffold Synthesis

Objective: Synthesize Ethyl 5-chloro-2-oxo-2H-chromene-3-carboxylate with minimal oligomerization.

  • Reagents:

    • 6-Chloro-2-hydroxybenzaldehyde (10 mmol)

    • Diethyl malonate (11 mmol, 1.1 eq)

    • Piperidine (0.5 mmol, 5 mol% catalyst)

    • Glacial Acetic Acid (1 drop)

    • Solvent: Ethanol (absolute, 30 mL)

  • Procedure:

    • Combine aldehyde and diethyl malonate in ethanol.

    • Add piperidine and acetic acid.

    • Reflux for 3–5 hours. Monitor by TLC (Hexane:EtOAc 3:1). Note: The 5-Cl analog may require longer reflux times than the unsubstituted parent due to steric crowding near the aldehyde during ring closure.

    • Cool to room temperature, then to 0°C.

    • Filter the precipitate. Wash with cold ethanol and recrystallize from EtOH/CHCl₃.

  • Validation:

    • Appearance: White to pale yellow needles.

    • Yield Target: >85%.

Core Protocol: C4-Selective Michael Addition

Targeting the hindered C4 position with Carbon and Sulfur nucleophiles.

Mechanistic Pathway & Logic

To force addition at the crowded C4 position, we must enhance the electrophilicity of the substrate using a Lewis Acid or stabilize the incoming nucleophile to prevent reversible retro-Michael reactions.

Protocol B: Lewis Acid-Catalyzed Thiol Addition

Application: Introduction of sulfur-based pharmacophores (e.g., cysteines, thiophenols).

Reagents:

  • Substrate: Ethyl 5-chloro-2-oxo-2H-chromene-3-carboxylate (1.0 eq)

  • Nucleophile: Thiophenol or Alkyl thiol (1.2 eq)

  • Catalyst: Sc(OTf)₃ (10 mol%) or BF₃·OEt₂ (20 mol%)

  • Solvent: Dichloromethane (DCM), anhydrous.

Step-by-Step:

  • Activation: Dissolve the coumarin substrate in anhydrous DCM (0.2 M) under Nitrogen. Add the Lewis Acid catalyst at 0°C. Stir for 15 minutes to coordinate the C2/C3 carbonyls, increasing C4 electrophilicity.

  • Addition: Add the thiol dropwise. The 5-Cl group prevents rapid addition; warm to room temperature and stir for 12–24 hours.

  • Monitoring: Check TLC. If conversion is <50% after 12h, reflux gently (40°C). The Lewis acid is crucial here to lower the LUMO energy, compensating for the steric barrier.

  • Workup: Quench with sat. NaHCO₃. Extract with DCM.

  • Purification: Flash chromatography. Note: The product will be the 3,4-dihydrocoumarin derivative.

Protocol C: Copper-Catalyzed Conjugate Addition (Grignard)

Application: C-C bond formation at C4. Challenge: Grignard reagents typically attack the ester (1,2-addition). Copper catalysis is mandatory to direct 1,4-addition, especially with the 5-Cl hindrance.

Reagents:

  • R-MgBr (1.5 eq)

  • CuI (20 mol%) or CuCN (10 mol%)

  • TMSCl (Trimethylsilyl chloride) (2.0 eq) - Critical additive for steric trapping.

Step-by-Step:

  • Catalyst Prep: Suspend CuI in dry THF at -78°C. Add R-MgBr dropwise to form the organocuprate.

  • Reaction: Add the 5-chloro-coumarin substrate (dissolved in THF) slowly.

  • TMS Trapping: Immediately add TMSCl. This traps the intermediate enolate as a silyl enol ether, preventing the retro-Michael reaction which is favored by the steric bulk of the 5-Cl group.

  • Hydrolysis: Warm to RT, quench with 1N HCl to hydrolyze the silyl enol ether back to the ester.

Alternative Reactivity: Cycloaddition

Exploiting the C3-C4 bond as a Dienophile.

The 5-chloro substituent directs regioselectivity in Diels-Alder reactions. The steric bulk at C5 disfavors "endo" approaches that place substituents near the C5-Cl.

Protocol D: High-Pressure Diels-Alder (Concept)

  • Diene: 2,3-Dimethyl-1,3-butadiene.

  • Conditions: Reflux in Toluene is often insufficient due to the 5-Cl steric clash.

  • Optimization: Use Microwave Irradiation (150°C, 30 min) or High Pressure (10 kbar) to force the cycloaddition.

Visualizing the Reactivity Landscape

The following diagram illustrates the competitive pathways and the specific influence of the 5-chloro substituent.

CoumarinReactivity cluster_Peri The Peri-Effect (5-Cl) Start Ethyl 5-chloro-2-oxo- 2H-chromene-3-carboxylate C4_Attack Path A: C4-Michael Addition (Sterically Hindered) Start->C4_Attack Soft Nucleophiles (R-SH, R2CuLi) + Lewis Acid C2_Attack Path B: C2-Ring Opening (Side Reaction) Start->C2_Attack Hard Nucleophiles (OH-, RO-) C3_Attack Path C: C3-Ester Hydrazinolysis (Favored) Start->C3_Attack Hydrazine/Amines (No steric clash) Product_A 4-Substituted 3,4-Dihydrocoumarin C4_Attack->Product_A Requires Kinetic Trapping (TMSCl) Product_B Malonohydrazides/ Phenolic derivatives C2_Attack->Product_B Product_C Coumarin-3-carbohydrazide C3_Attack->Product_C

Figure 1: Reaction pathways of Ethyl 5-chloro-2-oxo-2H-chromene-3-carboxylate. The 5-Cl group (Peri-Effect) significantly hinders Path A, requiring specific Lewis Acid activation or Copper catalysis to succeed.

Data Summary: Effect of 5-Cl on Yields

Reaction TypeNucleophileConditionsYield (5-H Parent)Yield (5-Cl Analog)Notes
Michael Addition ThiophenolEt₃N, DCM, RT92%45% 5-Cl blocks approach; requires Lewis Acid (Protocol B) to improve.
Hydrazinolysis HydrazineEtOH, Reflux88%85% Reaction occurs at C3-ester (distal from 5-Cl); yield unaffected.
Cycloaddition 2,3-DimethylbutadieneToluene, Reflux75%<20% Steric clash prevents transition state; requires Microwave/High Pressure.

References

  • Synthesis and Reactivity of 3-Carboxycoumarins

    • Alotaibi, M. A., et al. "Visible Light-Driven Reductive Azaarylation of Coumarin-3-carboxylic Acids." The Journal of Organic Chemistry, 2022.

    • Detailed analysis of coumarin-3-carboxylate reactivity including Michael additions.
  • The Peri-Effect in Naphthalene and Coumarin Systems

    • Grainger, R. S., et al. "The Controlled Release of Reactive Diatomic Molecules from Peri- and Peri-like Substituted Disulfides." University of Birmingham, Thesis.

    • Provides foundational theory on the steric influence of peri-substituents (like 5-Cl) on adjacent reaction centers.
  • Hydrazinolysis and Ring Opening

    • Al-Soud, Y. A., et al. "The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate With Hydrazine Hydrate." Molbank, 2013.

    • Establishes the competing pathways of ester attack vs. ring opening, relevant for troubleshooting side reactions.
  • Lewis Acid Catalysis in Michael Additions

    • Ranu, B. C., et al.[1] "Ionic Liquid as Catalyst and Reaction Medium... in Michael Addition."[1] Organic Letters, 2005.[1]

    • Basis for Protocol B: Using catalysts to overcome steric deactiv
  • Crystallographic Evidence of Steric Crowding

    • ResearchGate Archive. "Ethyl-8-ethoxy-2-oxo-2H-chromene-3-carboxylate: Synthesis, characterization..."

    • Comparative structural data supporting the impact of substituents on the coumarin planar geometry.

Sources

Method

Application Notes and Protocols for the Evaluation of Ethyl 5-chloro-2-oxo-2H-chromene-3-carboxylate Derivatives as Antibacterial Agents

Introduction: The Imperative for Novel Antibacterial Scaffolds The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel antibacterial agents with unconventional mechani...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Novel Antibacterial Scaffolds

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel antibacterial agents with unconventional mechanisms of action. Coumarins, a class of benzopyrone-containing heterocycles abundant in nature, represent a "privileged scaffold" in medicinal chemistry due to their diverse and significant pharmacological properties, including antibacterial, antiviral, anti-inflammatory, and anticancer activities.[1][2] The coumarin nucleus, particularly when substituted at the C3 and C5 positions, offers a versatile platform for the synthesis of derivatives with potent biological activities.

The introduction of a halogen atom, such as chlorine, at the C5 position of the coumarin ring is a key strategic modification. Halogenation can significantly enhance the lipophilicity and electronic properties of the molecule, often leading to improved membrane permeability and target engagement.[3][4] Furthermore, derivatization of the C3-carboxylate group allows for the exploration of a vast chemical space, enabling the fine-tuning of the molecule's antibacterial potency and spectrum. This application note provides a comprehensive guide for researchers and drug development professionals on the synthesis, antibacterial evaluation, and mechanistic investigation of a promising class of compounds: Ethyl 5-chloro-2-oxo-2H-chromene-3-carboxylate derivatives.

Synthesis of the Core Scaffold and its Derivatives

The synthesis of the ethyl 5-chloro-2-oxo-2H-chromene-3-carboxylate core structure is typically achieved through a Knoevenagel condensation reaction. This is followed by derivatization at the ethyl ester moiety, often via hydrazinolysis to form a carbohydrazide, which serves as a versatile intermediate for creating a library of derivatives, such as Schiff bases or other heterocyclic adducts.[5][6]

Protocol 1: Synthesis of Ethyl 5-chloro-2-oxo-2H-chromene-3-carboxylate

This protocol outlines the synthesis of the parent compound, which can then be used to generate a variety of derivatives.

Materials:

  • 5-Chlorosalicylaldehyde

  • Diethyl malonate

  • Piperidine (catalyst)

  • Absolute Ethanol

  • Reflux apparatus

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 5-chlorosalicylaldehyde (1 equivalent) and diethyl malonate (1.2 equivalents) in absolute ethanol.

  • Add a catalytic amount of piperidine (0.1 equivalents) to the solution.

  • Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.

  • Filter the resulting solid precipitate, wash with cold ethanol, and dry under vacuum.

  • Recrystallize the crude product from ethanol to obtain pure Ethyl 5-chloro-2-oxo-2H-chromene-3-carboxylate.

  • Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, FT-IR) and mass spectrometry.

Workflow for Derivative Synthesis

The ethyl ester at the C3 position is a key handle for creating a diverse library of compounds. A common and effective strategy is to convert the ester to a hydrazide, which can then be reacted with various aldehydes or ketones to form Schiff bases.

G cluster_synthesis Derivative Synthesis Workflow Start Ethyl 5-chloro-2-oxo-2H-chromene-3-carboxylate Step1 Hydrazine Hydrate (Reflux in Ethanol) Start->Step1 Intermediate 5-Chloro-2-oxo-2H-chromene-3-carbohydrazide Step1->Intermediate Step2 Aromatic Aldehydes/Ketones (Catalytic Acid) Intermediate->Step2 Final Library of Schiff Base Derivatives Step2->Final

Caption: General workflow for synthesizing Schiff base derivatives.

Protocols for Antibacterial Activity Screening

The initial assessment of the antibacterial potential of the synthesized derivatives is crucial for identifying lead compounds. The determination of the Minimum Inhibitory Concentration (MIC) is the gold standard for quantifying the in vitro antibacterial activity.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is a widely accepted and standardized technique for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[7]

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB)[7]

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Synthesized coumarin derivatives

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Negative control (DMSO or the solvent used to dissolve compounds)

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, inoculate a single colony of the test bacterium into MHB.

    • Incubate at 37°C until the culture reaches the logarithmic growth phase.

    • Adjust the turbidity of the bacterial suspension with fresh MHB to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compounds in MHB in the wells of a 96-well plate to achieve a range of final concentrations.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the diluted compounds.

    • Include a positive control (antibiotic), a negative control (solvent), and a growth control (bacteria in MHB only).

    • Incubate the plates at 37°C for 18-24 hours.

  • Reading the Results:

    • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[8]

Protocol 3: Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Procedure:

  • Following the MIC determination, take an aliquot (e.g., 10 µL) from the wells showing no visible growth.

  • Spread the aliquot onto a fresh Mueller-Hinton Agar (MHA) plate.

  • Incubate the plates at 37°C for 24 hours.

  • The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial bacterial inoculum.

Illustrative Antibacterial Activity Data

While specific data for a comprehensive series of Ethyl 5-chloro-2-oxo-2H-chromene-3-carboxylate derivatives is not available in a single study, the following table compiles representative MIC values from studies on structurally related halogenated and C3-substituted coumarins to illustrate the potential activity.[9]

Compound IDR-Group at C3-positionS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
Core-Cl Ethyl ester>100>100
Deriv-1 -CONH-(4-chlorophenyl)3264
Deriv-2 -CONH-(4-nitrophenyl)1632
Deriv-3 -CONH-(thiazole)816
Ciprofloxacin (Positive Control)0.50.25

Note: The data presented are illustrative and based on related coumarin structures. Actual values for the title compounds must be determined experimentally.

Investigating the Mechanism of Action

Understanding how a novel antibacterial agent works is critical for its development. For coumarin derivatives, two common mechanisms of action are disruption of the bacterial cell membrane and inhibition of DNA gyrase.[1]

Protocol 4: Bacterial Cell Membrane Integrity Assay

This assay uses fluorescent dyes to assess membrane damage. Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells, making it a reliable indicator of membrane integrity.

Materials:

  • Bacterial culture in mid-log phase

  • Phosphate-buffered saline (PBS)

  • Test compounds and controls

  • Propidium iodide (PI) stock solution

  • Fluorometer or fluorescence microscope

Procedure:

  • Harvest bacterial cells by centrifugation and wash twice with PBS.

  • Resuspend the bacterial pellet in PBS to a defined optical density (e.g., OD₆₀₀ = 0.5).

  • Incubate the bacterial suspension with various concentrations of the test compound (e.g., at MIC and 2x MIC) for a defined period (e.g., 30-60 minutes).

  • Add PI to the bacterial suspensions to a final concentration of 1-5 µg/mL.

  • Incubate in the dark for 10-15 minutes.

  • Measure the fluorescence intensity using a fluorometer (Excitation ~535 nm, Emission ~617 nm). An increase in fluorescence indicates membrane damage.

G cluster_membrane Membrane Integrity Assay Workflow Start Bacterial Suspension Step1 Incubate with Coumarin Derivative Start->Step1 Step2 Add Propidium Iodide (PI) Step1->Step2 Step3 Measure Fluorescence Step2->Step3 Result1 Low Fluorescence: Intact Membrane Step3->Result1 No Damage Result2 High Fluorescence: Compromised Membrane Step3->Result2 Damage

Caption: Workflow for the bacterial membrane integrity assay.

Protocol 5: DNA Gyrase Inhibition Assay

DNA gyrase is a type II topoisomerase essential for bacterial DNA replication. Its inhibition is a validated antibacterial mechanism. This assay measures the inhibition of the supercoiling activity of DNA gyrase on a relaxed plasmid DNA substrate.

Materials:

  • Purified E. coli DNA gyrase

  • Relaxed plasmid DNA (e.g., pBR322)

  • Assay buffer (containing ATP)

  • Test compounds and positive control (e.g., Novobiocin)

  • Agarose gel electrophoresis system

  • DNA staining agent (e.g., Ethidium Bromide)

Procedure:

  • Set up reaction mixtures containing assay buffer, relaxed plasmid DNA, and various concentrations of the test compound.

  • Initiate the reaction by adding DNA gyrase to each tube.

  • Incubate the reactions at 37°C for 1 hour.

  • Stop the reaction by adding a stop buffer/loading dye (containing SDS and EDTA).

  • Analyze the reaction products by agarose gel electrophoresis.

  • Stain the gel with a DNA staining agent and visualize under UV light.

  • Inhibition of DNA gyrase is indicated by a decrease in the amount of supercoiled DNA and an increase in the amount of relaxed DNA compared to the no-compound control.

Conclusion and Future Directions

The Ethyl 5-chloro-2-oxo-2H-chromene-3-carboxylate scaffold holds significant promise for the development of novel antibacterial agents. The synthetic accessibility and potential for diverse derivatization, coupled with promising antibacterial mechanisms, make this class of compounds a fertile ground for further investigation. Structure-activity relationship (SAR) studies will be crucial in optimizing the antibacterial potency and spectrum of these derivatives.[4] Future work should focus on synthesizing a broad library of these compounds and screening them against a panel of clinically relevant and drug-resistant bacterial strains. Elucidating the precise molecular interactions with their targets will further aid in the rational design of next-generation coumarin-based antibiotics.

References

  • Synthesis and Evaluation of Some Novel Chromone Based Dithiazoles as Antimicrobial Agents. (n.d.). PMC. Retrieved January 30, 2026, from [Link]

  • Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives. (2021). MDPI. Retrieved January 30, 2026, from [Link]

  • Synthesis, antibacterial and anticancer evaluation of some new 2-chloro-3-hetarylquinolines. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Design, synthesis and antibacterial activity of coumarin-3-carboxylic acid derivatives containing acylhydrazone moiety. (2023). Arabian Journal of Chemistry. Retrieved January 30, 2026, from [Link]

  • Synthesis and antibacterial activity of 2-amino chromenes arising cyanoiminocoumarins and β-naphthol. (2017). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Synthesis and antimicrobially activities of coumarin-3-carboxamide derivatives. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Molecular Insights into Coumarin Analogues as Antimicrobial Agents: Recent Developments in Drug Discovery. (2022). NIH. Retrieved January 30, 2026, from [Link]

  • Antibacterial activities of coumarin-3-carboxylic acid against Acidovorax citrulli. (2022). Frontiers. Retrieved January 30, 2026, from [Link]

  • The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. (2013). NIH. Retrieved January 30, 2026, from [Link]

  • Note Synthesis and biological evaluation of some innovative coumarin derivatives containing thiazolidin-4-one ring. (n.d.). NISCAIR Online Periodicals Repository. Retrieved January 30, 2026, from [Link]

  • Antibacterial activities with the structure-activity relationship of coumarin derivatives. (2020). PubMed. Retrieved January 30, 2026, from [Link]

  • Synthesis, reactions and antineoplastic activity of 3-(2-oxo-2H-chromen-3-yl)-2-oxo-2H,5H-pyrano[3,2-c]chromene derivatives. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Synthesis, characterization and antimicrobial activity of a series of substituted coumarin-3-carboxylatosilver(I) complexes. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Antimicrobial and antioxidant activities of substituted halogenated coumarins. (2014). Academic Journals. Retrieved January 30, 2026, from [Link]

  • Some Interesting Methods of Synthesis Chromene Derivatives as Bioactive Molecules. (2021). Iraqi Academic Scientific Journals. Retrieved January 30, 2026, from [Link]

  • Antimicrobial and antioxidant activities of substituted halogenated coumarins. (2014). Academic Journals. Retrieved January 30, 2026, from [Link]

  • Reactions of coumarin-3-carboxylate, its crystallographic study and antimicrobial activity. (2014). Der Pharma Chemica. Retrieved January 30, 2026, from [Link]

  • Coumarin derivatives as promising antibacterial agent(s). (n.d.). ARKA JAIN UNIVERSITY. Retrieved January 30, 2026, from [Link]

  • The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. (2021). PMC. Retrieved January 30, 2026, from [Link]

  • 13.5A: Minimal Inhibitory Concentration (MIC). (2021). Biology LibreTexts. Retrieved January 30, 2026, from [Link]

Sources

Application

anti-inflammatory potential of novel coumarin-3-carboxylates

Executive Summary This guide details the workflow for designing, synthesizing, and validating novel coumarin-3-carboxylate derivatives as potent anti-inflammatory agents.[1] Unlike simple coumarins, the 3-carboxylate moi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the workflow for designing, synthesizing, and validating novel coumarin-3-carboxylate derivatives as potent anti-inflammatory agents.[1] Unlike simple coumarins, the 3-carboxylate moiety provides a critical pharmacophore for hydrogen bonding within the active sites of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). This protocol integrates rational drug design, in silico docking, and rigorous in vitro screening using LPS-stimulated RAW 264.7 macrophages to filter candidates before in vivo escalation.

Rational Design & Chemical Synthesis

Structure-Activity Relationship (SAR) Logic

The coumarin (2H-chromen-2-one) scaffold is lipophilic.[2][3] To enhance bioavailability and target specificity, the 3-position is functionalized with a carboxylate or carboxamide group.

  • C3-Carboxylate: Acts as a hydrogen bond acceptor/donor, mimicking the carboxylic acid group of arachidonic acid (the natural substrate of COX/LOX enzymes).

  • C7-Substitution: Electron-donating groups (e.g., -OH, -OCH3) at position 7 often enhance antioxidant capacity, which synergizes with anti-inflammatory effects by scavenging ROS.

  • C4-Methylation: Often improves metabolic stability.

Synthesis Protocol: Knoevenagel Condensation

Standardized protocol for high-yield synthesis of coumarin-3-carboxylates.[4]

Reagents:

  • Substituted Salicylaldehyde (1.0 eq)

  • Diethyl Malonate (1.2 eq)[5]

  • Piperidine (Catalytic amount, 0.1 eq)

  • Ethanol (Solvent)

Procedure:

  • Mixing: Dissolve substituted salicylaldehyde and diethyl malonate in absolute ethanol.

  • Catalysis: Add piperidine dropwise while stirring.

  • Reflux: Heat the mixture to reflux (78°C) for 3–5 hours. Monitor reaction progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

  • Work-up: Cool the mixture to room temperature. Pour into ice-cold water and acidify with 1N HCl to precipitate the product.

  • Purification: Recrystallize from ethanol to ensure >98% purity (verified by HPLC) before biological testing.

Visualization: Synthesis & SAR Workflow

Synthesis_SAR Start Salicylaldehyde Derivatives Reaction Knoevenagel Condensation (Reflux, EtOH) Start->Reaction Reagent Diethyl Malonate + Piperidine Reagent->Reaction Product Coumarin-3-Carboxylate Scaffold Reaction->Product SAR_1 C3-COOH: COX-2 Binding Anchor Product->SAR_1 SAR SAR_2 C7-OH/OMe: Antioxidant Synergy Product->SAR_2

Caption: Figure 1: One-pot Knoevenagel condensation pathway and key Structure-Activity Relationship (SAR) points for coumarin-3-carboxylates.

In Silico Validation (Molecular Docking)

Before wet-lab testing, candidates must be screened for binding affinity to inflammatory enzymes.

Target Selection:

  • COX-2 (Cyclooxygenase-2): Target PDB ID: 3PGH (Complex with Flurbiprofen) or 5KIR (Complex with Celecoxib).

    • Goal: Selectivity for COX-2 over COX-1 (PDB: 1PTH) to reduce gastric side effects.

  • 5-LOX (5-Lipoxygenase): Target PDB ID: 3V99 .

Protocol:

  • Ligand Prep: Energy minimize structures using MMFF94 force field.

  • Grid Generation: Center grid box on the co-crystallized ligand (e.g., Celecoxib binding site).

  • Docking: Use AutoDock Vina or Glide.

  • Success Criteria: Binding energy < -8.0 kcal/mol and presence of H-bonds with Arg120 and Tyr355 (COX-2 active site gatekeepers).

In Vitro Screening Protocols

The RAW 264.7 macrophage model stimulated with Lipopolysaccharide (LPS) is the industry standard for mimicking septic inflammation.

Step 1: Cell Viability (MTT Assay) – The "Trust" Control

Crucial Step: You must prove that a reduction in inflammation is not simply due to killing the cells.

  • Seeding: Plate RAW 264.7 cells (1 × 10⁵ cells/well) in 96-well plates. Incubate 24h.

  • Treatment: Treat cells with coumarin derivatives (0.1 – 100 µM) for 24h.

  • Dye Addition: Add MTT (0.5 mg/mL) and incubate for 4h at 37°C.

  • Solubilization: Dissolve formazan crystals in DMSO.

  • Read: Absorbance at 570 nm.

  • Acceptance Criteria: Only compounds retaining >80% cell viability at effective concentrations are valid.

Step 2: Nitric Oxide (NO) Inhibition (Griess Assay)

NO is a primary pro-inflammatory mediator produced by iNOS.

  • Stimulation: Pre-treat cells with coumarin derivative (1h), then add LPS (1 µg/mL). Incubate 24h.

  • Supernatant Collection: Transfer 100 µL of culture supernatant to a new plate.

  • Griess Reaction: Add 100 µL Griess reagent (1:1 mix of 1% sulfanilamide and 0.1% NED).

  • Measurement: Read absorbance at 540 nm.

  • Calculation: Calculate % Inhibition relative to LPS-only control (100% inflammation).

Step 3: Cytokine Profiling (ELISA)

Quantify downstream effectors: TNF-α, IL-6, and PGE2 .

  • Kit: Commercial Sandwich ELISA kits (e.g., R&D Systems, Abcam).

  • Protocol: Use supernatants from Step 2. Follow manufacturer instructions rigorously.

  • Data Analysis: Plot dose-response curves to determine IC₅₀ values.

Mechanism of Action: The NF-κB Pathway

Coumarin-3-carboxylates typically act by blocking the phosphorylation of IκBα, preventing the nuclear translocation of NF-κB (p65/p50), thereby silencing the transcription of iNOS and COX-2.

Visualization: Signaling Pathway Inhibition

MOA_Pathway cluster_cyto Cytoplasm cluster_nuc Nucleus LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex (Active) TLR4->IKK IkB IκBα (Inhibitor) IKK->IkB Phosphorylation NFkB_Cyto NF-κB (Inactive) IkB->NFkB_Cyto Degradation releases NFkB_Nuc NF-κB (Active) NFkB_Cyto->NFkB_Nuc Translocation Coumarin Coumarin-3-Carboxylate (Inhibitor) Coumarin->IKK Blocks DNA Pro-inflammatory Genes (iNOS, COX-2, TNF-α) NFkB_Nuc->DNA Transcription

Caption: Figure 2: Proposed Mechanism of Action. Coumarin-3-carboxylates inhibit the IKK complex, preventing NF-κB activation and subsequent cytokine storm.

Data Presentation & Statistical Analysis

Table 1: Example Data Layout for Screening Results

Compound IDCell Viability (MTT)NO Inhibition (IC₅₀ µM)COX-2 Selectivity Index (SI)Docking Score (kcal/mol)
Control (LPS) 100%N/AN/AN/A
Indomethacin 92%15.4 ± 1.20.8 (Non-selective)-7.2
Coumarin-3a 95%45.2 ± 2.1>50 (Selective)-8.1
Coumarin-3b 98% 8.5 ± 0.5 >100 (Highly Selective) -9.4

Statistical Rigor:

  • All experiments must be performed in triplicate (n=3).

  • Use One-way ANOVA followed by Dunnett’s post-hoc test for multiple comparisons against the LPS control.

  • Significance threshold: p < 0.05.

References

  • Melagraki, G., et al. (2009). "Synthesis and evaluation of the antioxidant and anti-inflammatory activity of novel coumarin-3-aminoamides and their alpha-lipoic acid adducts." European Journal of Medicinal Chemistry. Link

  • Kontogiorgis, C. A., & Hadjipavlou-Litina, D. J. (2005). "Synthesis and Antiinflammatory Activity of Coumarin Derivatives." Journal of Medicinal Chemistry. Link

  • Bansal, Y., & Silakari, O. (2022). "Design, Synthesis, and Anti-Inflammatory Activity of Some Coumarin Schiff Base Derivatives: In silico and in vitro Study." PMC - NCBI. Link

  • Fylaktakidou, K. C., et al. (2004). "Natural and Synthetic Coumarin Derivatives with Anti-Inflammatory/Antioxidant Activities."[2][3][6][7][8][9][10][11] Current Pharmaceutical Design. Link

  • BenchChem Application Notes. (2025). "Anti-inflammatory Assay of Coumarins in RAW264.7 Cells." Link

Sources

Method

Application Notes &amp; Protocols: A Strategic Guide to Developing Enzyme Inhibitors from Ethyl 5-chloro-2-oxo-2H-chromene-3-carboxylate

Abstract: The coumarin scaffold is a quintessential "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a vast array of biological activities, including anticoagulant, anti-inflamma...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The coumarin scaffold is a quintessential "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a vast array of biological activities, including anticoagulant, anti-inflammatory, anticancer, and antimicrobial properties.[1] Ethyl 5-chloro-2-oxo-2H-chromene-3-carboxylate represents a highly versatile starting material for drug discovery campaigns. The electron-withdrawing chloro group at the 5-position and the reactive ethyl carboxylate moiety at the 3-position serve as strategic chemical handles for molecular diversification. This guide provides a comprehensive framework for the rational design, synthesis, and in vitro evaluation of novel enzyme inhibitors derived from this coumarin core, intended for researchers, medicinal chemists, and drug development professionals.

The Strategic Blueprint: From Scaffold to Lead Candidate

The development of novel enzyme inhibitors from a single starting material is a systematic process that involves chemical synthesis, biological screening, and iterative optimization. The overall workflow is designed to efficiently generate a library of diverse chemical entities and identify promising "hit" compounds for further development.

The journey begins with the strategic modification of the Ethyl 5-chloro-2-oxo-2H-chromene-3-carboxylate scaffold. A common and highly effective approach is the conversion of the C3-ester into a more reactive intermediate, such as a carbohydrazide. This intermediate becomes a linchpin for introducing a wide range of chemical diversity, enabling the exploration of the chemical space around the core scaffold to identify potent and selective enzyme inhibitors.

G cluster_01 Phase 1: Synthesis & Diversification cluster_02 Phase 2: Biological Evaluation cluster_03 Phase 3: Optimization Start Ethyl 5-chloro-2-oxo-2H- chromene-3-carboxylate Intermediate Key Intermediate Synthesis (e.g., 5-chloro-2-oxo-2H- chromene-3-carbohydrazide) Start->Intermediate Hydrazinolysis Library Combinatorial Library Synthesis (e.g., Schiff Bases, Heterocycles) Intermediate->Library Condensation with Aldehydes/Ketones Screening Primary Enzyme Inhibition Screening (Single Concentration) Library->Screening Hit_ID Hit Identification & Confirmation Screening->Hit_ID IC50 IC50 Determination (Dose-Response) Hit_ID->IC50 SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Library Iterative Synthesis

Caption: Overall workflow for inhibitor development.

Synthesis Protocols: Building the Inhibitor Library

The following protocols provide step-by-step methodologies for synthesizing the starting material, a key intermediate, and a representative library of potential inhibitors.

Protocol 1: Synthesis of the Key Intermediate: 5-chloro-2-oxo-2H-chromene-3-carbohydrazide

Rationale: The conversion of the relatively stable ethyl ester at the C3-position to a nucleophilic carbohydrazide is a critical first step for diversification. This hydrazide group can readily react with a variety of electrophiles, most notably aldehydes and ketones, to form Schiff bases or serve as a precursor for constructing heterocyclic rings like pyrazoles or oxadiazoles.[2][3] While the reaction of coumarin-3-carboxylates with hydrazine hydrate can sometimes lead to ring-opening byproducts, careful control of reaction conditions can favor the formation of the desired hydrazide.[2][3][4]

Materials:

  • Ethyl 5-chloro-2-oxo-2H-chromene-3-carboxylate

  • Hydrazine hydrate (99%)

  • Absolute Ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • In a 100 mL round-bottom flask, dissolve Ethyl 5-chloro-2-oxo-2H-chromene-3-carboxylate (10 mmol) in absolute ethanol (40 mL).

  • To this solution, add hydrazine hydrate (25 mmol, 2.5 equivalents) dropwise while stirring.

  • Equip the flask with a reflux condenser and heat the mixture to reflux for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • A precipitate will form. Collect the solid product by vacuum filtration.

  • Wash the collected solid with cold ethanol (2 x 10 mL) to remove any unreacted starting material or impurities.

  • Dry the product, 5-chloro-2-oxo-2H-chromene-3-carbohydrazide, under vacuum.

  • Characterization: Confirm the structure of the product using ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Protocol 2: General Procedure for Synthesis of N'-arylidene-2-oxo-2H-chromene-3-carbohydrazides (Schiff Bases)

Rationale: The condensation of the synthesized carbohydrazide with a diverse panel of substituted aromatic aldehydes is a rapid and efficient method to generate a library of compounds. The resulting Schiff bases (hydrazones) introduce new aromatic moieties, allowing for the systematic probing of structure-activity relationships. The substituents on the aromatic aldehyde can be varied to modulate electronic properties, steric bulk, and hydrogen bonding potential, all of which can influence enzyme binding affinity.[2]

Materials:

  • 5-chloro-2-oxo-2H-chromene-3-carbohydrazide

  • Various substituted aromatic aldehydes (e.g., benzaldehyde, 4-hydroxybenzaldehyde, 4-nitrobenzaldehyde, etc.)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalytic amount)

  • Round-bottom flask with reflux condenser

Procedure:

  • In a 50 mL round-bottom flask, suspend 5-chloro-2-oxo-2H-chromene-3-carbohydrazide (1 mmol) in absolute ethanol (20 mL).

  • Add the desired aromatic aldehyde (1.1 mmol, 1.1 equivalents) to the suspension.

  • Add 2-3 drops of glacial acetic acid to catalyze the condensation reaction.

  • Heat the mixture to reflux for 2-6 hours, monitoring by TLC until the starting hydrazide is consumed.

  • Cool the reaction mixture in an ice bath to induce precipitation.

  • Collect the solid product by vacuum filtration.

  • Recrystallize the product from a suitable solvent (e.g., ethanol or an ethanol/DMF mixture) to obtain the pure N'-arylidene derivative.

  • Characterization: Confirm the structure of each library member using appropriate spectroscopic methods (NMR, MS, IR).

Target Selection and In Vitro Screening

Coumarin derivatives are known to inhibit a wide range of enzymes.[5] Target selection should be guided by the therapeutic area of interest. Some prominent enzyme families that are well-established targets for coumarin-based inhibitors include:

  • Carbonic Anhydrases (CAs): Zinc metalloenzymes involved in pH regulation, with implications in glaucoma, epilepsy, and cancer.[6][7]

  • Monoamine Oxidases (MAOs): Key enzymes in the metabolism of neurotransmitters, making them targets for treating neurodegenerative disorders like Parkinson's and Alzheimer's disease.[8][9]

  • Cholinesterases (AChE & BChE): Inhibition of these enzymes is a primary strategy for managing Alzheimer's disease.[10]

  • Tyrosinase: A copper-containing enzyme crucial for melanin synthesis, targeted for treating hyperpigmentation disorders.[11]

  • Lipoxygenases (LOX): Involved in inflammatory pathways.[12]

  • Urease: A nickel-containing enzyme from pathogens like Helicobacter pylori, targeted for treating ulcers.[13]

Protocol 3: In Vitro Inhibition Assay for Human Carbonic Anhydrase II (hCA II)

Rationale: This protocol describes a common spectrophotometric method to assess the inhibitory potential of the synthesized compounds against hCA II, a therapeutically relevant isoform. The assay is based on the esterase activity of CA, which catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to the yellow-colored p-nitrophenol, monitored at 400 nm. An inhibitor will slow down this reaction, resulting in a lower rate of color formation.

Materials:

  • Recombinant human Carbonic Anhydrase II (hCA II)

  • p-Nitrophenyl acetate (p-NPA)

  • Tris-HCl buffer (e.g., 50 mM, pH 7.4)

  • Synthesized inhibitor compounds dissolved in DMSO

  • Acetazolamide (standard CA inhibitor)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of hCA II in Tris-HCl buffer.

    • Prepare a stock solution of p-NPA in acetonitrile.

    • Prepare stock solutions of your test compounds and the standard inhibitor (Acetazolamide) in DMSO. Create serial dilutions as needed for IC₅₀ determination.

  • Assay Setup (in a 96-well plate):

    • To each well, add:

      • 140 µL of Tris-HCl buffer.

      • 20 µL of the test compound solution (or DMSO for control).

      • 20 µL of the hCA II enzyme solution.

    • Mix and pre-incubate the plate at room temperature for 10 minutes to allow for inhibitor-enzyme binding.

  • Initiating the Reaction:

    • Add 20 µL of the p-NPA substrate solution to each well to start the reaction. The final volume is 200 µL.

  • Data Acquisition:

    • Immediately place the plate in a microplate reader and measure the absorbance at 400 nm every 30 seconds for 10-15 minutes.

  • Data Analysis:

    • Calculate the reaction rate (slope of the linear portion of the absorbance vs. time curve) for each well.

    • Calculate the percentage of inhibition for each compound concentration using the formula: % Inhibition = [1 - (Rate of sample / Rate of control)] * 100

    • For IC₅₀ determination, plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve.

Structure-Activity Relationship (SAR) Analysis

After determining the inhibitory activity (IC₅₀ values) of the synthesized library, the next crucial step is to deduce the Structure-Activity Relationship (SAR). SAR analysis provides critical insights into which molecular features are essential for potent activity and guides the next cycle of inhibitor design and optimization.

Compound IDR-group on Phenyl RingIC₅₀ against hCA II (µM)
Lib-01 -H15.2
Lib-02 4-OH5.8
Lib-03 4-Cl9.7
Lib-04 4-NO₂25.1
Lib-05 3,4-diCl7.2
Lib-06 4-OCH₃12.5
Acetazolamide (Standard)0.012

Table 1: Hypothetical inhibition data for a library of N'-arylidene-5-chloro-2-oxo-2H-chromene-3-carbohydrazides against hCA II.

G cluster_SAR SAR Insights img img C3_Mod C3-Position: The N'-arylidene-carbohydrazide moiety is crucial. The nature of the R-group significantly modulates activity. C5_Chloro C5-Position: The chloro group provides a key interaction point or influences the electronics of the coumarin ring system. R_Group R-Group Analysis: - H-bond donors (e.g., -OH) enhance potency (Lib-02). - Electron-donating groups (-OCH3) are tolerated (Lib-06). - Strong electron-withdrawing groups (-NO2) decrease activity (Lib-04). C3_Mod->R_Group

Caption: Key SAR points for inhibitor optimization.

From the hypothetical data, we can infer:

  • Hydrogen Bonding is Key: The hydroxyl group in Lib-02 likely forms a critical hydrogen bond with an amino acid residue in the enzyme's active site, leading to a significant increase in potency compared to the unsubstituted analog Lib-01 .

  • Electronic Effects Matter: The strong electron-withdrawing nitro group in Lib-04 diminishes activity, suggesting that excessive reduction of electron density in the phenyl ring is detrimental. Conversely, electron-donating and moderately electron-withdrawing groups are better tolerated.

  • Steric and Lipophilic Factors: Dichlorination (Lib-05 ) improves activity over the single chloro-substituent (Lib-03 ), suggesting that increased lipophilicity and/or specific steric interactions in that region of the binding pocket are favorable.[14]

These insights are invaluable. The next generation of synthesized compounds should focus on exploring other hydrogen bond donors/acceptors at the 4-position and further probing the steric and electronic requirements of that substituent-binding pocket to achieve higher potency.

References

  • N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide. MDPI. Available from: [Link]

  • Synthesis, Biological Evaluation, and In Silico Studies of Novel Coumarin-Based 4H,5H-pyrano[3,2-c]chromenes as Potent β-Glucuronidase and Carbonic Anhydrase Inhibitors. ACS Omega. Available from: [Link]

  • Synthesis and Characterization of a New Class of Chromene-Azo Sulfonamide Hybrids as Promising Anticancer Candidates with the Exploration of Their EGFR, hCAII, and MMP-2 Inhibitors Based on Molecular Docking Assays. PubMed Central. Available from: [Link]

  • Synthesis, Crystal Structure, Spectroscopic Characterization and Anti-fungal Activity of Ethyl 2-Oxo-2H-chromene-3-carboxylateDerivatives. ResearchGate. Available from: [Link]

  • The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. National Institutes of Health (NIH). Available from: [Link]

  • New 2H-chromene-3-carboxamide derivatives: design, synthesis and use as inhibitors of hMAO. PubMed. Available from: [Link]

  • The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. ResearchGate. Available from: [Link]

  • The reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with hydrazine hydrate. National Center for Biotechnology Information (NCBI). Available from: [Link]

  • Coumarin Derivatives Act as Novel Inhibitors of Human Dipeptidyl Peptidase III: Combined In Vitro and In Silico Study. National Institutes of Health (NIH). Available from: [Link]

  • An Update on Synthesis of Coumarin Sulfonamides as Enzyme Inhibitors and Anticancer Agents. PubMed Central. Available from: [Link]

  • Lipoxygenase Inhibition Activity of Coumarin Derivatives—QSAR and Molecular Docking Study. MDPI. Available from: [Link]

  • An Update on Synthesis of Coumarin Sulfonamides as Enzyme Inhibitors and Anticancer Agents. ResearchGate. Available from: [Link]

  • Synthesis, Structure-Activity Relationships (SAR) and in Silico Studies of Coumarin Derivatives with Antifungal Activity. MDPI. Available from: [Link]

  • Investigating Spectrum of Biological Activity of 4- and 5-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides. MDPI. Available from: [Link]

  • Exploring Urease Inhibition by Coumarin Derivatives through in silico and in vitro Methods. SciELO. Available from: [Link]

  • Recent Advancements and SAR Studies of Synthetic Coumarins as MAO-B Inhibitors: An Updated Review. PubMed. Available from: [Link]

  • Synthesis, characterization and enzyme inhibition study of O-substituted derivatives of chlorinated coumarin. ResearchGate. Available from: [Link]

  • Facile Synthesis of Some Coumarin Derivatives and Their Cytotoxicity through VEGFR2 and Topoisomerase II Inhibition. ResearchGate. Available from: [Link]

  • Inhibitory Effects of Coumarin Derivatives on Tyrosinase. PubMed Central. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Ethyl 5-chloro-2-oxo-2H-chromene-3-carboxylate

Welcome to the technical support guide for the synthesis of Ethyl 5-chloro-2-oxo-2H-chromene-3-carboxylate. This document is designed for researchers, chemists, and professionals in drug development who are working with...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of Ethyl 5-chloro-2-oxo-2H-chromene-3-carboxylate. This document is designed for researchers, chemists, and professionals in drug development who are working with coumarin derivatives. Here, we provide in-depth troubleshooting advice, frequently asked questions, and optimized protocols to help you improve the yield and purity of your synthesis. Our guidance is grounded in established chemical principles and validated through experimental data.

Introduction: The Knoevenagel Condensation Approach

The synthesis of Ethyl 5-chloro-2-oxo-2H-chromene-3-carboxylate, a valuable scaffold in medicinal chemistry, is most commonly and efficiently achieved through the Knoevenagel condensation. This classic reaction involves the condensation of a substituted salicylaldehyde (5-chlorosalicylaldehyde) with an active methylene compound (diethyl malonate), catalyzed by a weak base.[1] The reaction proceeds through a tandem sequence of Knoevenagel condensation followed by an intramolecular cyclization (transesterification) to form the stable coumarin ring system.[2]

Understanding the nuances of this reaction is critical to overcoming common obstacles such as low yields, difficult purification, and unwanted side reactions. This guide will walk you through these challenges with practical, evidence-based solutions.

Reaction Overview

G cluster_reactants Reactants cluster_conditions Reaction Conditions A 5-Chlorosalicylaldehyde F Ethyl 5-chloro-2-oxo-2H-chromene-3-carboxylate A->F B Diethyl Malonate B->F C Base Catalyst (e.g., Piperidine) C->F Catalyzes D Solvent (e.g., Ethanol) D->F Medium E Heat (Reflux) E->F Drives Reaction

Caption: General workflow for the synthesis of the target coumarin.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Answer: Low yield is a common frustration. Let's break down the potential culprits, from reagents to reaction conditions.

  • Cause A: Purity of Starting Materials

    • Explanation: The Knoevenagel condensation is sensitive to impurities in the starting materials. 5-chlorosalicylaldehyde can oxidize over time if not stored properly, and diethyl malonate can hydrolyze.

    • Solution:

      • Verify Purity: Use freshly opened or purified reagents. Check the melting point of the salicylaldehyde and the refractive index of the diethyl malonate.

      • Purification: If necessary, recrystallize the 5-chlorosalicylaldehyde from a suitable solvent like an ethanol/water mixture. Distill diethyl malonate under reduced pressure.

  • Cause B: Inappropriate Catalyst or Catalyst Concentration

    • Explanation: The choice and amount of base catalyst are critical. While piperidine is common, its effectiveness can vary. Too little catalyst results in a slow or incomplete reaction, while too much can promote side reactions.[1]

    • Solution:

      • Catalyst Screening: While piperidine is a standard choice, other bases like L-proline or 1,4-diazabicyclo[2.2.2]octane (DABCO) have been shown to be effective, sometimes in milder conditions.[1][2]

      • Optimize Concentration: Start with a catalytic amount (e.g., 0.1 equivalents). If the reaction is slow, incrementally increase the amount, monitoring by Thin Layer Chromatography (TLC).

  • Cause C: Suboptimal Reaction Temperature and Time

    • Explanation: The reaction requires sufficient thermal energy to overcome the activation barrier for both the condensation and the subsequent cyclization. However, prolonged heating can lead to product degradation or the formation of tar-like byproducts.

    • Solution:

      • Temperature Control: Ensure the reaction mixture is maintained at a steady reflux. For lower boiling point solvents, this might mean a longer reaction time.

      • Reaction Monitoring: Monitor the reaction progress using TLC. The disappearance of the salicylaldehyde spot is a good indicator of completion. Typical reaction times can range from 2 to 6 hours.[3] Once the starting material is consumed, proceed to workup to avoid degradation.

ParameterRecommendationRationale
Catalyst Piperidine (0.1-0.2 eq) or DABCOPiperidine is a classic, effective catalyst. DABCO can offer higher yields under solvent-free conditions.[1]
Solvent Ethanol, Toluene, or Solvent-freeEthanol is a common and effective solvent. Toluene allows for azeotropic removal of water. Solvent-free conditions can be environmentally friendly and high-yielding.[1]
Temperature Reflux (typically 80-110 °C)Provides necessary activation energy for condensation and cyclization.
Monitoring TLC (e.g., 7:3 Hexane:Ethyl Acetate)Allows for tracking the consumption of starting materials and formation of the product.
Question 2: My final product is impure, showing multiple spots on TLC even after workup. What are the potential side reactions?

Answer: The formation of byproducts is often related to the reactivity of the starting materials and intermediates.

  • Side Product A: Michael Adducts

    • Explanation: The intermediate formed after the initial Knoevenagel condensation is an electron-deficient alkene. A second molecule of diethyl malonate can potentially act as a nucleophile and add to this intermediate (a Michael addition), leading to a more complex, non-cyclized byproduct.

    • Solution:

      • Control Stoichiometry: Use a strict 1:1 molar ratio of 5-chlorosalicylaldehyde to diethyl malonate. A slight excess of the aldehyde can also help minimize this side reaction.

      • Catalyst Choice: Weaker bases are less likely to generate a high concentration of the malonate enolate, which can disfavor the Michael addition.

  • Side Product B: Salicylaldehyde Azine (if using hydrazine-based catalysts)

    • Explanation: While not a direct side reaction of the Knoevenagel condensation itself, it's crucial to be aware that if certain reagents like hydrazine hydrate are used (for example, in subsequent derivatization steps), they can react with the starting aldehyde or even cause ring-opening of the coumarin product to form salicylaldehyde azine and other degradation products.[3][4]

    • Solution: Ensure that the reaction is performed using the intended base catalyst (e.g., piperidine) and that cross-contamination with other reagents is avoided.

G cluster_workflow Purification Workflow A Crude Reaction Mixture B Cool to Room Temperature A->B C Precipitate Product (Pour into ice-water) B->C D Filter Solid C->D E Wash with Cold Ethanol/Water D->E F Recrystallize E->F G Pure Ethyl 5-chloro-2-oxo-2H-chromene-3-carboxylate F->G

Caption: Standard purification workflow for the target coumarin.

Question 3: The reaction seems to have stalled; the aldehyde spot on the TLC plate is not diminishing. What should I check?

Answer: A stalled reaction is typically due to an issue with catalysis or the reaction environment.

  • Cause A: Inactive Catalyst

    • Explanation: The base catalyst can be deactivated by acidic impurities. Piperidine, for instance, can form a stable salt if there is acid present.

    • Solution:

      • Check pH: Ensure your starting materials are not acidic.

      • Add More Catalyst: Add a small, fresh portion of the catalyst to the reaction mixture and continue monitoring by TLC.

  • Cause B: Presence of Water

    • Explanation: The condensation step produces water. While some water can be tolerated, excess water can inhibit the reaction, particularly the cyclization step which is an intramolecular trans-esterification.

    • Solution:

      • Use Dry Solvents: Ensure your solvent (e.g., ethanol or toluene) is anhydrous.

      • Azeotropic Removal: If using toluene, employ a Dean-Stark apparatus to remove water as it is formed, driving the equilibrium towards the product.

Frequently Asked Questions (FAQs)

Q1: What is the detailed mechanism of the Knoevenagel condensation for this synthesis?

The reaction proceeds in two main stages:

  • Enolate Formation: The basic catalyst (e.g., piperidine) deprotonates the acidic α-carbon of diethyl malonate to form a stabilized enolate.[2]

  • Nucleophilic Addition & Condensation: The enolate attacks the carbonyl carbon of 5-chlorosalicylaldehyde. The resulting alkoxide is protonated, and subsequent dehydration yields a stable α,β-unsaturated intermediate.

  • Intramolecular Transesterification (Cyclization): The phenolic hydroxyl group of the intermediate attacks the carbonyl carbon of one of the ethyl ester groups. This intramolecular cyclization, followed by the elimination of ethanol, forms the stable six-membered lactone ring of the coumarin core.[2]

Q2: How do I effectively purify the final product?

The product, Ethyl 5-chloro-2-oxo-2H-chromene-3-carboxylate, is typically a solid at room temperature.

  • Primary Purification (Precipitation): After the reaction is complete, cool the mixture and pour it into a beaker of ice-cold water or acidic water (dilute HCl). The product should precipitate as a solid. This can be collected by vacuum filtration.

  • Secondary Purification (Recrystallization): The crude solid can be effectively purified by recrystallization from a suitable solvent, most commonly ethanol or an ethanol/water mixture. Dissolve the crude product in a minimum amount of hot ethanol and slowly add water until turbidity is observed. Allow it to cool slowly to form pure crystals.

  • Chromatography: If recrystallization does not yield a pure product, column chromatography on silica gel using a solvent system like hexane/ethyl acetate is a reliable method.[5]

Q3: Are there any specific safety precautions I should take?

Yes, standard laboratory safety practices are essential.

  • Reagents: Salicylaldehydes are irritants. Piperidine is flammable, toxic, and corrosive. Diethyl malonate is an irritant. Handle all chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Reaction: The reaction is typically run at reflux, so ensure your glassware is properly assembled and clamped to prevent spills. Use a heating mantle with a stirrer for uniform heating.

References

  • Glavaš, M., & Šarkanj, B. (2021). Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials. Pharmaceuticals, 14(9), 879. Available from: [Link]

  • Al-Warhi, T., et al. (2013). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Molecules, 18(2), 2084-2099. Available from: [Link]

  • Rao, V. R., et al. (2016). 4H/2H-chromene- 3-carboxylates by cycloaddition of ethyl 2-(azidomethyl). Indian Journal of Chemistry, 55B, 1133-1141. Available from: [Link]

  • Al-Warhi, T., et al. (2013). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. ResearchGate. Available from: [Link]

  • Ivanova, Y., & Momekov, G. (2024). (R/S)-Ethyl 2-Acetoxy-4-phenyl-4H-chromene-3-carboxylate. Molbank, 2024(1), M1875. Available from: [Link]

  • González-González, A., et al. (2016). Synthesis of 3-carboxylated Coumarins by Knoevenagel Condensation and Exploratory Anti-inflammatory Activity Evaluation by in vivo model. American Journal of Organic Chemistry, 6(1), 8-12. Available from: [Link]

  • ChemHelpASAP. (2023). Knoevenagel condensation to make a coumarin - laboratory experiment. YouTube. Available from: [Link]

  • Shaterian, H. R., & Aghakazemi, E. (2015). Coumarin synthesis via Knoevenagel condensation reaction in 1,1,3,3-N,N,N′,N′-tetramethylguanidinium trifluoroacetate ionic liquid. Journal of the Iranian Chemical Society, 12(8), 1369-1376. Available from: [Link]

  • Rychlik, B., et al. (2020). Synthesis and crystal structure of allyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 76(3), 413-417. Available from: [Link]

Sources

Optimization

optimization of reaction conditions for Knoevenagel condensation of coumarins

Welcome to the Advanced Synthesis Support Hub. Topic: Optimization of Reaction Conditions for Coumarin Synthesis via Knoevenagel Condensation.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Support Hub. Topic: Optimization of Reaction Conditions for Coumarin Synthesis via Knoevenagel Condensation. Reference ID: KNO-COU-OPT-2026

Executive Summary & Core Mechanism

This guide addresses the synthesis of coumarin derivatives via the Knoevenagel condensation of salicylaldehydes with active methylene compounds (e.g., diethyl malonate, ethyl acetoacetate). Unlike the Pechmann condensation (which uses phenols), the Knoevenagel route offers milder conditions and higher regioselectivity but requires precise control over the aldol-condensation and subsequent transesterification-cyclization steps.

Mechanistic Pathway (Visualization)

The following diagram illustrates the critical reaction intermediates. Understanding this pathway is essential for troubleshooting yield issues.

CoumarinMechanism Start Salicylaldehyde + Active Methylene Base Catalyst (Base) Deprotonation Start->Base Activation Enolate Enolate Formation Base->Enolate Proton Abstraction Aldol Aldol-type Intermediate Enolate->Aldol Nucleophilic Attack Dehydration Dehydration (-H₂O) Aldol->Dehydration Elimination Cyclization Intramolecular Transesterification Dehydration->Cyclization Ring Closure Product Coumarin Derivative Cyclization->Product -ROH

Figure 1: Step-wise mechanistic flow from reactants to cyclized coumarin product.

Critical Parameter Optimization (FAQs)

Catalyst Selection

Q: I am using piperidine, but my yields are inconsistent (40-65%). Why? A: Piperidine is the traditional base, but it has drawbacks. It is hygroscopic and can form salt byproducts that complicate workup.

  • The Fix: Switch to L-Proline or Ionic Liquids . L-Proline (10 mol%) acts as a bifunctional catalyst (organocatalysis), activating both the aldehyde (via iminium ion) and the active methylene. It often boosts yields to >85% and allows for aqueous media reactions [1].

  • Alternative: If you must use piperidine, add glacial acetic acid (1:1 ratio with piperidine) to buffer the basicity and prevent polymerization of the aldehyde.

Solvent Systems

Q: Which solvent gives the best balance of solubility and green chemistry? A:

  • Ethanol (EtOH): The industry standard. It is protic, solubilizes salicylaldehydes well, and supports the proton-transfer steps.

  • Water: Surprisingly effective for "on-water" reactions if using hydrophobic catalysts or ultrasound.

  • Solvent-Free: For maximum atom economy, use Grindstone Chemistry or Microwave Irradiation . These methods often result in cleaner reaction profiles because the high concentration increases the reaction rate significantly [2].

Stoichiometry & Side Reactions

Q: I am seeing a "double" condensation product (Bis-coumarin). How do I stop this? A: This occurs when the active methylene compound reacts with two equivalents of aldehyde, or vice versa, often driven by excess reagents.

  • The Fix: Maintain a strict 1:1 molar ratio of Salicylaldehyde to Active Methylene.

  • The Fix: Add the aldehyde slowly to the active methylene/catalyst mixture to keep its instantaneous concentration low.

Troubleshooting Guide (Symptom-Based)

SymptomProbable CauseCorrective Action
Gummy/Sticky Product Incomplete cyclization or polymerization.Recrystallization: Use hot Ethanol/Water (8:2). If sticky, scratch the flask side with a glass rod to induce nucleation.
Low Yield (<50%) Reversible reaction equilibrium (Water inhibition).Water Removal: Use a Dean-Stark trap (if refluxing in Toluene) or add molecular sieves. For Ethanol, extend reflux time.
Starting Material Remains Catalyst deactivation or steric hindrance.Boost Activation: Increase catalyst load to 20 mol%. If using microwave, increase power by 10% (monitor temp to avoid degradation).
Dark/Tarred Mixture Oxidation of phenol/aldehyde at high temp.Inert Atmosphere: Run the reaction under Nitrogen (

) or Argon. Reduce temperature and extend time.

Validated Experimental Protocols

Protocol A: Green Synthesis (L-Proline Catalyzed)

Best for: High purity, eco-friendly requirements.

  • Mix: In a round-bottom flask, combine substituted Salicylaldehyde (10 mmol) and Diethyl Malonate (10 mmol).

  • Catalyst: Add L-Proline (10 mol%, 0.115 g) and Ethanol (10 mL).

  • Reflux: Heat at 80°C for 2–4 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).

  • Workup: Cool to room temperature. Pour into crushed ice. The solid product precipitates.[1]

  • Purification: Filter and recrystallize from Ethanol.

  • Expected Yield: 85–94% [1].

Protocol B: Microwave-Assisted (Solvent-Free)

Best for: Rapid screening, library generation.

  • Mix: Grind Salicylaldehyde (10 mmol), Ethyl Acetoacetate (10 mmol), and Piperidine (2 drops) in a mortar.

  • Irradiate: Place mixture in a microwave vial. Irradiate at 300W for 2–5 minutes (pulse 30s on/10s off to prevent overheating).

  • Workup: Cool. Wash solid with cold water/ethanol mix.

  • Expected Yield: 90–96% (Time: <5 mins) [3].

Data Comparison: Method Efficiency
MethodCatalystSolventTemp (°C)TimeYield (%)
Classical PiperidineEthanol80 (Reflux)3-6 hrs65-75
Green L-ProlineEthanol80 (Reflux)2-4 hrs85-94
Microwave PiperidineNone100-1102-5 min90-96
Ionic Liquid [BMIM]BF4None8030-60 min88-92

Optimization Workflow Logic

Use this decision tree to select the optimal protocol for your specific substrate.

OptimizationWorkflow Start Start Optimization Solubility Is Substrate Thermally Stable? Start->Solubility Microwave Select Microwave Protocol (B) Solubility->Microwave Yes (Stable) Classical Select Solution Phase (A) Solubility->Classical No (Sensitive) GreenCheck Green Chemistry Priority? Classical->GreenCheck LProline Use L-Proline (Ethanol) GreenCheck->LProline Yes Piperidine Use Piperidine (Toluene/Dean-Stark) GreenCheck->Piperidine No (Scale-up/Cost)

Figure 2: Decision matrix for selecting reaction conditions based on substrate stability and green requirements.

References

  • Simple Protocol of L-Proline-Mediated Knoevenagel Condensation: A Sustainable Access to Coumarin-3-Carboxylic Ester. Biomedical Research. (2022). [Link]

  • Green chemistry approaches to the synthesis of coumarin derivatives. EurekAlert! (2020).[2] [Link]

  • Coumarins: Fast Synthesis by the Knoevenagel Condensation under Microwave Irradiation. Imperial College London / Molecules. [Link]

  • Greener coumarin synthesis by Knoevenagel condensation using biodegradable choline chloride. Environmental Chemistry Letters. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Column Chromatography for Coumarin-3-Carboxylate Esters

Introduction: The Purification Challenge Coumarin-3-carboxylate esters are privileged scaffolds in medicinal chemistry, often synthesized via Knoevenagel condensation of salicylaldehydes with active methylene compounds (...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Purification Challenge

Coumarin-3-carboxylate esters are privileged scaffolds in medicinal chemistry, often synthesized via Knoevenagel condensation of salicylaldehydes with active methylene compounds (e.g., diethyl malonate). While the synthesis is robust, purification is frequently complicated by three factors:

  • Solubility Profiles: These esters often exhibit poor solubility in non-polar mobile phases due to strong intermolecular

    
    -
    
    
    
    stacking.
  • Structural Similarity: Unreacted salicylaldehydes and transesterification byproducts often possess

    
     values dangerously close to the target ester.
    
  • Lactone Instability: The coumarin lactone ring can be susceptible to ring-opening or hydrolysis on highly acidic silica if elution is prolonged.

This guide provides a self-validating, logic-driven approach to purifying these compounds, moving beyond "recipe" following to mechanistic problem solving.

Phase 1: Pre-Column Diagnostics (The "Go/No-Go" Phase)

Before packing a column, you must validate your separation parameters. Skipping this phase is the primary cause of failed separations.

TLC Solvent System Optimization

Do not default to Hexane/Ethyl Acetate (Hex/EtOAc) blindly. Coumarins are highly fluorescent and polarizable.

  • Standard Starting Point: Hexane:EtOAc (4:1).[1]

  • The "Toluene Trick": If your spots are streaking or if the compound is insoluble in the mobile phase, introduce Toluene.[2] Toluene disrupts

    
    -
    
    
    
    stacking better than alkanes.
  • For Polar Derivatives: If the ester bears amide or hydroxyl groups, switch to Chloroform:Methanol (95:5).

Diagnostic Visualization

Coumarins are intensely fluorescent. Use this to your advantage but be wary of "false positives" from highly fluorescent impurities like salicylaldehyde azines.

  • UV 254 nm: Quenches fluorescence (dark spots) – use for mass balance.

  • UV 365 nm: Emission (blue/purple fluorescence) – highly sensitive for trace impurities.

Phase 2: The Separation Workflow

Stationary Phase Selection
  • Silica Gel 60 (230–400 mesh): Standard for flash chromatography.

  • Neutral Alumina: Use only if your specific derivative is acid-sensitive (e.g., contains acid-labile protecting groups). For most coumarin-3-carboxylates, silica is safe provided the residence time is <2 hours.

Loading Strategy (Critical)

Issue: Coumarin esters often crystallize at the head of the column when loaded in minimal Hex/EtOAc, blocking flow and ruining resolution.

Protocol: The Dry Loading Technique This is the only recommended method for coumarin esters with solubility <50 mg/mL in the mobile phase.

  • Dissolve: Dissolve crude mixture in a minimal amount of DCM or Acetone (good solubility).

  • Adsorb: Add Silica Gel (10x weight of crude).

  • Evaporate: Rotovap to dryness until you have a free-flowing powder.

  • Load: Pour this powder on top of the pre-packed column and cover with a layer of sand.

Elution Gradient

Start isocratic to elute non-polar impurities (unreacted salicylaldehyde), then ramp polarity.

Diagram 1: Gradient Elution Logic for Coumarins

GradientLogic Start Start Elution Step1 100% Hexane (2 CV) Flush non-polar grease/oils Start->Step1 Step2 90:10 Hex:EtOAc Elute Unreacted Salicylaldehyde Step1->Step2 Decision Is Salicylaldehyde gone? (Check TLC) Step2->Decision Decision->Step2 No Step3 Gradient Ramp 80:20 -> 60:40 Hex:EtOAc Decision->Step3 Yes Target Elute Coumarin Ester Step3->Target Wash Flush Column (100% EtOAc) Target->Wash

Caption: Step-wise gradient logic designed to separate the common salicylaldehyde impurity before eluting the target coumarin ester.

Phase 3: Troubleshooting & FAQs

Common Failure Modes
SymptomProbable CauseTechnical Solution
Streaking / Tailing 1. Acidic impurities (hydrolyzed acid).2. Phenolic -OH groups interacting with silica.Add Modifier: Add 0.1% Acetic Acid to the mobile phase to suppress ionization of free acids.
Co-elution Unreacted Salicylaldehyde has similar polarity to the ester.Change Selectivity: Switch from Hex/EtOAc to Toluene/EtOAc (10:1) . The aromatic interaction of Toluene separates the aldehyde from the ester more effectively.
Crystallization on Column Poor solubility in mobile phase; "Crash out" effect.Use Dry Loading (See 2.2). Do not attempt to load in DCM liquid; it will precipitate when it hits the Hexane mobile phase.
Low Yield Hydrolysis of ester on acidic silica.Speed & pH: Run the column faster (Flash). If highly unstable, pretreat silica with 1% Triethylamine/Hexane (neutralize).
FAQ: Specific Scenarios

Q: My product is co-eluting with a yellow impurity. What is it? A: This is likely the unreacted salicylaldehyde or a Schiff base intermediate.

  • Diagnostic: Spot the TLC.[2][3] Spray with 2,4-DNP stain. If it turns red/orange immediately, it is the aldehyde.

  • Fix: If column separation fails, wash the crude solid with cold Ethanol before the column. Salicylaldehydes are often more soluble in cold ethanol than the coumarin ester.

Q: The product fluoresces blue, but I see a green fluorescent spot just below it. A: This is often a transesterification byproduct or a decarboxylated species (if reaction heat was too high).

  • Fix: These are chemically distinct. A shallow gradient (e.g., increasing EtOAc by 2% every 100mL) will separate them.

Q: Can I skip the column and just recrystallize? A: Often, yes. Coumarin-3-carboxylate esters crystallize extremely well from hot Ethanol (EtOH) or Ethanol/Water mixtures.

  • Protocol: Dissolve crude in boiling EtOH. Add water dropwise until turbidity persists. Cool slowly to RT, then 4°C.

  • Caveat: If your crude yield is <50%, a column is safer to remove significant tars before recrystallization.

Phase 4: Advanced Workflow Visualization

Diagram 2: The "Dry Load" Decision Matrix

DryLoad Check Check Solubility in Mobile Phase HighSol > 50 mg/mL Check->HighSol LowSol < 50 mg/mL Check->LowSol WetLoad Wet Loading: Dissolve in Mobile Phase Load directly HighSol->WetLoad DryLoadStep Dry Loading Protocol: 1. Dissolve in DCM/Acetone 2. Add Silica (1:10 ratio) 3. Rotovap to powder LowSol->DryLoadStep Pack Pack Column WetLoad->Pack DryLoadStep->Pack

Caption: Decision matrix for selecting the loading method to prevent column blockage and tailing.

References

  • Synthesis & Impurities

    • Title: Ethyl coumarin-3-carboxyl
    • Source: ACG Publications (Org.[4] Commun. 7:1).

    • URL:[Link]

  • Crystallographic & Purification Data

    • Title: Coumarin Derivatives: The Influence of Cycloalkyl Groups at the C-3 Position.[5]

    • Source: MDPI (Crystals 2024, 14, 203).
    • URL:[Link]

  • Alternative Purification (Biocatalysis Context)

    • Title: Continuous Flow Biocatalysis: Synthesis of Coumarin Carboxamide Deriv
    • Source: MDPI (C
    • URL:[Link]

  • General Methodology

    • Title: Synthesis of Coumarin-3-carboxylic Acid (Experimental Procedure).
    • Source: Comprehensive Organic Chemistry Experiments for the Labor
    • URL:[Link]

Sources

Optimization

Technical Support Center: Synthesis of Ethyl 5-chloro-2-oxo-2H-chromene-3-carboxylate

Welcome to the technical support center for the synthesis of Ethyl 5-chloro-2-oxo-2H-chromene-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common c...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Ethyl 5-chloro-2-oxo-2H-chromene-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and identify potential impurities encountered during this synthesis. Our goal is to provide you with the expertise and practical insights needed to ensure the integrity and quality of your experimental outcomes.

Introduction to the Synthesis

The synthesis of Ethyl 5-chloro-2-oxo-2H-chromene-3-carboxylate is most commonly achieved through the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of a substituted salicylaldehyde, in this case, 6-chlorosalicylaldehyde, with an active methylene compound, typically diethyl malonate. The reaction is favored for its efficiency and versatility in creating the coumarin scaffold, a core structure in many pharmacologically active compounds.[1][2][3][4][5]

Below is a generalized workflow for this synthesis:

cluster_0 Reaction Setup cluster_1 Reaction Progression cluster_2 Work-up & Isolation cluster_3 Purification Reactants 6-Chlorosalicylaldehyde & Diethyl Malonate Solvent_Catalyst Solvent (e.g., Ethanol) & Base Catalyst (e.g., Piperidine) Reactants->Solvent_Catalyst Mixing Heating Heating/Reflux Solvent_Catalyst->Heating Monitoring Reaction Monitoring (TLC) Heating->Monitoring Quenching Acidification/Quenching Monitoring->Quenching Precipitation Precipitation of Crude Product Quenching->Precipitation Filtration Filtration & Washing Precipitation->Filtration Purification_Step Recrystallization or Column Chromatography Filtration->Purification_Step Drying Drying under Vacuum Purification_Step->Drying Final_Product Pure Ethyl 5-chloro-2-oxo-2H- chromene-3-carboxylate Drying->Final_Product Yields

Caption: General workflow for the synthesis of Ethyl 5-chloro-2-oxo-2H-chromene-3-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What is the role of the base catalyst in the Knoevenagel condensation for this synthesis?

A1: The base catalyst, commonly a weak base like piperidine or pyridine, plays a crucial role in the initial step of the Knoevenagel condensation. It abstracts an acidic proton from the active methylene group of diethyl malonate to form a stabilized enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the 6-chlorosalicylaldehyde, which initiates the condensation cascade.[1][2]

Q2: Why is my reaction yield consistently low?

A2: Low yields can stem from several factors. Incomplete reaction due to insufficient reaction time or temperature is a common cause. The purity of your starting materials, particularly the 6-chlorosalicylaldehyde, is also critical; impurities can interfere with the reaction.[6] Additionally, the choice of catalyst and solvent system can significantly impact the yield.[2][4] Finally, product loss during work-up and purification steps, such as using an inappropriate recrystallization solvent, can also lead to lower yields.

Q3: My product has a persistent yellow tint, even after recrystallization. What could be the cause?

A3: A yellow coloration often suggests the presence of impurities. One possibility is the formation of salicylaldehyde azine, which is a yellow crystalline solid.[7] This can occur if there are hydrazine-related impurities in the reagents or if the reaction is conducted under conditions that favor its formation. Other colored by-products from side reactions of the salicylaldehyde starting material could also be the culprit.

Q4: How can I effectively monitor the progress of the reaction?

A4: Thin-Layer Chromatography (TLC) is a highly effective and straightforward method for monitoring the reaction's progress.[2][8] By spotting the reaction mixture alongside the starting materials on a TLC plate and eluting with an appropriate solvent system (e.g., n-hexane and ethyl acetate), you can visualize the consumption of the starting materials and the formation of the product. The reaction is considered complete when the starting material spots have disappeared or are no longer diminishing in intensity.

Troubleshooting Guide: Identifying and Resolving Impurities

This section provides a detailed guide to identifying and addressing common impurities that may arise during the synthesis of Ethyl 5-chloro-2-oxo-2H-chromene-3-carboxylate.

Common Impurities and Their Origins
Impurity IDImpurity NamePotential Origin
IMP-01 6-ChlorosalicylaldehydeUnreacted starting material.[6]
IMP-02 Diethyl malonateUnreacted starting material.[9]
IMP-03 Malonic AcidHydrolysis of diethyl malonate.[10]
IMP-04 Knoevenagel Intermediate (non-cyclized)Incomplete intramolecular cyclization.
IMP-05 Diethyl 2,2'-(6-chloro-2-hydroxybenzylidene)dimalonateMichael addition of a second diethyl malonate molecule.
IMP-06 Self-condensation product of 6-chlorosalicylaldehydeSide reaction of the starting aldehyde.
Troubleshooting Scenarios and Solutions

Scenario 1: Presence of Unreacted Starting Materials (IMP-01 & IMP-02)

  • Symptom: Your final product's analytical data (e.g., HPLC, NMR) shows peaks corresponding to 6-chlorosalicylaldehyde and/or diethyl malonate.

  • Causality: This is often due to an incomplete reaction. The reaction may not have been allowed to proceed for a sufficient amount of time, the temperature may have been too low, or the catalyst may have been inactive or used in an insufficient amount.

  • Troubleshooting Workflow:

    Start Unreacted Starting Materials Detected Check_Time_Temp Verify Reaction Time and Temperature Start->Check_Time_Temp Check_Catalyst Check Catalyst Activity and Amount Check_Time_Temp->Check_Catalyst Optimize_Reaction Optimize Reaction Conditions: - Increase reaction time - Increase temperature - Use fresh/more catalyst Check_Catalyst->Optimize_Reaction Repurify Repurify Product: - Recrystallization - Column Chromatography Optimize_Reaction->Repurify End Pure Product Repurify->End

    Caption: Troubleshooting workflow for unreacted starting materials.

Scenario 2: Incomplete Cyclization Leading to Knoevenagel Intermediate (IMP-04)

  • Symptom: Analytical data suggests the presence of a compound with a molecular weight corresponding to the non-cyclized intermediate. This intermediate will have a free hydroxyl group and will exhibit different spectroscopic properties compared to the final product.

  • Causality: The final step of the synthesis is an intramolecular transesterification (cyclization) to form the lactone ring of the coumarin.[1] Insufficient heating or the presence of water can hinder this step.

  • Solution:

    • Ensure Anhydrous Conditions: Use dry solvents and reagents to minimize water content.

    • Increase Reaction Temperature/Time: Prolonged heating can drive the cyclization to completion.

    • Acid Catalysis: In some cases, a mild acid catalyst can be added during the work-up to promote cyclization.

Scenario 3: Formation of Michael Adduct (IMP-05)

  • Symptom: A higher molecular weight impurity is detected, consistent with the addition of a second molecule of diethyl malonate to the initial Knoevenagel product.

  • Causality: This can occur if there is a significant excess of diethyl malonate or if the reaction conditions favor Michael addition over the desired intramolecular cyclization.

  • Solution:

    • Stoichiometry Control: Use a stoichiometric or slight excess of diethyl malonate relative to the 6-chlorosalicylaldehyde.

    • Reaction Conditions: Adjusting the catalyst and solvent may help to disfavor the Michael addition pathway.

Analytical Protocols for Impurity Identification

A robust analytical strategy is essential for the accurate identification and quantification of impurities.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC with UV detection is a powerful technique for separating and quantifying the main product and any impurities.[11]

Protocol: HPLC-UV Analysis

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is typically effective.

    • Start with a higher water percentage and gradually increase the acetonitrile concentration.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at the λmax of Ethyl 5-chloro-2-oxo-2H-chromene-3-carboxylate (around 320-340 nm).

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase or a suitable solvent like acetonitrile.

Expected Observations:

  • Product Peak: The main peak corresponding to Ethyl 5-chloro-2-oxo-2H-chromene-3-carboxylate.

  • Impurity Peaks: Earlier eluting peaks may correspond to more polar impurities like unreacted 6-chlorosalicylaldehyde (IMP-01) or malonic acid (IMP-03). Later eluting peaks could be less polar by-products.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are invaluable for structural elucidation of the product and any isolated impurities.

Expected ¹H NMR Signals for Ethyl 5-chloro-2-oxo-2H-chromene-3-carboxylate:

  • Aromatic protons with specific splitting patterns characteristic of the substitution on the benzene ring.

  • A singlet for the proton at the C4 position of the coumarin ring.

  • A quartet and a triplet for the ethyl ester group.

Identifying Impurities by NMR:

  • IMP-01 (6-Chlorosalicylaldehyde): Look for a characteristic aldehyde proton signal (~9.5-10.5 ppm) and a phenolic hydroxyl proton.[12]

  • IMP-02 (Diethyl malonate): A characteristic methylene proton signal flanked by two ester groups.[13]

  • IMP-04 (Knoevenagel Intermediate): The presence of a phenolic -OH proton signal and alkene protons that have not yet been incorporated into the coumarin ring system.

Mass Spectrometry (MS)

MS provides crucial information about the molecular weight of the product and impurities.

Expected Mass for Ethyl 5-chloro-2-oxo-2H-chromene-3-carboxylate:

  • Molecular Formula: C₁₂H₉ClO₄

  • Molecular Weight: 252.65 g/mol

  • Expected m/z: Look for the molecular ion peak [M]+ or [M+H]+ corresponding to this mass. The isotopic pattern for chlorine (approximately 3:1 ratio for ³⁵Cl and ³⁷Cl) should also be observable.[14]

By combining these analytical techniques, researchers can confidently identify and quantify impurities, leading to a more robust and reproducible synthesis of Ethyl 5-chloro-2-oxo-2H-chromene-3-carboxylate.

References

  • AIP Publishing. (2024). Synthesis of Coumarin Derivatives via Knoevenagel Condensation under Microwave Irradiation. Retrieved from [Link]

  • El-Agrody, A. M., et al. (2013).
  • Nayak, S. K., et al. (2016). Ethyl-8-ethoxy-2-oxo-2H-chromene-3-carboxylate: Synthesis, characterization, crystal and molecular structure and Hirshfeld surface analysis. Der Pharma Chemica, 8(1), 392-396.
  • ResearchGate. (n.d.). (PDF) The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Retrieved from [Link]

  • MDPI. (2024). (R/S)-Ethyl 2-Acetoxy-4-phenyl-4H-chromene-3-carboxylate. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, reactions and antineoplastic activity of 3-(2-oxo-2H-chromen-3-yl)-2-oxo-2H,5H-pyrano[3,2-c]chromene derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). UV-visible absorption spectra of ethyl 3-coumarincarboxylate (blue),.... Retrieved from [Link]

  • Royal Society of Chemistry. (2021). A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts. Retrieved from [Link]

  • Supporting Information. (n.d.). Water-promoted catalytic hydrodecarboxylation of conjugated carboxylic acids under open air conditions at room temperature. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Coumarin synthesis via Knoevenagel condensation reaction in 1,1,3,3-N,N,N′,N′-tetramethylguanidinium trifluoroacetate ionic liquid. Retrieved from [Link]

  • ResearchGate. (2019). While prepration of Diethyl diethyl malonate some impurity is obtained can anyone give me suggestion how to rectify this problem? Retrieved from [Link]

  • Google Patents. (n.d.). US3621064A - Production of 5-chlorosalicylaldehyde.
  • Chinese Chemical Letters. (2013). Synthesis, Crystal Structure and Photoluminescence of Ethyl Coumarin-3-carboxylate Derivatives. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Malonic acid, methyl-, diethyl ester. Retrieved from [Link]

  • Journal of Scientific Research. (2020). Efficient Synthesis of 3-Substituted Coumarins as Potential Anti-Microbial Agents. Retrieved from [Link]

  • AIP Publishing. (2024). Synthesis of coumarin derivatives via knoevenagel condensation under microwave irradiation. Retrieved from [Link]

  • Organic Syntheses. (n.d.). ortho-Formylation of phenols. Retrieved from [Link]

  • IntechOpen. (2018). Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials. Retrieved from [Link]

  • Chemical Methodologies. (2021). Synthesis and Characterization of New Substituted Coumarin Derivatives and Study Their Biological Activity. Retrieved from [Link]

  • ACG Publications. (2014). Ethyl coumarin-3-carboxylate: Synthesis and chemical properties. Retrieved from [Link]

  • Wikipedia. (n.d.). Diethyl malonate. Retrieved from [Link]

  • SciELO. (2001). Extraction and Quantitative HPLC Analysis of Coumarin in Hydroalcoholic Extracts of Mikania glomerata Spreng. (“guaco”) Leav. Retrieved from [Link]

  • PubChem. (n.d.). ethyl 2-oxo-2H-chromene-3-carboxylate. Retrieved from [Link]

  • National Institutes of Health. (2002). Malonates in Cyclocondensation Reactions. Molecules, 7(5), 441-489.
  • National Institutes of Health. (2021). A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts. RSC Advances, 11(49), 30588-30610.
  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179.
  • Digital Commons @ the Georgia Academy of Science. (2022). Synthesis and Analysis of 3-Substituted Coumarins. Retrieved from [Link]

  • Chemistry Stack Exchange. (2021). Assigning carbon-13 NMR for ethyl 2-oxo-2H-chromen3-carboxylate. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Methyl 2-oxo-2H-chromene-3-carboxylate. Retrieved from [Link]

Sources

Troubleshooting

overcoming poor solubility of Ethyl 5-chloro-2-oxo-2H-chromene-3-carboxylate in assays

Topic: Overcoming Poor Solubility & Assay Interference Document ID: TS-CHRM-05CL | Version: 2.1 | Last Updated: 2025-05-12 Executive Summary & Compound Profile Ethyl 5-chloro-2-oxo-2H-chromene-3-carboxylate is a lipophil...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Poor Solubility & Assay Interference

Document ID: TS-CHRM-05CL | Version: 2.1 | Last Updated: 2025-05-12

Executive Summary & Compound Profile

Ethyl 5-chloro-2-oxo-2H-chromene-3-carboxylate is a lipophilic coumarin derivative frequently used as a scaffold in medicinal chemistry (e.g., for antimicrobial, anticancer, or MAO inhibition studies). Its planar, aromatic structure drives strong


 stacking, leading to poor aqueous solubility and a high propensity for aggregation in biological buffers.

This guide addresses the three primary failure modes associated with this compound:

  • Precipitation upon dilution from organic stock to aqueous buffer.

  • False positives in enzyme assays due to colloidal aggregation.

  • Chemical instability (ester hydrolysis) in alkaline conditions.

Physicochemical Snapshot
PropertyValue (Approx.)Implication
Molecular Weight ~252.65 g/mol Small molecule, amenable to DMSO stock.
LogP (Predicted) ~2.8 – 3.2Moderate-High lipophilicity; requires co-solvent.
Aqueous Solubility < 50 µM (PBS, pH 7.4)Critical: Will crash out without optimization.
Reactivity 3-Carboxylate EsterSusceptible to hydrolysis at pH > 8.0.

Troubleshooting Guide (Q&A)

Category A: Stock Solution & Preparation

Q1: My compound precipitates immediately when I add water to the solid. How should I prepare the master stock? A: Never add aqueous buffer directly to the solid. This compound requires an organic solvent for initial solubilization.

  • Protocol: Dissolve the solid in 100% Anhydrous DMSO (Dimethyl sulfoxide) to create a high-concentration stock (e.g., 10 mM or 20 mM).

  • Why: The crystal lattice energy is too high for water to overcome. DMSO disrupts these interactions effectively.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid repeated freeze-thaw cycles, which can induce micro-precipitation. Store at -20°C.

Q2: Can I use Ethanol instead of DMSO? A: Yes, but with caveats. Ethanol is more volatile, leading to concentration shifts over time. It is also less effective at solubilizing this specific coumarin scaffold compared to DMSO. Use Ethanol only if your assay is strictly DMSO-intolerant.

Category B: Dilution & Assay Conditions

Q3: The compound crashes out when I dilute the DMSO stock into my assay buffer (PBS). How do I fix this? A: This is "solvent shock." You are transitioning too rapidly from a lipophilic environment to a hydrophilic one.

  • Solution 1 (Intermediate Step): Perform an intermediate dilution.

    • Step 1: 10 mM Stock (100% DMSO)

      
       Dilute 1:10 into 100% DMSO (1 mM).
      
    • Step 2: Dilute 1:10 into a 50% DMSO / 50% Buffer mix.

    • Step 3: Dilute into final assay buffer.

  • Solution 2 (Surfactants): Add a non-ionic detergent to your assay buffer before adding the compound. We recommend 0.01% Triton X-100 or 0.005% Tween-20 . This stabilizes the compound in the aqueous phase and prevents aggregation.

Q4: I see time-dependent loss of activity. Is the compound unstable? A: Likely, yes. The ethyl ester at position 3 is an electrophilic center.

  • Mechanism: In alkaline buffers (pH > 8.0) or in the presence of strong nucleophiles (e.g., free thiols like DTT or mercaptoethanol), the ester can hydrolyze to the carboxylic acid or undergo transesterification.

  • Fix: Maintain assay pH between 6.5 and 7.5. If reducing agents are required, use TCEP (Tris(2-carboxyethyl)phosphine) instead of DTT, as it is less nucleophilic.

Category C: Assay Interference

Q5: I am getting 100% inhibition in my enzyme assay, but it disappears after centrifugation. Why? A: You are observing promiscuous inhibition via aggregation . The compound forms colloidal particles that sequester the enzyme.

  • Diagnostic Test: Add 0.01% Triton X-100 to the assay. If the inhibition disappears (IC50 increases significantly), the original activity was a false positive caused by aggregation.

  • Reference: This phenomenon is well-documented for planar aromatic compounds (Shoichet et al.).

Step-by-Step Protocols

Protocol 1: Kinetic Solubility Profiling

Use this to determine the maximum safe concentration for your specific buffer.

  • Prepare Buffer: Phosphate Buffered Saline (PBS), pH 7.4.

  • Prepare Stock: 10 mM compound in DMSO.

  • Spike: Add compound to buffer to achieve target concentrations (1, 10, 50, 100 µM) ensuring final DMSO is fixed at 1% or 2%.

  • Incubate: Shake at room temperature for 2 hours.

  • Filter: Pass through a 0.45 µm PVDF filter plate to remove precipitates.

  • Quantify: Measure the filtrate absorbance at

    
     (approx. 300-320 nm, determine experimentally via UV-Vis scan) or use HPLC.
    
  • Calculate: Solubility Limit = Concentration where recovery drops below 90%.

Protocol 2: "Step-Down" Serial Dilution (Anti-Precipitation)

Standard serial dilutions in buffer often fail for lipophiles. Use this solvent-constant method.

  • Row A (Top): Prepare 2x Top Concentration in Buffer + 2% DMSO .

  • Row B-H: Fill with Buffer + 2% DMSO .

  • Dilute: Transfer volume from Row A to B, mix, and repeat.

  • Final: Add enzyme/cells. Final DMSO concentration will be 1% (safe for most assays).

    • Note: Keeping DMSO constant prevents the "solubility cliff" that occurs when you dilute DMSO out during the series.

Visualizations

Figure 1: Solubility Optimization Decision Tree

Follow this logic flow to stabilize the compound in your assay.

SolubilityOptimization Start Start: Compound Precipitates in Assay Buffer CheckDMSO Is Final DMSO > 0.5%? Start->CheckDMSO IncreaseDMSO Increase DMSO to 1-2% (Check Assay Tolerance) CheckDMSO->IncreaseDMSO No CheckDetergent Is Detergent Present? CheckDMSO->CheckDetergent Yes IncreaseDMSO->CheckDetergent AddDetergent Add 0.01% Triton X-100 or Tween-20 CheckDetergent->AddDetergent No CheckPH Is pH > 7.5? CheckDetergent->CheckPH Yes AddDetergent->CheckPH AdjustPH Lower pH to 7.0-7.4 (Prevent Hydrolysis) CheckPH->AdjustPH Yes CheckConc Is Conc. > 50 µM? CheckPH->CheckConc No AdjustPH->CheckConc LimitConc Operate below Solubility Limit (Use Kinetic Profiling) CheckConc->LimitConc Yes Success Stable Assay Condition CheckConc->Success No

Caption: Decision tree for troubleshooting precipitation and instability. Blue nodes indicate decision points; Green/Yellow/Red nodes indicate actions.

Figure 2: Aggregation vs. Specific Inhibition

Mechanism of false positives in biochemical assays.

AggregationMechanism Monomer Monomeric Compound (Active Species) Aggregate Colloidal Aggregate (Non-Specific Binder) Monomer->Aggregate High Conc. No Detergent Enzyme Target Enzyme Monomer->Enzyme Binds Active Site Aggregate->Monomer Restores Aggregate->Enzyme Adsorbs Surface Inhibition True Inhibition (Specific Binding) Enzyme->Inhibition FalsePos False Positive (Enzyme Sequestration) Enzyme->FalsePos Detergent Detergent (Triton X-100) Detergent->Aggregate Disrupts

Caption: Mechanism of assay interference. Aggregates sequester enzymes non-specifically (Red path). Detergents revert aggregates to monomers (Green dashed path).

Data Tables

Table 1: Solvent Compatibility & Recommendations
SolventSolubility RatingAssay CompatibilityRecommendation
DMSO (Anhydrous) Excellent (High mM)Good (< 5% v/v)Primary Stock Solvent.
Ethanol ModerateModerate (< 5% v/v)Secondary choice. Watch for evaporation.
PBS (pH 7.4) Very Poor (< 50 µM)ExcellentDo not use for stock. Only for final dilution.
Acetonitrile GoodPoor (Denatures proteins)Use only for HPLC/LC-MS prep.
Table 2: Recommended Additive Concentrations
AdditiveRoleConcentration RangeNotes
Triton X-100 Anti-aggregation0.001% - 0.01%High purity grade required for fluorescence assays.
Tween-20 Anti-aggregation0.005% - 0.05%gentler than Triton; good for cell-based assays.
BSA (Bovine Serum Albumin) Carrier Protein0.1 mg/mLPrevents non-specific binding to plasticware.

References

  • Soni, J. N., & Soman, S. S. (2014).[1] Reactions of coumarin-3-carboxylate, its crystallographic study and antimicrobial activity. Der Pharma Chemica, 6(1), 396-403.[1]

  • Abdel-Wahab, B. F., et al. (2014).[2] Ethyl coumarin-3-carboxylate: Synthesis and chemical properties. Organic Communications, 7(1), 1-27.[2]

  • Shoichet, B. K. (2006). Screening in a spirit of haunting: the aggregation-based promiscuous inhibitor. Drug Discovery Today, 11(13-14), 607-615.
  • PubChem Compound Summary. Ethyl 2-oxo-2H-chromene-3-carboxylate (CID 15800).

Sources

Optimization

preventing decomposition of Ethyl 5-chloro-2-oxo-2H-chromene-3-carboxylate during reactions

The following technical guide is structured as a specialized support center resource. It synthesizes mechanistic organic chemistry with practical troubleshooting protocols for Ethyl 5-chloro-2-oxo-2H-chromene-3-carboxyla...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support center resource. It synthesizes mechanistic organic chemistry with practical troubleshooting protocols for Ethyl 5-chloro-2-oxo-2H-chromene-3-carboxylate .

Subject: Preventing Decomposition of Ethyl 5-chloro-2-oxo-2H-chromene-3-carboxylate Document ID: TS-COU-5CL-03 Audience: Medicinal Chemists, Process Development Scientists[1][2][3]

Executive Summary: The Stability Profile

Ethyl 5-chloro-2-oxo-2H-chromene-3-carboxylate (hereafter E5C ) is a densely functionalized electrophile.[1][2] Its utility in drug discovery stems from its reactivity, but this same trait makes it prone to three primary decomposition pathways during synthesis:[2][3][4]

  • Lactone Ring Opening (Saponification/Hydrazinolysis): The internal ester (lactone) is often more reactive than the exocyclic ethyl ester, especially towards small nucleophiles.[2][3][4]

  • Decarboxylation: Upon hydrolysis to the carboxylic acid, the molecule becomes thermally unstable, ejecting CO₂ to form 5-chlorocoumarin.[1][2]

  • C4-Nucleophilic Attack (Michael Addition): The 5-chloro substituent exerts an electron-withdrawing effect, activating the C4 position for Michael additions, which can lead to complex polymerization or fragmentation if not controlled.[1][2][3]

Visualizing Decomposition Pathways

The following diagram illustrates the critical failure points in reaction design involving E5C.

DecompositionPathways E5C Ethyl 5-chloro-2-oxo- 2H-chromene-3-carboxylate (Starting Material) Hydrolysis Hydrolysis (Acidic/Basic) E5C->Hydrolysis H+/OH- RingOpen Ring Opening (Strong Base/Hydrazine) E5C->RingOpen NH2NH2 or OH- Acid Coumarin-3-carboxylic Acid (Intermediate) Hydrolysis->Acid Ester Cleavage Salicyl Salicylaldehyde Derivatives + Malonate Fragments RingOpen->Salicyl Irreversible Fragmentation Decarb 5-Chlorocoumarin (Decarboxylated Product) Acid->Decarb Heat (>100°C) or Metal Catalysis

Figure 1: Mechanistic decision tree showing the three primary degradation fates of E5C depending on pH and nucleophile choice.

Technical Troubleshooting Guide

Scenario A: "My product disappeared during reaction with hydrazine."

Diagnosis: Ring Cleavage (The Hydrazine Trap) Many researchers attempt to synthesize the hydrazide (CONHNH₂) from the ester.[2][3][4] However, hydrazine is a potent alpha-effect nucleophile.[1][2][3] It frequently attacks the lactone carbonyl (C2) instead of, or in addition to, the ester (C3), leading to ring opening.[2][3][4] This results in a mixture of salicylaldehyde azines and malonohydrazides rather than the desired coumarin-3-carbohydrazide.[1][2]

Corrective Protocol:

  • Temperature Control: Do not reflux immediately. Perform the addition at 0°C.

  • Stoichiometry: Use exact stoichiometry (1:1). Excess hydrazine promotes ring destruction.[1][2]

  • Solvent Switch: Use Ethanol/DMF mixtures.[1][2] Avoid pure methanol if transesterification is observed.[1][2]

Scenario B: "I observe gas evolution and loss of the ester group."

Diagnosis: Hydrolysis-Decarboxylation Sequence If your reaction media becomes acidic (or if you perform a harsh basic hydrolysis followed by acidification) and heat is applied, the intermediate 3-carboxylic acid will decarboxylate.[1][2][3] The 5-chloro group destabilizes the ground state, potentially lowering the activation energy for this decarboxylation compared to the parent coumarin.[1]

Corrective Protocol:

  • Avoid Acidic Workups with Heat: If hydrolyzing the ester to the acid, perform acidification at 0°C.[2]

  • Monitor CO₂: Gas evolution is the tell-tale sign of failure.[1]

  • Alternative: If the goal is C4-functionalization, avoid conditions that hydrolyze the C3-ester.

Scenario C: "The reaction mixture turned into a complex tar/polymer."

Diagnosis: Uncontrolled Michael Addition at C4 The C3-ester and 5-chloro group make C4 highly electrophilic.[1][2] Strong bases can trigger oligomerization via C4 attack.[1][2]

Corrective Protocol:

  • Base Selection: Switch from strong alkoxides (EtO⁻) to hindered bases (DIPEA, DBU) or weaker inorganic bases (K₂CO₃) to deprotonate your nucleophile without attacking the coumarin ring.[2][3][4]

Quantitative Stability Data & Reagents

ParameterStability LimitRisk FactorRecommended Action
pH Range 4.0 – 9.0High pH (>10) causes rapid lactone hydrolysis.[1][2][3]Maintain mild conditions; use buffers if possible.[1][2]
Temperature < 80°C (in solution)>100°C promotes decarboxylation of the acid form.[2][3][4]Monitor reactions by TLC; avoid prolonged reflux.[1][2]
Nucleophiles 1° Amines, HydrazineHigh risk of ring opening (Amidation/Hydrazinolysis).[2][3][4]Add nucleophile slowly at low temp (0°C).
Solvent Avoid MeOH w/ BaseTransesterification (Ethyl -> Methyl ester).[1][2][3][4]Use EtOH if the ethyl ester is required.[1][2]

Standardized Quality Control Protocol (Self-Validating)

Before committing the starting material to a complex synthesis, validate its integrity using this rapid diagnostic workflow.

Step 1: Thin Layer Chromatography (TLC)

  • Mobile Phase: Hexane:Ethyl Acetate (7:3).[1][2][3][4]

  • Visualization: UV (254 nm).[1][2][3][4] Coumarins are strongly fluorescent.[1][2]

  • Pass Criteria: Single distinct spot.

  • Fail Criteria:

    • Spot at baseline (Carboxylic acid/Ring-opened salts).[1][2][3]

    • Spot moving with solvent front (Decarboxylated 5-chlorocoumarin).[1][2][3]

Step 2: 1H-NMR Diagnostic Signals (CDCl₃)

  • Check C4-H: Look for a singlet around δ 8.4 - 8.9 ppm .[1][2] If this shifts upfield or disappears, the C3-C4 double bond has been compromised (Michael addition).[1][2][3]

  • Check Ethyl Group: Quartet (~4.4 ppm) and Triplet (~1.4 ppm).[1][2][3][4] Loss indicates hydrolysis or transesterification.[1][2]

  • Check Aldehyde: Appearance of a signal at ~10-11 ppm indicates ring opening (formation of salicylaldehyde derivative).[1][2][3]

Frequently Asked Questions (FAQs)

Q: Can I use NaOH to hydrolyze the ester to the acid? A: Yes, but with extreme caution. Use 1 equivalent of NaOH at room temperature.[1][2] Do not heat.[1][2] The lactone ring will open to form the phenolate-carboxylate salt.[1] Upon careful acidification (HCl, 0°C), the phenol will re-close onto the acid to reform the lactone.[2][3][4] If you heat it while acidic, it will decarboxylate.[2][3][4]

Q: Why does the 5-chloro substituent matter? A: The 5-chloro group is electron-withdrawing.[1][2] It deactivates the benzene ring but activates the pyrone ring.[1][2] This makes the C4 position more susceptible to nucleophilic attack compared to unsubstituted coumarin-3-carboxylate.[1][2] It also sterically crowds the C4 position slightly, but the electronic effect (activation) usually dominates.[2][3][4]

Q: I'm trying to do a Knoevenagel condensation to make this molecule, but yields are low. A: Ensure you are using a catalytic amount of piperidine (or similar base).[2][3][4] Excess base can degrade the product as it forms.[1] Using ionic liquids or microwave irradiation has been shown to improve yields by reducing reaction time, thereby minimizing thermal decomposition.[2][3][4]

References

  • Synthesis and Reactivity of Coumarin-3-carboxylates: Abdel-Wahab, B. F., et al. "Ethyl coumarin-3-carboxylate: Synthesis and chemical properties."[1][2][3] Organic Communications, 7:1, 1-27 (2014).

  • Hydrazine Reaction Anomalies (Ring Opening): Soliman, A. M., et al.[2][3][4] "The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate." Molecules, 18, 2088-2099 (2013). [1][2][3][4]

  • Decarboxylation Strategies and Risks: Dahiya, P., et al. "Recent Advances in the Decarboxylative Strategy of Coumarin-3-carboxylic Acid."[1][2] ChemistrySelect, 2021. [2][3][4]

  • Nucleophilic Attack at C4: Kim, Y., et al. "Nucleophilic C4-selective (hetero) arylation of pyridines (analogous mechanism in electron-deficient heterocycles)."[1][2][3][4] Frontiers in Chemistry, 2023. [2][3][4][5]

Sources

Troubleshooting

optimizing catalyst selection for the synthesis of substituted chromenes

Technical Support Center: Advanced Synthesis of Substituted Chromenes Ticket System: OPEN Agent: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced Synthesis of Substituted Chromenes Ticket System: OPEN Agent: Dr. A. Vance, Senior Application Scientist Subject: Optimization & Troubleshooting Guide for Chromene Scaffolds

Triage: Catalyst Selection Matrix

User Query: "I need to synthesize a library of substituted chromenes. Which catalyst system should I prioritize?"

Agent Response: The "best" catalyst is strictly defined by your target substitution pattern and available starting materials. Use the decision matrix below to select your protocol.

CatalystSelection Start Target Scaffold? AminoChromene 2-Amino-4H-chromenes (MCR Route) Start->AminoChromene CN/Esters at C3 HChromene 2H-Chromenes (Cyclization Route) Start->HChromene No amine at C2 Chiral Chiral 2H/4H-Chromenes (Asymmetric) Start->Chiral High ee% required BaseCat Base Catalysis (DABCO, Piperidine, Na2CO3) AminoChromene->BaseCat Standard Library Green Green/Heterogeneous (Fe3O4 NPs, Ionic Liquids) AminoChromene->Green Scale-up / Recycling Metal Lewis Acid / Metal (FeCl3, Au(I), InCl3) HChromene->Metal Propargyl aryl ethers or Phenols + Enals Organo Organocatalysis (Chiral Ureas, Proline Ethers) Chiral->Organo Salicylaldehyde + Nitroalkene

Figure 1: Strategic decision tree for catalyst selection based on target chromene subclass.

Knowledge Base: 2-Amino-4H-Chromenes (The MCR Route)

Context: This is the most common route for drug discovery (e.g., anticancer agents). It typically involves a 3-component reaction: Salicylaldehyde + Active Methylene (e.g., Malononitrile) + Nucleophile (Phenol/Napthol).

Standard Protocol (Green/Base-Mediated)

Based on aqueous/ethanol solvent systems for enhanced "on-water" reactivity.

  • Stoichiometry: 1.0 eq Salicylaldehyde : 1.0 eq Malononitrile : 1.0 eq Naphthol/Resorcinol.

  • Catalyst: 10 mol% DABCO (1,4-Diazabicyclo[2.2.2]octane) OR Rochelle Salt (Potassium sodium tartrate) for a greener approach.

  • Solvent: Ethanol:Water (1:1). The hydrophobic effect accelerates the reaction.

  • Condition: Reflux for 30–60 mins.

  • Workup: Cool to RT. The product usually precipitates. Filter and wash with cold ethanol.

Mechanism & Troubleshooting (The "Stalled Intermediate")

Users often report the reaction stopping at the yellow solid stage (Knoevenagel intermediate) without cyclizing.

MCR_Mechanism Start Salicylaldehyde + Malononitrile Step1 Knoevenagel Condensation (Fast, Base Catalyzed) Start->Step1 Inter1 Benzylidene Malononitrile (Yellow Solid Intermediate) Step1->Inter1 Step2 Michael Addition (Rate Determining Step) Inter1->Step2 Issue TROUBLESHOOTING: If reaction stops here, base is too weak or solvent is too dry. Inter1->Issue Inter2 Acyclic Adduct Step2->Inter2 Step3 Intramolecular Cyclization (Pinner-type) Inter2->Step3 Final 2-Amino-4H-Chromene Step3->Final

Figure 2: The sequential assembly of 2-amino-chromenes. The transition from Intermediate 1 to 2 is the common failure point.

FAQ: Troubleshooting MCRs
SymptomDiagnosisCorrective Action
Yellow precipitate remains; no final product. The Knoevenagel condensation occurred, but the Michael addition failed.Increase Basicity/Polarity: Switch from Piperidine to DABCO. Ensure solvent has protic character (add water/ethanol) to stabilize the transition state.
Low Yield (<40%) Retro-aldol or polymerization of the aldehyde.Order of Addition: Pre-mix aldehyde and malononitrile with catalyst for 10 mins before adding the phenol/naphthol.
Product is "oily" or sticky. Impurities from incomplete conversion.Sonication: Use ultrasound irradiation (40 kHz) at 50°C. This often induces crystallization in stubborn chromene syntheses.

Knowledge Base: 2H-Chromenes (Metal-Catalyzed)

Context: Essential for natural product synthesis (e.g., precocenes). This route often uses propargyl aryl ethers or phenols +


-unsaturated carbonyls.
Recommended Catalyst: Gold(I) or Iron(III)

While Gold (


) offers high yields, Iron(III) Chloride (

)
is the cost-effective industrial standard for intramolecular alkyne-carbonyl metathesis.
Protocol (Iron-Catalyzed Cyclization)
  • Substrate: Propargyl aryl ether (prepared via Williamson ether synthesis).

  • Catalyst: 15 mol%

    
     (anhydrous).
    
  • Solvent: 1,2-Dichloroethane (DCE) or Toluene.

  • Temp: 60–80°C.

  • Key Observation: The reaction mixture will darken significantly. Monitor by TLC for the disappearance of the alkyne spot.

FAQ: Troubleshooting Metal Catalysis

Q: My yield is low, and I see multiple spots on TLC. What is happening? A: This is likely a regioselectivity issue or Claisen rearrangement competition.

  • The Fix: If using Gold catalysts, ensure you use a "silver-free" protocol if possible, or switch to

    
     which sometimes offers better 6-endo-dig selectivity over 5-exo-dig (benzofuran formation). For Iron catalysis, strictly control temperature; overheating promotes polymerization.
    

Q: The catalyst seems dead. No reaction occurs. A: Lewis acids like


 and 

are highly moisture-sensitive.
  • The Fix: Use a Surfactant-Type Lewis Acid (e.g., Scandium tris(dodecyl sulfate) -

    
    ) if you cannot guarantee anhydrous conditions. These create "Lewis Acid-Surfactant Combined Catalysts" (LASC) that work even in water.
    

Knowledge Base: Enantioselective Synthesis

Context: Creating chiral centers at C2 or C4.

Protocol: Organocatalytic Cascade

Reaction of Salicylaldehydes with Nitroalkenes.

  • Catalyst: 10–20 mol% Diphenylprolinol silyl ether (Jørgensen-Hayashi catalyst).

  • Additives: 10 mol% Benzoic acid (cocatalyst to speed up iminium formation).

  • Solvent: Toluene or DCM (0°C to RT).

  • Mechanism: Iminium activation

    
     Oxa-Michael 
    
    
    
    Aza-Michael/Henry.
Data: Catalyst Performance Comparison
Catalyst ClassSelectivity (ee%)YieldToleranceBest For
Chiral Thioureas 70–85%HighHighNitroalkene substrates
Prolinol Silyl Ethers 90–99% Mod-HighLow (Sterics)Aldehyde substrates
Chiral Phosphoric Acids 80–90%HighHighImines / Aza-chromenes

References

  • Organocatalytic Enantioselective Synthesis: "Organocatalytic tandem Michael addition reactions: A powerful access to the enantioselective synthesis of functionalized chromenes." Beilstein J. Org.[1] Chem. (2012).[1][2]

  • Green/MCR Synthesis: "Green methods mediated synthesis of chromene derivatives using magnetic nanoparticles as heterogeneous and reusable nanocatalyst."[3] ResearchGate (2023).

  • Gold/Metal Catalysis: "A highly adaptable catalyst/substrate system for the synthesis of substituted chromenes." Chem. Commun. (2009).

  • Iron Catalysis: "Catalytic Synthesis of 2H-Chromenes." Michigan State University Chemistry Reviews (2015).

  • Ionic Liquids/Troubleshooting: "One-Pot Catalytic Multicomponent Synthesis of Chromene Derivatives by 1-Allyl-3-Methyl-Imidazolium Halides." Lett.[4][5] Org. Chem. (2015).[6][7]

Sources

Optimization

troubleshooting low bioactivity in newly synthesized coumarin analogs

Technical Support Reference: C-ANA-2026 Status: Active Operator: Senior Application Scientist Welcome to the Coumarin Analog Support Hub. You are likely here because your newly synthesized coumarin derivatives—despite sh...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Reference: C-ANA-2026

Status: Active Operator: Senior Application Scientist

Welcome to the Coumarin Analog Support Hub. You are likely here because your newly synthesized coumarin derivatives—despite showing promise in silico or in initial screens—are returning disappointing IC50 values or inconsistent data in biological assays.

Do not discard your library yet. Coumarins are "privileged scaffolds," but they are also notorious for specific physicochemical behaviors that mask true potency. This guide isolates the three most common failure modes: Solubility Artifacts , Assay Interference , and Hydrolytic Instability .

PART 1: The "Fake" Inactivity (Solubility & Stability)

User Question: "My compound dissolves perfectly in DMSO at 10 mM, but shows no activity in cell-based assays even at high concentrations. Is it just inactive?"

Diagnosis: You are likely experiencing "Crash-Out" precipitation or Lactone Hydrolysis . Coumarins are planar, lipophilic molecules. While soluble in DMSO, they often precipitate immediately upon dilution into aqueous culture media (which is 99% water). Furthermore, the lactone ring is pH-sensitive.

Issue A: Kinetic Solubility Failure (The "Crash-Out")

If your compound precipitates in the cell culture media, the cells are seeing a fraction of the intended concentration. A 50 µM dose might actually be 1 µM in solution, with the rest sitting as crystals on the plate bottom.

Troubleshooting Protocol: The Turbidimetric Solubility Check Perform this before any biological assay.

  • Prepare Stocks: Make a 10 mM stock of your analog in DMSO.

  • Dilute: Prepare a mock assay plate with culture media (e.g., DMEM + 10% FBS).

  • Spike: Add your compound to the media at your screening concentrations (e.g., 10, 50, 100 µM). Keep DMSO < 0.5%.

  • Incubate: Hold at 37°C for 2 hours (mimicking assay start).

  • Read: Measure Absorbance at 620 nm (turbidity).

    • Result: If OD620 > 0.05 compared to a DMSO-only blank, your compound has precipitated.

  • Fix:

    • Lower the testing concentration range.

    • Explore salt formations if an amine is present (e.g., HCl salt).

    • Critical: Do not rely on visual inspection; micro-precipitates are invisible to the naked eye.

Issue B: Lactone Ring Hydrolysis

The coumarin core (2H-chromen-2-one) contains a lactone ring.[1] In basic media (pH > 8) or even prolonged exposure to physiological pH (7.4), this ring can open to form the coumarinic acid salt . The open-ring form usually loses the pharmacophore's ability to bind its target (e.g., Carbonic Anhydrase or STS inhibitors).

Visualizing the Failure Mode The diagram below illustrates the hydrolysis pathway that deactivates your molecule.

CoumarinHydrolysis Active Active Coumarin (Closed Lactone Ring) Transition Hydrolysis (OH- Attack) Active->Transition pH > 7.4 or Serum Esterases Inactive Inactive Coumarinate (Open Ring Phenolate) Transition->Inactive Irreversible in Basic Media Inactive->Active Acidification (H+) (Reversible only at low pH)

Caption: Mechanism of bioactivity loss via lactone hydrolysis in basic or physiological media.

Corrective Action:

  • Buffer Check: Ensure your assay buffer is not > pH 7.5.

  • Storage: Never store coumarin stocks in basic buffers; keep them in anhydrous DMSO at -20°C.

PART 2: The "Lying" Assay (Fluorescence Interference)

User Question: "I am running an enzymatic assay using a fluorogenic substrate (AMC-based), and my coumarin analog seems to inhibit the enzyme completely, or sometimes shows negative inhibition (activation). What is happening?"

Diagnosis: You are seeing Intrinsic Fluorescence Interference . Many coumarin derivatives (especially 7-hydroxy and 7-amino substituted) are themselves fluorophores.[2] They absorb UV/Blue light (300–420 nm) and emit Blue/Green light (350–500 nm).

If your assay uses a readout like AMC (7-amino-4-methylcoumarin) or DAPI , your drug is emitting light at the same wavelength as the assay signal.

  • Scenario A (False Positive): Your compound absorbs the excitation light (Inner Filter Effect), making it look like the enzyme is inhibited because the signal drops.

  • Scenario B (False Negative): Your compound fluoresces at the emission wavelength, masking any inhibition.

The Assay Decision Matrix Use this logic flow to select the correct assay for coumarins.

AssaySelection Start Is my Coumarin Analog Fluorescent? Check Scan Excitation/Emission (e.g., Ex 350nm / Em 450nm) Start->Check IsFluorescent Yes, Strong Fluorescence Check->IsFluorescent NotFluorescent No / Negligible Check->NotFluorescent AssayType Intended Assay Readout? IsFluorescent->AssayType Action3 Safe to Proceed. NotFluorescent->Action3 FluoroAssay Fluorescent Readout (e.g., AlamarBlue, AMC) AssayType->FluoroAssay Conflict LuminoAssay Luminescent/Colorimetric (e.g., CellTiter-Glo, MTT) AssayType->LuminoAssay No Conflict Action1 STOP. High Risk of Interference. Switch Assay. FluoroAssay->Action1 Action2 Safe to Proceed. (Run Blank Subtraction) LuminoAssay->Action2

Caption: Decision tree for selecting biological assays compatible with fluorescent coumarin analogs.

Interference Mitigation Table

Assay TypeInterference RiskWhy?Solution
AlamarBlue / Resazurin HIGH Excitation/Emission often overlaps with coumarins.Switch to MTT or WST-1 (Absorbance-based).
Caspase-3 (AMC substrate) CRITICAL The "signal" is a coumarin (AMC). Your drug is the signal.Use a colorimetric (pNA) substrate or Luminescent (Glo) assay.
MTT / MTS LowReadout is Absorbance (570 nm/490 nm).Ensure compound does not absorb at 570 nm (yellow-to-purple shift).
CellTiter-Glo (ATP) Zero Readout is Luminescence (Chemical light), not Fluorescence.Recommended Gold Standard for coumarins.

PART 3: Structural Optimization (SAR)

User Question: "I have fixed the solubility and assay issues, but the bioactivity is still weak (> 50 µM). Where should I modify the scaffold?"

Diagnosis: You likely have suboptimal Electronic Substitution or Steric Clashes . Coumarin bioactivity is strictly governed by the electron density on the rings. The C7 position is the "power switch" for many targets (like anticancer activity), while C3 and C4 control lipophilicity and steric fit.

SAR Optimization Guide

PositionModification StrategyEffect on Bioactivity
C-7 (The "Head") Add Electron Donating Groups (EDG) : -OH, -OCH3, -NH2Critical for Potency. Increases electron density. 7-hydroxycoumarin is often the minimum pharmacophore for anticancer/antioxidant activity [1].
C-4 (The "Anchor") Add Methyl (-CH3) or Trifluoromethyl (-CF3)Improves lipophilicity and metabolic stability. -CF3 at C4 can significantly boost potency by increasing binding affinity [5].
C-3 (The "Tail") Add Aryl rings or Linkers Used to target specific pockets. However, bulky groups here can cause steric clash if not flexible.
Lactone Ring Do NOT Modify Converting to a lactam (NH) or thione (S) often drastically changes the target profile or kills activity.

The PAINS Warning (Pan-Assay Interference Compounds) Be cautious if you have added:

  • Catechols (6,7-dihydroxy): These oxidize rapidly to quinones, reacting non-specifically with protein thiols (false positives) [1].

  • Enones: Reactive Michael acceptors.

  • Validation: If your compound inhibits every enzyme you test, it is likely a PAINS aggregator. Add 0.01% Triton X-100 to your assay buffer. If activity disappears, it was an aggregation artifact [1].

References

  • Baell, J. B., & Holloway, G. A. (2010).[3] New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays.[3][4] Journal of Medicinal Chemistry. Link

  • Emami, S., & Dadashpour, S. (2015). Current developments of coumarin-based anti-cancer agents in medicinal chemistry. European Journal of Medicinal Chemistry. Link

  • BenchChem. (2025).[5][6] Troubleshooting low fluorescence signal with 7-Methylcoumarin probes. Link

  • López-Castillo, N., et al. (2013).[7] Process for the Obtention of Coumaric Acid from Coumarin: Analysis of the Reaction Conditions. Advances in Chemical Engineering and Science. Link

  • Wang, J., et al. (2015).[8] Synthesis and structure-activity relationship of coumarins as potent Mcl-1 inhibitors for cancer treatment. Scientific Reports. Link

Sources

Troubleshooting

Technical Support Center: Method Refinement for Coumarin Biological Screening

Status: Active Operator: Senior Application Scientist Ticket ID: COU-OPT-2024 Subject: Troubleshooting variability, solubility, and interference in coumarin bioassays. Welcome to the Coumarin Screening Support Hub You ha...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Operator: Senior Application Scientist Ticket ID: COU-OPT-2024 Subject: Troubleshooting variability, solubility, and interference in coumarin bioassays.

Welcome to the Coumarin Screening Support Hub

You have reached the Tier 3 Technical Support guide for researchers working with coumarin scaffolds. Coumarins (2H-chromen-2-ones) are privileged structures in drug discovery, but they present unique physicochemical challenges that often lead to assay artifacts , false positives , and irreproducible IC50 data .

This guide does not provide generic advice. It addresses the specific failure modes of coumarin derivatives—specifically lactone hydrolysis , intrinsic fluorescence , and aggregation —and provides validated method refinements to eliminate them.

Module 1: Solubility & Compound Management

User Question: "My coumarin derivatives are fully soluble in 100% DMSO at 10 mM, but I see high variability and 'noise' in my cell-based assay results. Could this be a solubility issue even if the solution looks clear?"

Technical Diagnosis: Yes. This is a classic case of "invisible precipitation" or micro-aggregation. Coumarins are highly lipophilic planar structures. While soluble in DMSO, they often crash out upon dilution into aqueous buffers (like PBS or culture media), forming colloidal aggregates that sequester enzymes or scatter light, leading to false inhibition data.

Method Refinement: The Kinetic Solubility Protocol Do not rely on visual inspection. Implement a Nephelometry-based Solubility Screen before running your bioassay.

Step-by-Step Protocol:

  • Preparation: Prepare a 10 mM stock of your coumarin analog in DMSO.

  • Dilution Series: Create a dilution series in your exact assay buffer (e.g., PBS + 1% DMSO) ranging from 1 µM to 100 µM.

  • Incubation: Incubate at room temperature for 90 minutes (equilibrium time).

  • Readout: Measure absorbance at 600 nm (or use a nephelometer).

    • Pass Criteria: OD600 < 0.005 (above background).

    • Fail Criteria: Any increase in OD600 indicates micro-precipitation.

  • Correction: If precipitation occurs at screening concentrations, add 0.01% Triton X-100 or 0.05% Tween-20 to the assay buffer to stabilize the colloid, provided the surfactant does not interfere with your target protein.

Data Interpretation Table:

ObservationDiagnosisAction Required
Clear solution, Stable OD600 True SolubilityProceed to bioassay.
Clear solution, High OD600 Nanoparticle/Colloid FormationAdd detergent (0.01% Triton X-100); re-test.
Visible Precipitate Gross InsolubilityReduce max concentration; check logP.
Module 2: Fluorescence Interference & Autofluorescence

User Question: "I am screening coumarins against a target using a fluorescence-based assay (e.g., Resazurin or AMC-substrate). My negative controls show high signal, and some inactive compounds appear as 'super-activators'. What is happening?"

Technical Diagnosis: You are likely experiencing Spectral Overlap . Many coumarins are intrinsically fluorescent, typically emitting in the blue-green region (400–500 nm). If your assay's fluorophore (e.g., AMC, MU, or even DAPI) overlaps with the coumarin's emission, the compound's own fluorescence will mask the assay signal, creating artifacts.

Method Refinement: The "Spike-Correction" Workflow You must decouple compound fluorescence from assay signal.

Step-by-Step Protocol:

  • Spectral Scanning: Before the assay, run an emission scan (300–600 nm) of your coumarin library in the assay buffer.

  • Interference Check:

    • Scenario A (Blue Assay): If using an AMC substrate (Ex 360/Em 460), coumarins will interfere. Switch to a Red-Shifted Assay (e.g., Rhodamine-110, Ex 490/Em 520) where coumarins rarely emit.

    • Scenario B (Green/Red Assay): If the assay is already red-shifted, check for Inner Filter Effects (absorption of excitation light by the coumarin).

  • Background Subtraction:

    • Include a "Compound-Only" Control (Compound + Buffer + No Enzyme).

    • Subtract the fluorescence value of this well from the experimental well (Compound + Enzyme + Substrate) before calculating % inhibition.

Visualizing the Interference Logic:

FluorescenceTroubleshooting Start Start: Fluorescence Assay Setup CheckSpec Step 1: Scan Compound Emission (300-600nm) Start->CheckSpec Overlap Does Compound Emission Overlap with Assay Readout? CheckSpec->Overlap NoOverlap No Overlap Overlap->NoOverlap No YesOverlap Significant Overlap Overlap->YesOverlap Yes Action1 Proceed with Standard Background Subtraction NoOverlap->Action1 Action2 Switch to Red-Shifted Probe (e.g., Resorufin/Rhodamine) YesOverlap->Action2 Action3 Use Time-Resolved Fluorescence (TR-FRET) if available YesOverlap->Action3

Figure 1: Decision tree for mitigating fluorescence interference in coumarin screening.

Module 3: Chemical Stability (The Lactone Ring)

User Question: "My IC50 values change drastically when I leave the compound in buffer for more than an hour, or when I shift the pH from 7.0 to 8.0. Is my compound degrading?"

Technical Diagnosis: This is a structural vulnerability. The coumarin lactone ring is susceptible to base-catalyzed hydrolysis , opening to form the cis-coumarinic acid (non-fluorescent, biologically inactive). This reaction is pH-dependent and reversible.[1] At pH > 8.0, or after prolonged incubation in aqueous media, the equilibrium shifts toward the open-ring form, effectively reducing the concentration of your active pharmacophore.

Method Refinement: pH-Controlled Stability Protocol Standardize your assay pH to prevent ring opening.

Step-by-Step Protocol:

  • Buffer Selection: Use a buffer with strong buffering capacity at pH 7.4 or lower (e.g., HEPES or MOPS). Avoid Tris at pH > 8.0.[1]

  • Time-Dependent Stability Check:

    • Incubate compound in assay buffer at 37°C.

    • Take aliquots at T=0, T=1h, T=4h.

    • Analyze via HPLC-UV .

    • Target: >95% parent compound retention.

  • Handling: Prepare fresh dilutions immediately before the assay. Do not store diluted aqueous plates overnight.

Visualizing the Hydrolysis Pathway:

LactoneHydrolysis Coumarin Coumarin (Closed Lactone) Active / Fluorescent (Hydrophobic) Intermediate Transition State (OH- Attack) Coumarin->Intermediate + OH- (High pH) Coumarinate Coumarinate (Open Ring) Inactive / Non-Fluorescent (Hydrophilic Anion) Intermediate->Coumarinate Ring Opening Coumarinate->Coumarin + H+ (Acidification) Reversible

Figure 2: The pH-dependent reversible hydrolysis of the coumarin lactone ring. Maintaining pH < 7.5 is critical for stability.

Module 4: False Positives & PAINS (Aggregation)

User Question: "I found a potent hit, but the inhibition curve is very steep (Hill slope > 2.0). Is this a real drug candidate?"

Technical Diagnosis: Steep Hill slopes often indicate promiscuous aggregation . The coumarin molecules may be forming micelles that sequester the enzyme non-specifically. This is a common "False Positive" mechanism known as PAINS (Pan-Assay Interference Compounds) behavior, though for coumarins, it is often concentration-dependent aggregation rather than chemical reactivity.

Method Refinement: The Detergent Counter-Screen To validate the hit, you must prove that inhibition persists in the presence of a surfactant (which breaks up aggregates).

Validation Protocol:

  • Standard Assay: Run the dose-response curve in standard buffer.

  • Detergent Assay: Run the exact same curve in buffer supplemented with 0.01% Triton X-100 (freshly prepared).

  • Comparison:

    • True Inhibitor: IC50 remains unchanged (within 2-fold).

    • Aggregator: IC50 shifts dramatically (>10-fold) or activity disappears completely.

References
  • Stefanachi, A., et al. (2018). "Coumarin: A Natural, Privileged and Versatile Scaffold for Bioactive Compounds."[2] Molecules, 23(2), 250.

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). "Apparent activity in high-throughput screening: origins of compound-dependent assay interference." Current Opinion in Chemical Biology, 14(3), 315-324.

  • Gao, Y., et al. (2013). "Metal Impurities Cause False Positives in High-Throughput Screening Campaigns."[3][4] ACS Medicinal Chemistry Letters, 4(2), 197-200.[3]

  • Aldrich, C., et al. (2017). "The Ecstasy and Agony of Assay Interference Compounds." ACS Central Science, 3(3), 143–147.

  • Penta, A. (2020). "Coumarin-Based Profluorescent and Fluorescent Substrates for Determining Xenobiotic-Metabolizing Enzyme Activities In Vitro." Chemical Research in Toxicology.

Sources

Reference Data & Comparative Studies

Validation

comparing the biological activity of Ethyl 5-chloro-2-oxo-2H-chromene-3-carboxylate with other coumarins

Executive Summary Ethyl 5-chloro-2-oxo-2H-chromene-3-carboxylate (CAS: 3914-42-9) is a functionalized coumarin scaffold that bridges the gap between simple natural coumarins and potent synthetic pharmaceuticals. Unlike t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 5-chloro-2-oxo-2H-chromene-3-carboxylate (CAS: 3914-42-9) is a functionalized coumarin scaffold that bridges the gap between simple natural coumarins and potent synthetic pharmaceuticals. Unlike the unsubstituted parent compound, the introduction of a 5-chloro substituent significantly alters the molecule's electronic and lipophilic profile, while the 3-ethyl ester moiety serves as a versatile pharmacophore for hydrogen bonding or as a prodrug precursor.

This guide objectively compares its biological activity against standard coumarin derivatives, highlighting its superior potential in antimicrobial membrane penetration and anticancer pro-apoptotic signaling , supported by Structure-Activity Relationship (SAR) logic and experimental protocols.

Chemical Profile & Structural Logic[1]

The biological distinctiveness of this compound stems from two critical modification sites on the 2H-chromen-2-one core.

FeatureChemical ModificationBiological Implication
Core Scaffold 2-oxo-2H-chromene (Coumarin)DNA intercalation; Protein binding (Albumin).
Position 3 Ethyl Carboxylate (-COOEt)Prodrug Potential: Hydrolyzable to free acid (active form).Binding: Acts as a hydrogen bond acceptor in enzyme pockets.
Position 5 Chlorine (-Cl)Lipophilicity: Increases LogP, enhancing cell membrane permeability.Sterics: Provides bulk near the C4-position, modulating Michael acceptor reactivity.
Synthesis Workflow (Knoevenagel Condensation)

The most authoritative synthetic route utilizes a catalytic Knoevenagel condensation, ensuring high purity and yield.

Synthesis Reactant1 5-Chlorosalicylaldehyde Intermediate Knoevenagel Intermediate Reactant1->Intermediate Reactant2 Diethyl Malonate Reactant2->Intermediate Catalyst Piperidine / EtOH (Catalyst) Catalyst->Intermediate Promotes Cyclization Intramolecular Cyclization (-H2O) Intermediate->Cyclization Product Ethyl 5-chloro-2-oxo- 2H-chromene-3-carboxylate Cyclization->Product

Figure 1: Synthetic pathway via Knoevenagel condensation. The reaction is driven by the acidity of the malonate and the electrophilicity of the aldehyde.

Comparative Biological Activity[2]

A. Antimicrobial Activity (Bacteria & Fungi)

The 5-chloro derivative exhibits a distinct advantage over non-halogenated coumarins due to the "Halogen Effect," which facilitates passive transport across the bacterial cell wall.

CompoundGram (+) Activity (S. aureus)Gram (-) Activity (E. coli)Mechanism Note
Ethyl 5-chloro-2-oxo... High (MIC: 12.5–50 µg/mL)*ModerateLipophilic Cl atom aids penetration; Ester hydrolysis may release active acid intracellularly.
Coumarin (Unsubstituted) Low (MIC: >200 µg/mL)InactiveLacks functional groups for specific target interaction.
Coumarin-3-carboxylic acid Moderate (MIC: 50–100 µg/mL)LowPolar acid group limits passive diffusion across lipid membranes.
Ciprofloxacin (Control) Very High (MIC: <1 µg/mL)Very HighGyrase inhibition (different mechanism).

*Data inferred from class-specific SAR studies of 5/6-chloro-coumarin-3-carboxylates.

Key Insight: The 3-ester group is often inactive in vitro until hydrolyzed by bacterial esterases. Therefore, this compound acts as a masked antimicrobial agent , potentially reducing systemic toxicity in a host while activating inside the pathogen.

B. Anticancer Potential (Cytotoxicity)

Coumarin-3-carboxylates are known to inhibit Carbonic Anhydrase (CA) and Microtubule polymerization .

  • Apoptosis Induction: The 5-chloro substituent enhances binding affinity to hydrophobic pockets in proteins like Bcl-2 (anti-apoptotic protein), promoting cell death in cancer lines (e.g., HeLa, MCF-7).

  • Selectivity: Unlike Warfarin (an anticoagulant), this ester derivative shows reduced affinity for Vitamin K epoxide reductase, making it safer for non-anticoagulant therapeutic applications.

Mechanism of Action: Structure-Activity Relationship (SAR)[3]

The biological efficacy is governed by the interplay between the electron-withdrawing chlorine and the electrophilic lactone ring.

SAR Core Ethyl 5-chloro-2-oxo- 2H-chromene-3-carboxylate Cl 5-Chloro Group Core->Cl Ester 3-Ethyl Ester Core->Ester Lactone Lactone Ring Core->Lactone Lipophilicity Increased Lipophilicity (Membrane Penetration) Cl->Lipophilicity Binding Hydrophobic Pocket Binding (Enzymes) Cl->Binding Prodrug Prodrug Activation (Esterase Hydrolysis) Ester->Prodrug Michael Michael Acceptor (Covalent Cys Binding) Lactone->Michael

Figure 2: SAR Map illustrating how structural features translate to biological mechanisms.

Experimental Protocols

To validate the activity of this compound, the following standardized protocols are recommended. These ensure reproducibility and eliminate false positives caused by solvent effects.

Protocol A: Synthesis Verification (Yield & Purity)
  • Reagents: Mix 5-chlorosalicylaldehyde (10 mmol) and diethyl malonate (10 mmol) in ethanol (20 mL).

  • Catalysis: Add piperidine (5 drops) and glacial acetic acid (2 drops).

  • Reaction: Reflux at 80°C for 4–6 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).

  • Workup: Cool to room temperature. Pour into crushed ice. Filter the precipitate.[1]

  • Purification: Recrystallize from ethanol.

  • Validation: Melting point should be sharp. IR spectrum must show lactone C=O stretch (~1720 cm⁻¹) and ester C=O (~1750 cm⁻¹).

Protocol B: MIC Determination (Broth Microdilution)
  • Preparation: Dissolve compound in DMSO (stock 10 mg/mL).

  • Dilution: Serial two-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well plate. Final concentrations: 512 µg/mL to 1 µg/mL.

  • Inoculation: Add bacterial suspension (adjusted to 0.5 McFarland standard) to each well.

  • Controls:

    • Positive: Ciprofloxacin.

    • Negative: DMSO (solvent control).[2]

    • Sterility: Broth only.

  • Incubation: 37°C for 24 hours.

  • Readout: The MIC is the lowest concentration with no visible turbidity. Use Resazurin dye (turns pink in presence of live bacteria) for confirmation.

References

  • Coumarin-3-carboxylate Synthesis & Activity: Soni, J. N., & Soman, S. S. (2014). Reactions of coumarin-3-carboxylate, its crystallographic study and antimicrobial activity. Der Pharma Chemica, 6(1), 396-403.

  • Anticancer Mechanisms of Coumarins: Emami, S., & Dadashpour, S. (2015). Current developments of coumarin-based anti-cancer agents in medicinal chemistry. European Journal of Medicinal Chemistry, 102, 611-630.

  • Halogenated Coumarins & Biofilm Inhibition: Lee, J. H., et al. (2024).[3] Coumarin derivatives as new anti-biofilm agents against Staphylococcus aureus.[3] Scientific Reports.

  • Knoevenagel Condensation Methodology: BenchChem. (2024). 5-Chlorosalicylaldehyde Synthesis Protocols.

  • General Pharmacological Profile: Al-Majedy, Y. K., et al. (2017). Coumarins: the antimicrobial agents.[4][3][5] Systematic Reviews in Pharmacy.

Sources

Comparative

spectroscopic comparison of chloro-substituted vs. non-substituted coumarins

Executive Summary This technical guide provides a rigorous spectroscopic comparison between the parent coumarin scaffold (2H-chromen-2-one) and its chloro-substituted analogs (specifically 3-chloro, 4-chloro, and 6-chlor...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous spectroscopic comparison between the parent coumarin scaffold (2H-chromen-2-one) and its chloro-substituted analogs (specifically 3-chloro, 4-chloro, and 6-chlorocoumarins). Designed for medicinal chemists and spectroscopists, this document analyzes the electronic perturbations introduced by the chlorine atom—a unique substituent exhibiting competing inductive (-I) and mesomeric (+M) effects. We detail how these effects manifest in UV-Vis bathochromic shifts, "anomalous" fluorescence quantum yield enhancements, and diagnostic NMR chemical shift perturbations.

Theoretical Basis: Electronic Perturbations

The spectroscopic divergence between coumarin and chlorocoumarins stems from the chlorine atom's ability to modulate the pyrone ring's electron density.

  • Inductive Effect (-I): Chlorine is highly electronegative, withdrawing electron density through the

    
    -framework. This generally stabilizes the HOMO, but can destabilize the LUMO depending on position, often leading to deshielding of adjacent protons in NMR.
    
  • Mesomeric Effect (+M): Chlorine has lone pairs capable of donating electron density into the

    
    -system. While weaker than the -I effect, this conjugation is critical in the excited state, affecting fluorescence lifetimes and quantum yields.
    
Visualization: Electronic Effects Mechanism

The following diagram illustrates the competing electronic effects and their impact on the coumarin scaffold.

ElectronicEffects Cl_Atom Chlorine Substituent Inductive Inductive Effect (-I) (Sigma Withdrawal) Cl_Atom->Inductive Dominant Ground State Mesomeric Mesomeric Effect (+M) (Pi Donation) Cl_Atom->Mesomeric Excited State Relevance Coumarin_Ring Coumarin Scaffold Inductive->Coumarin_Ring NMR_Shift NMR: Deshielding (Downfield Shift) Inductive->NMR_Shift Reduces e- density Mesomeric->Coumarin_Ring UV_Shift UV-Vis: Bathochromic Shift Mesomeric->UV_Shift Extends conjugation Fluorescence Fluorescence: Anomalous Enhancement Mesomeric->Fluorescence Modulates ICT

Caption: Schematic of chlorine's competing electronic effects influencing spectroscopic observables.

Spectroscopic Deep Dive

UV-Vis Absorption Spectroscopy

Mechanism: The introduction of a chlorine atom, particularly at the 3-position, extends the conjugation length of the


-system. This lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), resulting in a bathochromic (red) shift .
  • Coumarin:

    
     nm (in MeCN).
    
  • 3-Chlorocoumarin:

    
     nm. The shift is typically 10–15 nm depending on solvent polarity.
    
  • 6-Chlorocoumarin:

    
     shifts to 
    
    
    
    nm due to the substituent effect on the benzenoid ring.
Fluorescence Spectroscopy

The "Heavy Atom" Anomaly: typically, heavy atoms (like Br, I) quench fluorescence via enhanced spin-orbit coupling, which promotes Intersystem Crossing (ISC) to the triplet state (Heavy Atom Effect). However, chlorine occupies a "sweet spot."

  • Observation: In several 3-substituted coumarins, replacing H with Cl increases the fluorescence quantum yield (

    
    ).
    
  • Explanation: The Cl substituent can suppress non-radiative decay pathways (such as free rotation or twisting) more effectively than it promotes ISC, leading to a net increase in singlet lifetime.

  • Data: Unsubstituted coumarin is weakly fluorescent (

    
    ). 3-chlorocoumarin derivatives can exhibit 
    
    
    
    values 2-3x higher than their H-analogs in polar solvents.
Nuclear Magnetic Resonance (NMR)

NMR provides the most definitive structural confirmation. The -I effect of Chlorine causes significant deshielding (downfield shifts) of adjacent protons.

  • 
    H NMR Diagnostic Signals: 
    
    • Coumarin: H-3 and H-4 appear as doublets (

      
       Hz) at 
      
      
      
      6.41 ppm and 7.68 ppm, respectively.
    • 3-Chlorocoumarin: The H-3 doublet disappears. The H-4 signal collapses to a singlet and shifts downfield to

      
       8.0–8.2 ppm  due to the proximity of the electronegative Cl.
      
    • 4-Chlorocoumarin: The H-4 signal disappears. The H-3 signal appears as a singlet, typically shifted to

      
       6.6–6.8 ppm .
      
Infrared Spectroscopy (IR)
  • Carbonyl Stretch (

    
    ):  The carbonyl band in coumarin appears at 
    
    
    
    cm
    
    
    . In 3-chlorocoumarin, the inductive withdrawal by Cl strengthens the
    
    
    bond slightly (increasing bond order), often shifting the band to higher wavenumbers (
    
    
    cm
    
    
    ).
  • C-Cl Stretch: A new, characteristic band appears in the fingerprint region, typically between

    
     cm
    
    
    
    .

Comparative Data Summary

FeatureCoumarin (Unsubstituted)3-Chlorocoumarin4-Chlorocoumarin
UV-Vis

(MeCN)
310 nm322 nm315 nm
Fluorescence

Very Low (< 0.01)Low-Moderate (0.02 - 0.05)*Very Low

H NMR (H-3)
6.41 ppm (d)Absent (Cl sub)6.65 ppm (s)

H NMR (H-4)
7.68 ppm (d)8.15 ppm (s) Absent (Cl sub)
IR

1710 cm

1735 cm

1720 cm

*Note:


 is highly solvent-dependent and can be significantly higher in complex derivatives.

Experimental Protocols

Synthesis of 3-Chlorocoumarin (Modified Perkin-Oglialoro)

This protocol avoids the use of toxic chlorine gas by utilizing reactive methylene intermediates.

Reagents: Salicylaldehyde (10 mmol), Ethyl 2,2-dichloroacetate (10 mmol), Piperidine (cat.), Ethanol (20 mL).

  • Setup: Equip a 50 mL round-bottom flask with a reflux condenser and magnetic stir bar.

  • Mixing: Dissolve salicylaldehyde and ethyl 2,2-dichloroacetate in ethanol. Add 5 drops of piperidine.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: Hexane/EtOAc 8:2).

  • Workup: Cool to room temperature. Pour the reaction mixture into ice-cold water (100 mL).

  • Isolation: Filter the resulting precipitate.

  • Purification: Recrystallize from ethanol to yield needle-like crystals.

  • Validation: Confirm structure using

    
    H NMR (Look for H-4 singlet at ~8.15 ppm).
    
Fluorescence Quantum Yield Measurement

Standard: Quinine Sulfate in 0.1 M H


SO

(

).
  • Preparation: Prepare solutions of the sample (chlorocoumarin) and reference (Quinine Sulfate) with identical optical densities (OD

    
     0.05) at the excitation wavelength (e.g., 320 nm) to minimize inner filter effects.
    
  • Measurement: Record the integrated fluorescence emission spectra (

    
     and 
    
    
    
    ) for both solutions.
  • Calculation: Use the comparative equation:

    
    
    Where 
    
    
    
    is the refractive index of the solvent.
Workflow Visualization

The following diagram outlines the experimental characterization workflow.

Workflow Start Start: Synthesis Reaction Reaction: Salicylaldehyde + Ethyl 2,2-dichloroacetate Start->Reaction Purification Purification: Recrystallization (EtOH) Reaction->Purification Check Structure Check: 1H NMR Purification->Check Check->Purification If Impure Spectroscopy Spectroscopic Profiling Check->Spectroscopy If Pure UV UV-Vis: Determine Maxima Spectroscopy->UV Fluoro Fluorescence: Measure Quantum Yield Spectroscopy->Fluoro End Final Data Analysis UV->End Fluoro->End

Caption: Step-by-step workflow from synthesis to spectroscopic validation.

References

  • Photophysical properties of 3-substituted coumarins

    • Title: Individual control of singlet lifetime and triplet yield in halogen-substituted coumarin deriv
    • Source: RSC Advances / NIH
    • URL:[Link]

  • Fluorescence Quantum Yields

    • Title: Fluorescent coumarin derivatives: understanding molecular architecture, photophysical, and cell-imaging responses.
    • Source: Chimica Italiana
    • URL:[Link]

  • Synthesis Protocols

    • Title: Synthesis of 3-arylcoumarins via Suzuki-cross-coupling reactions of 3-chlorocoumarin.[1]

    • Source: Tetrahedron Letters / ResearchG
    • URL:[Link]

  • NMR & IR Characterization

    • Title: Theoretical and experimental investigation of NMR, IR and UV-visible spectra of hydroxyl-substituted-4-chloromethylcoumarin deriv
    • Source: Arkivoc[2]

    • URL:[Link]

Sources

Validation

cross-validation of biological assay results for coumarin derivatives

Technical Guide: Cross-Validation of Biological Assay Results for Coumarin Derivatives Introduction: The Coumarin Conundrum Coumarin derivatives (benzopyran-2-ones) represent a privileged scaffold in drug discovery, exhi...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Cross-Validation of Biological Assay Results for Coumarin Derivatives

Introduction: The Coumarin Conundrum

Coumarin derivatives (benzopyran-2-ones) represent a privileged scaffold in drug discovery, exhibiting potent anticoagulant, anticancer, and antimicrobial properties.[1] However, for the application scientist, they present a unique analytical challenge: intrinsic fluorescence and redox activity .

Standard high-throughput screening (HTS) assays often rely on colorimetric or fluorometric readouts that directly overlap with the physicochemical properties of coumarins. This creates a high risk of false negatives (quenching) or false positives (autofluorescence/direct reduction) .

This guide provides a rigorous, self-validating framework to cross-validate biological activity, ensuring that your


 represents true biological inhibition, not an optical artifact.

The Interference Landscape: Why Assays Fail

Before designing a protocol, we must understand the failure modes specific to this chemical class.

Assay TypeStandard ReagentCoumarin Interference MechanismRisk Level
Metabolic (Colorimetric) MTT / MTSRedox Cycling: Some hydroxycoumarins can directly reduce tetrazolium salts to formazan without cellular enzymes, masking cytotoxicity.[1]High
Metabolic (Fluorometric) Resazurin (AlamarBlue)Spectral Overlap: Coumarins typically emit in the blue-green region (400–520 nm).[1] Resazurin relies on fluorescence at ~590 nm, but broad emission tails or FRET can distort signals.Critical
Membrane Integrity LDH ReleaseQuenching: If the coumarin absorbs at the detection wavelength (490 nm for formazan product), it effectively "hides" the toxicity signal.Moderate
Energy Quantitation ATP (Luciferase)Inhibition: Rare, but some coumarins can inhibit luciferase directly, mimicking cell death (false toxicity).[1]Low

Strategic Protocol: The "Triangulation" Workflow

To validate bioactivity, you cannot rely on a single endpoint. You must employ Orthogonal Assay Triangulation , measuring three distinct cellular parameters: Metabolic Activity , Membrane Integrity , and Energy Status .[1]

Phase 1: The "Null-Cell" Control (Mandatory Step)

This step validates the reagent system against the compound before cells are introduced.

Protocol:

  • Preparation: Prepare a 96-well plate with culture media (no cells).

  • Dosing: Add the coumarin derivative at the highest test concentration (e.g., 100 µM).

  • Reagent Addition: Add the assay reagent (e.g., MTT, Resazurin) exactly as per the cellular protocol.

  • Incubation: Incubate for the standard duration (e.g., 4 hours for MTT).

  • Readout: Measure absorbance/fluorescence.

    • Pass Criteria: Signal must be statistically identical to the "Media Only" blank.

    • Fail Criteria: Significant signal indicates chemical interaction (e.g., direct reduction of MTT). Action: Switch to ATP assay.

Phase 2: The Tri-Metric Cross-Validation

Run these three assays in parallel on the same batch of cells to minimize biological variability.

1. Metabolic Assay (MTT/MTS)

  • Target: Mitochondrial succinate dehydrogenase.

  • Why: Gold standard for proliferation.

  • Correction: If Phase 1 showed interference, wash cells with PBS before adding MTT to remove extracellular coumarin.

2. Membrane Integrity Assay (LDH)

  • Target: Lactate Dehydrogenase leakage into supernatant.

  • Why: Distinguishes Cytostasis (low MTT, low LDH) from Cytotoxicity (low MTT, high LDH).[1]

  • Note: Coumarins are often cytostatic; relying solely on LDH may miss potent growth inhibition.

3. ATP Bioluminescence Assay

  • Target: Cellular ATP levels.

  • Why: The "Tie-Breaker." ATP drops rapidly during apoptosis/necrosis and is less susceptible to optical interference than colorimetric methods.

Visualizing the Validation Logic

The following diagram illustrates the decision matrix for validating coumarin bioactivity.

CoumarinValidation Start Start: Coumarin Derivative NullCell Phase 1: Null-Cell Control (Media + Compound + Reagent) Start->NullCell Interference Signal Detected? NullCell->Interference DirectRedux Chemical Interference (Direct Reduction/Fluorescence) Interference->DirectRedux Yes (Signal > Blank) Clean No Interference Interference->Clean No Parallel Phase 2: Parallel Assays DirectRedux->Parallel Use ATP/LDH Only Clean->Parallel Use All 3 MTT MTT (Metabolic) Parallel->MTT LDH LDH (Membrane) Parallel->LDH ATP ATP (Energy) Parallel->ATP ResultAnalysis Data Concordance Check MTT->ResultAnalysis LDH->ResultAnalysis ATP->ResultAnalysis Valid Validated Bioactivity ResultAnalysis->Valid Trends Align Artifact Artifact / False Positive ResultAnalysis->Artifact Discrepancy (e.g. MTT Low, ATP High)

Caption: Decision matrix for filtering optical artifacts from true biological effects in coumarin assays.

Data Interpretation & Troubleshooting

When analyzing results, use this concordance table to interpret conflicting data.

MTT ResultLDH ResultATP ResultInterpretationRecommended Action
Low Viability High Release Low Levels True Cytotoxicity Valid result. Proceed to mechanism of action (Apoptosis).[2]
Low Viability Low Release Low Levels Cytostasis The compound stops growth but doesn't kill immediately.
High Viability High Release Low Levels MTT False Negative Artifact: Compound is reducing MTT directly. Trust ATP/LDH data.
Low Viability Low Release High Levels Mitochondrial Toxicity Compound specifically targets mitochondria (uncoupling) without immediate cell death.[1]

Mechanism of Action: The Optical Interference Pathway

Coumarins often absorb UV/Blue light and emit in the Green spectrum.[] This creates a specific interference pathway in fluorescence-based assays like Resazurin or PI (Propidium Iodide).

SpectralInterference Source Excitation Source (e.g., 530-560 nm) Coumarin Coumarin Derivative (Fluorophore) Source->Coumarin Off-peak Excitation Reagent Assay Reagent (e.g., Resazurin) Source->Reagent Primary Excitation Signal_False False Signal (Spectral Tail/FRET) Coumarin->Signal_False Emission Overlap Signal_True True Signal (Metabolic Conversion) Reagent->Signal_True Metabolism Detector Detector (590 nm) Signal_True->Detector Signal_False->Detector

Caption: Mechanism of false-positive signaling due to spectral overlap between coumarin emission and assay detector channels.

References

  • BenchChem. (2025).[2][4] The Multifaceted Biological Activities of Coumarin Derivatives: A Technical Guide for Researchers. BenchChem Technical Resources.[2]

  • Al-Majedy, Y. K., et al. (2017).[1][2] Coumarin derivatives with anticancer activities: An update.[5][6][7][8] Journal of Pharmacy and Pharmacology.

  • Thermo Fisher Scientific. (2024). Coumarin and Coumarin Derivatives: Spectral Properties and Applications.[][9] Thermo Fisher Technical Notes.

  • BOC Sciences. (2024). Coumarin-Based Fluorescent Probes for Imaging and Sensing.[] BOC Sciences Application Guide.

  • Frontiers in Pharmacology. (2023). Design, synthesis and anticancer activity studies of 3-(coumarin-3-yl)-acrolein derivatives.[10] Frontiers.

Sources

Comparative

benchmarking the antioxidant activity of Ethyl 5-chloro-2-oxo-2H-chromene-3-carboxylate against known standards

Executive Summary Ethyl 5-chloro-2-oxo-2H-chromene-3-carboxylate (hereafter 5-Cl-ECC ) represents a specific subclass of synthetic coumarins. While natural coumarins (e.g., esculetin, fraxetin) are renowned for potent ra...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 5-chloro-2-oxo-2H-chromene-3-carboxylate (hereafter 5-Cl-ECC ) represents a specific subclass of synthetic coumarins. While natural coumarins (e.g., esculetin, fraxetin) are renowned for potent radical scavenging due to polyphenolic moieties, the 5-Cl-ECC scaffold introduces a halogenated, ester-functionalized core. This guide serves as a technical manual for benchmarking 5-Cl-ECC against industry standards (Ascorbic Acid, BHT, Trolox), focusing on its synthesis, experimental validation, and structure-activity relationship (SAR) positioning.

Antioxidant Profile Prediction: Based on electronic parameters (Hammett


 constants), the 5-chloro substituent exerts an electron-withdrawing effect (

), which modulates the electron density of the pyrone ring. Unlike hydroxylated coumarins that act via Hydrogen Atom Transfer (HAT), 5-Cl-ECC likely operates via a Single Electron Transfer (SET) mechanism or by stabilizing the radical adduct at the C3-carbonyl position.

Chemical Profile & Synthesis

To ensure reproducibility in benchmarking, the compound must be synthesized with high purity (>98%). The standard route utilizes the Knoevenagel Condensation .

Optimized Synthesis Protocol
  • Precursors: 5-Chlorosalicylaldehyde (1.0 eq), Diethyl malonate (1.1 eq).[1]

  • Catalyst: Piperidine (0.1 eq) or L-Proline (green alternative).

  • Solvent: Ethanol (Reflux) or Toluene (Dean-Stark).

  • Yield Expectation: 80–90%.

  • Purification: Recrystallization from Ethanol/DMF.[2]

Synthesis Pathway Visualization

Synthesis Start 5-Chlorosalicylaldehyde + Diethyl Malonate Process Knoevenagel Condensation (Piperidine/EtOH, Reflux 2h) Start->Process Intermediate Open Chain Intermediate Process->Intermediate Aldol-like Addition Cyclization Intramolecular Cyclization (-H2O) Intermediate->Cyclization Transesterification Product Ethyl 5-chloro-2-oxo- 2H-chromene-3-carboxylate Cyclization->Product Lactonization

Caption: Step-wise synthesis of 5-Cl-ECC via Knoevenagel condensation, highlighting the critical cyclization step.

Benchmarking Methodology

To objectively evaluate 5-Cl-ECC , a multi-assay approach is required to distinguish between radical scavenging (DPPH/ABTS) and reducing power (FRAP).

Primary Assay: DPPH Radical Scavenging

The DPPH assay measures the ability of the compound to donate a hydrogen atom or electron to the stable radical 2,2-diphenyl-1-picrylhydrazyl.

  • Protocol:

    • Stock Solution: Prepare 1 mM 5-Cl-ECC in DMSO.

    • DPPH Solution: 0.1 mM in Methanol (freshly prepared, protect from light).

    • Incubation: Mix 100 µL sample + 100 µL DPPH. Incubate 30 min in dark at 25°C.

    • Measurement: Absorbance at 517 nm .

    • Calculation:

      
      
      
Secondary Assay: FRAP (Ferric Reducing Antioxidant Power)

Measures the reduction of Fe(III)-TPTZ complex to Fe(II)-TPTZ.

  • Protocol:

    • Reagent: Acetate buffer (pH 3.6) + TPTZ (10 mM) + FeCl3 (20 mM) in 10:1:1 ratio.

    • Reaction: 20 µL sample + 180 µL FRAP reagent.

    • Measurement: Absorbance at 593 nm after 10 min.

    • Output: Express as Trolox Equivalent Antioxidant Capacity (TEAC).

Comparative Performance Analysis

The following data represents a benchmarking framework . While specific IC50 values for the exact 5-chloro isomer are rare in open literature, they can be bracketed by the unsubstituted parent and the 6-chloro analog.

Predicted vs. Standard IC50 Values (DPPH Assay)

Lower IC50 indicates higher potency.

CompoundStructure TypeIC50 (µM)Mechanism Note
Ascorbic Acid (Std) Lactone Enediol20 - 50 Rapid H-atom transfer (HAT)
BHT (Std) Hindered Phenol60 - 80 Steric stabilization of radical
Esculetin (Ref) 6,7-Dihydroxy Coumarin15 - 30 Catechol moiety (High Potency)
Coumarin-3-ester (Parent) Unsubstituted>500 Lacks labile H-atoms
5-Cl-ECC (Target) 5-Chloro-3-Ester 250 - 400 *Electron modulation via Cl/Ester

*Note: The 5-Cl-ECC is expected to show moderate-to-low activity compared to Ascorbic Acid because it lacks free hydroxyl groups. Its activity stems from the stabilization of the coumarin radical via the electron-withdrawing chlorine and the conjugated ester system.

Structure-Activity Relationship (SAR) Logic
  • C3-Ester Group: The ethyl ester extends conjugation, allowing for better electron delocalization than the coumarin core alone.

  • C5-Chlorine:

    • Inductive Effect (-I): Withdraws electron density, making the ring more electrophilic. This may hinder oxidative attack but can stabilize radical intermediates via resonance overlap with the

      
      -system.
      
    • Steric Effect: The C5 position is peri- to the lactone oxygen, potentially twisting the planarity slightly, which affects

      
      -stacking interactions with radical species.
      

Mechanism of Action Visualization

Understanding how5-Cl-ECC interacts with radicals is vital for interpreting data. Unlike Ascorbic Acid (direct H-donor), synthetic coumarins often act as "Radical Traps" or electron acceptors.

Mechanism cluster_SAR SAR Influence Radical Free Radical (R•) (e.g., DPPH•) Complex [Coumarin-Radical] Complex (Charge Transfer) Radical->Complex Single Electron Transfer (SET) Coumarin 5-Cl-ECC (Ground State) Coumarin->Complex Single Electron Transfer (SET) Stabilized Stabilized Adduct (Non-reactive) Complex->Stabilized Resonance Delocalization Cl_Effect 5-Cl Substituent: Stabilizes radical via inductive withdrawal Cl_Effect->Complex Ester_Effect 3-Ester Group: Extends conjugation network Ester_Effect->Complex

Caption: Proposed Single Electron Transfer (SET) mechanism where 5-Cl-ECC mitigates radical damage via charge transfer and resonance stabilization.

References

  • Al-Amiery, A. A., et al. (2015).[3] "One-pot synthesis of potential antioxidant agents, 3-carboxylate coumarin derivatives."[3] Semantic Scholar.

  • Klenkar, J., & Molnar, M. (2023). "Antioxidant Activity of Coumarins and Their Metal Complexes." International Journal of Molecular Sciences.

  • Soni, J. N., & Soman, S. S. (2014).[1] "Reactions of coumarin-3-carboxylate, its crystallographic study and antimicrobial activity." Der Pharma Chemica.

  • Abdel-Wahab, B. F., et al. (2014).[4] "Ethyl coumarin-3-carboxylate: Synthesis and chemical properties." Organic Communications.

Sources

Validation

Comparative Therapeutic Profiling of Coumarin Scaffolds: From Synthesis to Clinical Efficacy

[1] Executive Summary The coumarin (2H-chromen-2-one) moiety is a "privileged structure" in medicinal chemistry, distinguished by its ability to bind diverse biological targets with high affinity. While simple coumarins...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

The coumarin (2H-chromen-2-one) moiety is a "privileged structure" in medicinal chemistry, distinguished by its ability to bind diverse biological targets with high affinity. While simple coumarins (e.g., warfarin) remain the gold standard for anticoagulation, recent data indicates that coumarin hybrids —specifically coumarin-chalcone and coumarin-triazole scaffolds—significantly outperform traditional derivatives in oncology and neuroprotection.

This guide provides a technical comparison of these scaffolds, substantiated by IC50 values, mechanistic pathways, and validated synthesis protocols.

Part 1: Structural Classification & Pharmacophore Analysis

To optimize therapeutic indices, researchers must distinguish between the core scaffold types. The biological activity is dictated by the substitution pattern on the benzopyrone ring.

Scaffold ClassKey Structural FeaturePrimary Therapeutic IndicationRepresentative Compound
4-Hydroxycoumarins Hydroxyl group at C4 positionAnticoagulant (VKORC1 inhibition)Warfarin, Dicoumarol
Furanocoumarins Furan ring fused at C6-C7 or C7-C8Dermatological/Anticancer (DNA intercalation)Psoralen, Bergapten
Coumarin-Chalcone Hybrids

-unsaturated ketone linker
Anticancer & Neuroprotective (Multi-target)Compound 5e, Compound 30
Coumarin-Triazole Hybrids 1,2,3-triazole linkerAntimicrobial & Anticancer (Click chemistry)Compound 9a

Part 2: Comparative Therapeutic Performance

Neuroprotective Potency (AChE Inhibition)

In the context of Alzheimer's Disease (AD), the primary target is Acetylcholinesterase (AChE).[1] While natural coumarins show moderate activity, coumarin-chalcone hybrids exhibit superior potency due to their ability to bind both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE.

Table 1: Comparative IC50 Values against AChE

Compound / ScaffoldIC50 (µM)Selectivity (AChE/BuChE)Mechanism of ActionSource
Compound 5e (Coumarin-Chalcone)0.15 ± 0.01 27.4Mixed-type inhibition (Dual binding)[1]
Rivastigmine (Standard Drug)10.540.02Pseudo-irreversible inhibition[1]
Phellopterin (Furanocoumarin)38.0N/ACAS binding only[2]
Artanin (Simple Coumarin)51.0N/AWeak CAS binding[2]

Analysis: The hybrid scaffold (Compound 5e) is approximately 70x more potent than the clinical standard Rivastigmine. The steric bulk of the chalcone moiety facilitates dual-site binding, which simple coumarins lack.

Anticancer Efficacy (Cytotoxicity)

Coumarin hybrids address multidrug resistance (MDR) by targeting tubulin polymerization and the PI3K/Akt pathway simultaneously.

Table 2: Cytotoxicity Profiles (Breast & Lung Cancer Lines)

CompoundCell LineIC50 (µM)Potency Factor vs Standard
Compound 30 (Neo-tanshinlactone-chalcone)MCF-7 (Breast)6.8 Superior to Tamoxifen in ER+ lines
Compound 127a (Coumarin-Chalcone)BIU-87 (Bladder)1.09 High potency via tubulin inhibition
Compound 9a (Coumarin-Triazole)A549 (Lung)3.1 µg/mLComparable to Doxorubicin
Warfarin (Simple Coumarin)Various>100Inactive as cytotoxic agent

Data Sources: [3], [4], [5]

Part 3: Mechanistic Visualization

The "Dual-Warhead" Mechanism of Coumarin-Chalcone Hybrids

Unlike simple coumarins that act on single targets (e.g., VKORC1), hybrids exert a synergistic effect. The following diagram illustrates the multi-target pathway of Coumarin-Chalcone hybrids in cancer cells, leading to apoptosis.

AnticancerMechanism Hybrid Coumarin-Chalcone Hybrid Scaffold Tubulin Tubulin Polymerization Hybrid->Tubulin Inhibits PI3K PI3K/Akt/mTOR Signaling Hybrid->PI3K Downregulates ROS Intracellular ROS Generation Hybrid->ROS Increases G2M G2/M Phase Cell Cycle Arrest Tubulin->G2M Causes Bcl2 Bcl-2 (Anti-apoptotic) PI3K->Bcl2 Reduces expression Mito Mitochondrial Membrane Potential (ΔΨm) Loss ROS->Mito Triggers Apoptosis APOPTOSIS (Cell Death) G2M->Apoptosis Bcl2->Mito Loss of protection Bax Bax (Pro-apoptotic) Bax->Mito Translocation Caspase Caspase-3/9 Activation Mito->Caspase Cytochrome c release Caspase->Apoptosis Execution

Figure 1: Multi-target mechanism of Coumarin-Chalcone hybrids.[2] The scaffold simultaneously inhibits tubulin polymerization and the PI3K/Akt pathway while generating ROS, leading to a convergence on mitochondrial-mediated apoptosis.

Part 4: Experimental Validation Protocols

To replicate the high-potency results cited above, the purity of the scaffold is critical. The Pechmann Condensation is the industry-standard synthesis route, but modern microwave-assisted variations offer higher yields and purity for biological testing.

Protocol: Microwave-Assisted Pechmann Synthesis

Objective: Synthesis of 4-substituted coumarins with >90% yield for bio-assay.

Reagents:

  • Resorcinol (10 mmol)

  • Ethyl acetoacetate (10 mmol)[3]

  • Catalyst: SbCl3 doped on Al2O3 (neutral alumina) - Why? Acts as a Lewis acid to activate the carbonyl without the charring associated with H2SO4.

Workflow:

  • Mixing: In a borosilicate beaker, mix Resorcinol and Ethyl acetoacetate (1:1 molar ratio).

  • Catalysis: Add SbCl3-Al2O3 catalyst (5 mol%). Grind the mixture to a fine paste.

  • Irradiation: Place in a microwave reactor. Irradiate at 800W for 10 minutes (pulse: 1 min on, 30s off).

    • Critical Control: Monitor temperature to prevent thermal degradation of the phenol.

  • Work-up: Cool to room temperature. Add ice-cold water. The solid product will precipitate immediately.

  • Purification: Recrystallize from ethanol.

  • Validation: Verify structure via IR (Lactone C=O stretch at ~1700 cm⁻¹) and ¹H-NMR.

Synthesis Logic Visualization

PechmannSynthesis Start Phenol + Beta-Keto Ester Trans Transesterification Start->Trans Lewis Acid Activation Michael Intramolecular Michael Addition Trans->Michael Ring Closure Dehyd Acid-Induced Dehydration Michael->Dehyd - H2O Product Coumarin Scaffold Dehyd->Product Aromatization

Figure 2: The chemical logic of the Pechmann Condensation. The acid catalyst is crucial for the initial transesterification and the final dehydration step to establish aromaticity.

Part 5: Strategic Recommendations

Based on the comparative data, the following scaffold selection strategy is recommended for drug development pipelines:

  • For Oncology (Solid Tumors): Abandon simple coumarins. Prioritize Coumarin-Chalcone hybrids (specifically with electron-donating groups at the para position of the chalcone ring). The dual-mechanism (Tubulin + PI3K) offers a higher barrier to resistance.

  • For Neurodegeneration (Alzheimer's): Select Coumarin-Dithiocarbamate or Coumarin-Chalcone hybrids with a spacer length of 2-4 carbons. This length is critical to bridge the CAS and PAS sites of the AChE enzyme (IC50 < 0.2 µM).

  • For Anticoagulation: The 4-hydroxycoumarin scaffold (Warfarin-like) remains the most effective for VKORC1 inhibition. Hybrids generally lose this specific activity due to steric hindrance at the active site.

References

  • Liu, H. R., et al. (2018).[4] Structure-activity relationship investigation of coumarin-chalcone hybrids with diverse side-chains as acetylcholinesterase and butyrylcholinesterase inhibitors.[4] Medicinal Chemistry Research.

  • Khamphukdee, C., et al. (2021).[1] Structure–Activity Analysis and Molecular Docking Studies of Coumarins from Toddalia asiatica as Multifunctional Agents for Alzheimer’s Disease.[5] Molecules.

  • Rao, V. K., et al. (2023). Natural product-inspired synthesis of coumarin–chalcone hybrids as potential anti-breast cancer agents.[6] Frontiers in Chemistry.

  • Rawat, A., & Reddy, T. (2022).[7] Synthesis of novel anticancer coumarin-triazole-chalcone hybrids as potential AKT inhibitors. Journal of Molecular Structure.

  • Timson, D. J. (2015). Dicoumarol: A Drug which Hits at Least Two Very Different Targets in Vitamin K Metabolism. Current Drug Targets.

  • BenchChem. (2025).[8] Experimental Protocol for Pechmann Condensation of Coumarins. BenchChem Application Notes.

Sources

Comparative

A Comparative Guide to Assessing the Selectivity of Ethyl 5-chloro-2-oxo-2H-chromene-3-carboxylate for Cancer Cells Over Normal Cells

In the landscape of oncological research, the paramount challenge is not merely to eliminate cancer cells but to do so with surgical precision, leaving healthy tissues unscathed. The therapeutic window—the dose range whe...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of oncological research, the paramount challenge is not merely to eliminate cancer cells but to do so with surgical precision, leaving healthy tissues unscathed. The therapeutic window—the dose range where a drug is effective without being unacceptably toxic—is often narrow and fraught with complications. Consequently, the early-stage assessment of a compound's selectivity is a cornerstone of modern drug discovery. This guide provides an in-depth, technical framework for evaluating the selective cytotoxicity of a promising coumarin derivative, Ethyl 5-chloro-2-oxo-2H-chromene-3-carboxylate (ECC), against cancer cells versus their normal counterparts.

Coumarins are a versatile class of benzopyranone scaffolds found in many plants and synthesized for their broad pharmacological activities, including potent anticancer effects.[1] Their mechanisms are diverse, often involving the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways.[2][3] The specific analogue, ECC, with its electron-withdrawing chloro group, presents an interesting candidate for targeted cytotoxicity. This guide moves beyond mere protocol recitation; it delves into the causality of experimental choices, ensuring a robust and self-validating approach to selectivity assessment.

The Principle of Selectivity: Designing a Validated Experimental Approach

The fundamental goal is to determine if a compound has a wider therapeutic window for killing cancer cells than normal cells. This is quantified using the Selectivity Index (SI) , a critical metric calculated from the half-maximal inhibitory concentration (IC50) values.[4]

Selectivity Index (SI) = IC50 in Normal Cells / IC50 in Cancer Cells

A compound with an SI value greater than 1.0 is considered to have some level of selectivity for cancer cells.[5] Practically, a higher SI value (often >3) is sought, as it indicates a more promising therapeutic potential with a lower likelihood of off-target toxicity.[6]

Our experimental design is therefore built around a comparative analysis using a cancer cell line and a non-tumorigenic cell line from the same tissue of origin. This choice is critical; it minimizes confounding variables arising from different tissue metabolisms and provides the most relevant context for selectivity.[7] For this guide, we will use the well-established pair:

  • MCF-7: A human breast adenocarcinoma cell line. It is estrogen-receptor-positive and a workhorse for breast cancer research.

  • MCF-10A: A non-tumorigenic human breast epithelial cell line. It serves as an ideal "normal" control, representing the healthy tissue from which the cancer originates.[8]

As a benchmark, we will compare the performance of ECC against Doxorubicin , a standard-of-care chemotherapeutic agent known for its potent but often non-selective cytotoxicity.[9]

Overall Experimental Workflow

The logical flow of the assessment process is crucial for generating reliable and interpretable data. The workflow encompasses initial cell culture, parallel cytotoxicity screening to determine IC50 values, and subsequent mechanistic assays to understand the basis of any observed selectivity.

G cluster_prep Phase 1: Preparation cluster_screen Phase 2: Cytotoxicity Screening cluster_analysis Phase 3: Data Analysis cluster_mechanism Phase 4: Mechanistic Insight C1 Culture MCF-7 (Cancer Cells) S1 Seed Cells in 96-Well Plates C1->S1 C2 Culture MCF-10A (Normal Cells) C2->S1 P1 Prepare Stock Solutions (ECC & Doxorubicin) S2 Treat with Serial Dilutions of ECC & Doxorubicin P1->S2 S1->S2 S3 Incubate for 48-72 hours S2->S3 S4 Perform MTT Assay (Assess Cell Viability) S3->S4 A1 Measure Absorbance (OD at 590 nm) S4->A1 A2 Calculate IC50 Values for each compound and cell line A1->A2 A3 Calculate Selectivity Index (SI) SI = IC50(Normal) / IC50(Cancer) A2->A3 M1 Treat cells with IC50 concentrations A2->M1 Inform concentrations for mechanistic study M2 Annexin V / PI Staining M1->M2 M3 Analyze Apoptosis via Flow Cytometry M2->M3 G ECC ECC Bcl2 Bcl-2 (Anti-apoptotic) ECC->Bcl2 Inhibits Bax Bax (Pro-apoptotic) ECC->Bax Activates Mito Mitochondrion Bcl2->Mito Blocks pore formation Bax->Mito Promotes pore formation CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 (Initiator) CytC->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Caption: Potential mechanism of ECC-induced intrinsic apoptosis.

The Annexin V/PI assay provides the direct experimental evidence for this hypothesis. If ECC treatment leads to a significant increase in the Annexin V-positive population in MCF-7 cells but a much smaller increase in MCF-10A cells, it validates that the observed selectivity in the MTT assay is due to the differential induction of apoptosis.

Conclusion

This guide outlines a comprehensive, logical, and self-validating framework for assessing the selectivity of Ethyl 5-chloro-2-oxo-2H-chromene-3-carboxylate. By employing a paired cancer/normal cell line model, utilizing robust viability and mechanistic assays, and benchmarking against a standard chemotherapeutic, researchers can generate high-quality, interpretable data. The illustrative results suggest that while ECC may be less potent than drugs like Doxorubicin, its potentially superior selectivity index warrants further investigation. This methodical approach is crucial for identifying promising lead compounds that balance efficacy with safety, moving the field closer to the ultimate goal of targeted cancer therapy.

References

  • Sabouri, S., Faghih-Mirzaei, E., & Abaszadeh, M. (2022). Synthesis and In Vitro Cytotoxicity of Novel Halogenated Dihydropyrano[3,2-b]Chromene Derivatives. Acta Chimica Slovenica, 69(4), 920–927. Available from: [Link]

  • Śmietanka, M., et al. (2021). Effective Drug Concentration and Selectivity Depends on Fraction of Primitive Cells. International Journal of Molecular Sciences. Available from: [Link]

  • Abdel-Maksoud, M. S., et al. (2023). Design and Synthesis of Coumarin Derivatives as Cytotoxic Agents through PI3K/AKT Signaling Pathway Inhibition in HL60 and HepG2 Cancer Cells. Molecules, 28(2), 837. Available from: [Link]

  • ResearchGate. (n.d.). The calculated values of the selectivity index (SI) of some compounds. Available from: [Link]

  • Jayaraman, S. (2020). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 10(19), e3793. Available from: [Link]

  • G-Demir, S., et al. (2018). Cytotoxic Activity of New Acetoxycoumarin Derivatives in Cancer Cell Lines. Journal of Cancer Research and Therapeutics, 14(7), 1533–1539. Available from: [Link]

  • MDPI. (2024). N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide. Available from: [Link]

  • Jadrijević-Mladar Takač, M., et al. (2023). An Effective, Green Synthesis Procedure for Obtaining Coumarin–Hydroxybenzohydrazide Derivatives and Assessment of Their Antioxidant Activity and Redox Status. Molecules, 28(23), 7891. Available from: [Link]

  • Abdel-Aziz, M., et al. (2023). Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2218602. Available from: [Link]

  • ResearchGate. (n.d.). Selectivity index (SI) and IC50 values of doxorubicin (DOX), paclitaxel (PTX), and 5. Available from: [Link]

  • Lesyk, R., et al. (2021). Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. Pharmaceutical Chemistry Journal, 55(2), 136–144. Available from: [Link]

  • Nocentini, A., et al. (2023). 2H-chromene and 7H-furo-chromene derivatives selectively inhibit tumour associated human carbonic anhydrase IX and XII isoforms. European Journal of Medicinal Chemistry, 260, 115732. Available from: [Link]

  • Lee, K. M., et al. (2018). Sulbactam-enhanced cytotoxicity of doxorubicin in breast cancer cells. Oncology Letters, 16(3), 3367–3376. Available from: [Link]

  • ResearchGate. (n.d.). In vitro cytotoxic screening (%) of the newly synthesized coumarin derivatives upon normal human cell lines (BJ-1). Available from: [Link]

  • El-Mekabaty, A., et al. (2023). Synthesis and Characterization of a New Class of Chromene-Azo Sulfonamide Hybrids as Promising Anticancer Candidates with the Exploration of Their EGFR, hCAII, and MMP-2 Inhibitors Based on Molecular Docking Assays. Molecules, 28(23), 7765. Available from: [Link]

  • Ebrahim, N. A., et al. (2016). Effect of recombinant human erythropoietin and doxorubicin in combination on the proliferation of MCF-7 and MDA-MB231 breast cancer cells. Oncology Letters, 11(3), 2233–2237. Available from: [Link]

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  • ResearchGate. (n.d.). Synthesis, reactions and antineoplastic activity of 3-(2-oxo-2H-chromen-3-yl)-2-oxo-2H,5H-pyrano[3,2-c]chromene derivatives. Available from: [Link]

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Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Ethyl 5-chloro-2-oxo-2H-chromene-3-carboxylate

Topic: Personal protective equipment for handling Ethyl 5-chloro-2-oxo-2H-chromene-3-carboxylate CAS Number: 70384-83-7 Molecular Formula: C₁₂H₉ClO₄ Molecular Weight: 252.65 g/mol Physical State: Solid (Crystalline Powde...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling Ethyl 5-chloro-2-oxo-2H-chromene-3-carboxylate

CAS Number: 70384-83-7 Molecular Formula: C₁₂H₉ClO₄ Molecular Weight: 252.65 g/mol Physical State: Solid (Crystalline Powder)[1]

Executive Safety Summary

Ethyl 5-chloro-2-oxo-2H-chromene-3-carboxylate is a halogenated coumarin derivative commonly used as a synthetic intermediate in drug discovery and heterocyclic chemistry.[1] While specific toxicological data for this exact isomer is limited, its structural class (coumarin-3-carboxylates) and the 5-chloro substitution mandate that it be treated as a Potent Irritant and Potential Sensitizer .[1]

Critical Hazards:

  • Respiratory Irritation: Fine particulates can cause severe irritation to the upper respiratory tract (STOT SE 3).[1]

  • Ocular/Dermal Damage: The chloro-substitution typically increases lipophilicity, enhancing skin penetration and irritation potential (Skin/Eye Irrit. 2).[1]

  • Bioactivity: Coumarin derivatives are often pharmacologically active (anticoagulant/enzyme inhibition potential); inadvertent exposure must be minimized.[1]

Personal Protective Equipment (PPE) Matrix

This matrix defines the minimum protection standards based on the task's risk profile.[1] The selection logic prioritizes barrier integrity against both the solid particulate and common solubilizing solvents (e.g., DMSO, Dichloromethane).[1]

Task-Based PPE Requirements
Protection ZoneStandard Handling (Weighing <100 mg)Synthesis & Scale-Up (>100 mg or Solution Prep)Rationale & Technical Specification
Respiratory Fume Hood (Sash at 18")Fume Hood + N95/P100 Respirator Dust Control: Coumarin dusts are sternutators (induce sneezing).[1] If hood airflow is <100 fpm, a respirator is mandatory to prevent inhalation of bioactive particulates.[1]
Ocular Safety Glasses (Side shields)Chemical Splash Goggles Particulate Defense: Goggles prevent airborne dust entry.[1] Glasses are insufficient if fine powder generation is likely.[1]
Dermal (Hand) Nitrile Gloves (4 mil, single)Double Gloving (Nitrile/Neoprene)Permeation Resistance: Chlorinated coumarins are often dissolved in DMSO or DCM.[1] Double gloving prevents breakthrough of the solvent carrier, which drags the solute through the skin.[1]
Body Lab Coat (Cotton/Poly)Lab Coat + Tyvek Sleeve Covers Contamination Control: Sleeve covers bridge the gap between glove and coat, preventing wrist exposure during reaching motions.[1]
PPE Selection Logic Flow

PPE_Selection Start Start: Handling Ethyl 5-chloro-2-oxo-2H-chromene-3-carboxylate State_Check State of Matter? Start->State_Check Solid Solid (Powder) State_Check->Solid Solution In Solution (DMSO/DCM) State_Check->Solution Quantity_Check Quantity > 100 mg? Solid->Quantity_Check Solvent_Check Solvent Type? Solution->Solvent_Check No No Quantity_Check->No Yes Yes Quantity_Check->Yes Standard_PPE Standard PPE: Nitrile Gloves + Safety Glasses Work in Fume Hood High_Risk_PPE High Risk PPE: Double Nitrile + Goggles N95 Backup if Hood Flow Low Permeable High Permeation (DCM/DMSO) Solvent_Check->Permeable Standard_Solv Standard (Ethanol/Water) Solvent_Check->Standard_Solv Action_Double MANDATORY: Double Glove (Silver Shield or Thick Nitrile) Permeable->Action_Double Action_Single Single Nitrile Glove Change every 30 mins Standard_Solv->Action_Single No->Standard_PPE Yes->High_Risk_PPE

Figure 1: Decision logic for selecting PPE based on physical state and solvent carrier risks.[1]

Operational Protocols

A. Weighing & Transfer (Solid State)
  • Static Hazard: Halogenated coumarins are often crystalline and prone to static charge.[1] Static discharge can scatter potent dust.[1]

  • Protocol:

    • Engineering Control: Operate strictly inside a certified chemical fume hood.

    • Static Mitigation: Use an ionizing fan or antistatic gun on the spatula and weigh boat before transfer.[1]

    • Transfer: Do not pour from the source bottle. Use a micro-spatula to transfer small amounts to avoid "dust clouds."[1]

    • Decontamination: Wipe the balance area with a wet paper towel (solvent-dampened) immediately after use to capture invisible particulates.[1]

B. Solubilization & Reaction Setup
  • Solvent Choice: This compound is sparingly soluble in water but soluble in organic solvents like Dichloromethane (DCM), Dimethyl Sulfoxide (DMSO), and Ethyl Acetate.[1]

  • Protocol:

    • Addition Order: Add the solid to the flask first, then add the solvent. This prevents displacement of solvent vapor that could carry particles out of the flask.[1]

    • Inert Atmosphere: While relatively stable, ester hydrolysis can occur.[1] Flush reaction vessels with Nitrogen or Argon if using anhydrous conditions.[1]

    • Heating: If heating is required (e.g., reflux), ensure the condenser is active before heating begins.[1] Halogenated vapors are heavier than air and can accumulate in low spots if not vented.[1]

Emergency Response & Disposal

Spill Management (Solid)

Do NOT dry sweep. Dry sweeping generates aerosols that are easily inhaled.[1]

  • Isolate: Evacuate the immediate area (3-meter radius).[1]

  • PPE Up: Don goggles and N95 respirator.[1]

  • Dampen: Cover the spill with a paper towel soaked in Ethanol (60-70%) .[1] This suppresses dust and solubilizes the compound for easier pickup.[1]

  • Collect: Scoop the damp material into a wide-mouth jar.

  • Wash: Clean the surface with soap and water three times.[1]

Waste Disposal
  • Classification: Halogenated Organic Waste .[1]

  • Segregation: Do NOT mix with non-halogenated solvents. The chlorine atom (Cl) requires specific high-temperature incineration protocols to prevent the formation of dioxins or corrosive gases.[1]

  • Labeling: Label clearly as "Contains Halogenated Coumarin Derivative - Toxic/Irritant."[1]

Spill Response Workflow

Spill_Response Spill Spill Detected Isolate Isolate Area (3m Radius) Spill->Isolate PPE Don PPE: N95 + Goggles + Nitrile Isolate->PPE Method Wet Wipe Method (Ethanol Dampened) PPE->Method Disposal Disposal: Halogenated Waste Bin Method->Disposal

Figure 2: Step-by-step workflow for safely managing a solid spill of the compound.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15800, Ethyl 2-oxo-2H-chromene-3-carboxylate. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 5-chloro-2-oxo-2H-chromene-3-carboxylate
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Ethyl 5-chloro-2-oxo-2H-chromene-3-carboxylate
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